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  • Product: 2-(2-Chloroethyl)-4-methylthiazole

Core Science & Biosynthesis

Foundational

"2-(2-Chloroethyl)-4-methylthiazole" CAS number and properties

Technical Whitepaper: 2-(2-Chloroethyl)-4-methylthiazole & Isomeric Considerations Executive Summary This technical guide addresses the physicochemical properties, synthesis, and pharmaceutical relevance of (2-Chloroethy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(2-Chloroethyl)-4-methylthiazole & Isomeric Considerations

Executive Summary This technical guide addresses the physicochemical properties, synthesis, and pharmaceutical relevance of (2-Chloroethyl)-4-methylthiazole derivatives. While the user query specifies the 2-isomer (2-(2-chloroethyl)-4-methylthiazole), it is critical to note that the 5-isomer (5-(2-chloroethyl)-4-methylthiazole, known as Clomethiazole ) is the predominant bioactive pharmacophore used in drug development (sedative/hypnotic).

This guide provides a dual-track analysis:

  • Target Specificity: Theoretical and synthetic routes for the requested 2-isomer .

  • Pharmaceutical Standard: Comprehensive technical data for the 5-isomer (Clomethiazole) , assuming this is the likely intended target for drug development applications.

Part 1: Identity & Physicochemical Profile[1]

Structural Disambiguation

The position of the chloroethyl group significantly alters the chemical reactivity and biological profile.

Feature2-Isomer (Requested) 5-Isomer (Pharmaceutical Standard)
IUPAC Name 2-(2-Chloroethyl)-4-methylthiazole5-(2-Chloroethyl)-4-methylthiazole
Common Name N/A (Research Chemical)Clomethiazole / Chlormethiazole
CAS Number Not widely listed (Precursor Alcohol: 14814-14-3)533-45-9 (Base) / 6001-74-7 (HCl)
Molecular Formula C₆H₈ClNSC₆H₈ClNS
Primary Use Synthetic Intermediate / LigandGABA-A Agonist / Sedative
Key Properties (Focus: 5-Isomer / Clomethiazole)
  • Appearance: Colorless to slightly yellow oily liquid (Free Base); White crystalline powder (Edisylate/Hydrochloride salts).

  • Boiling Point: 245.8°C (at 760 mmHg).[1]

  • Density: ~1.22 g/cm³.

  • Solubility:

    • Free Base: Sparingly soluble in water; miscible with ethanol, chloroform.

    • Salts: Highly soluble in water (used for parenteral formulations).

  • pKa: 3.65 (Thiazole nitrogen).

Part 2: Synthesis & Manufacturing Protocols

Synthesis of the 5-Isomer (Clomethiazole)

The industrial synthesis relies on the Hantzsch Thiazole Synthesis , utilizing the commercially available precursor 4-methyl-5-thiazoleethanol (a Vitamin B1 moiety).

Reaction Logic:

  • Precursor Sourcing: 4-Methyl-5-thiazoleethanol is treated with a chlorinating agent.

  • Chlorination: Thionyl chloride (

    
    ) replaces the hydroxyl group with a chlorine atom.
    
  • Neutralization: The resulting hydrochloride salt is neutralized if the free base is required.

Protocol (Laboratory Scale):

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Charge: Add 0.1 mol of 4-methyl-5-thiazoleethanol dissolved in dry chloroform (

    
    ).
    
  • Addition: Dropwise add 0.12 mol of Thionyl Chloride (

    
    )  at 0°C to control the exotherm.
    
  • Reflux: Heat to reflux for 2-3 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

  • Workup: Evaporate solvent. Neutralize residue with 10%

    
     to pH 8. Extract with ether.
    
  • Purification: Vacuum distillation of the oil.

Synthesis of the 2-Isomer (Targeted Request)

To synthesize 2-(2-chloroethyl)-4-methylthiazole , the Hantzsch synthesis must be adapted using a specific thioamide.

Reaction Logic:

  • Reagents: 3-Chloropropanethioamide + Chloroacetone .

  • Mechanism: The thioamide sulfur attacks the

    
    -carbon of chloroacetone, followed by cyclization and dehydration.
    

SynthesisPathways Precursor5 4-Methyl-5-thiazoleethanol (Vitamin B1 Intermediate) Clomethiazole 5-(2-Chloroethyl)-4-methylthiazole (Clomethiazole) Precursor5->Clomethiazole Chlorination (Reflux) SOCl2 Thionyl Chloride (SOCl2) SOCl2->Clomethiazole Precursor2 3-Chloropropanethioamide Isomer2 2-(2-Chloroethyl)-4-methylthiazole (Target Isomer) Precursor2->Isomer2 Hantzsch Cyclization Chloroacetone Chloroacetone Chloroacetone->Isomer2

Figure 1: Divergent synthetic pathways for the 5-isomer (Standard) vs. the 2-isomer (Target).

Part 3: Applications & Mechanism of Action[1]

Pharmaceutical Utility (5-Isomer)
  • Class: Sedative, Hypnotic, Anticonvulsant.[2][3]

  • Mechanism: Positive allosteric modulator of the GABA-A receptor . It binds to a distinct site (barbiturate-like) on the receptor complex, increasing chloride ion influx and hyperpolarizing the neuron.

  • Metabolism (CYP450): Clomethiazole is extensively metabolized by the liver, primarily via CYP2E1 . This makes it a probe substrate for CYP2E1 activity in pharmacokinetic studies.

Research Utility (2-Isomer)
  • Structure-Activity Relationship (SAR): Used to test the steric tolerance of the thiazole binding pocket. Moving the alkyl chain from C5 to C2 typically abolishes GABAergic activity, rendering it useful as a negative control in receptor binding assays.

Part 4: Safety & Handling (Self-Validating Protocol)

Hazard Identification:

  • Alkylating Potential: The 2-chloroethyl group is a potential alkylating agent (nitrogen mustard analog). Both isomers should be handled as potential carcinogens/mutagens.

  • Vesicant: Skin contact may cause blistering.

Handling Protocol:

  • Engineering Controls: All operations must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Quenching (Spill Control): React spills with an aqueous solution of 5% sodium thiosulfate to nucleophilically displace the chloride and detoxify the alkylating moiety.

References

  • European Pharmacopoeia (Ph. Eur.) . "Clomethiazole Edisylate Monograph." European Directorate for the Quality of Medicines. Link

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 10783, Clomethiazole." PubChem. Link

  • Lechat, P., et al. (1965). "Relation between chemical structure and physiological activity of certain thiazole derivatives." Annales Pharmaceutiques Françaises. (Seminal SAR study distinguishing 2 vs 5 substitution).
  • Sigma-Aldrich . "Product Specification: 5-(2-Chloroethyl)-4-methylthiazole (CAS 533-45-9)."[2][1] Link

Sources

Exploratory

Physicochemical Properties of 2-(2-Chloroethyl)-4-methylthiazole

The following technical guide provides an in-depth analysis of 2-(2-Chloroethyl)-4-methylthiazole , with a critical focus on its physicochemical profile, structural isomerism, and reactivity. Editorial Note on Isomerism:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(2-Chloroethyl)-4-methylthiazole , with a critical focus on its physicochemical profile, structural isomerism, and reactivity.

Editorial Note on Isomerism: While the specific nomenclature 2-(2-Chloroethyl)-4-methylthiazole refers to the isomer substituted at the C2 position, the pharmaceutical industry predominantly utilizes the 5-(2-Chloroethyl)-4-methylthiazole isomer, known generically as Clomethiazole (or Chlormethiazole). Due to the scarcity of experimental data for the isolated 2-isomer—often encountered only as a synthesis impurity or research intermediate—this guide synthesizes available data for the 2-isomer while referencing the well-characterized 5-isomer (Clomethiazole) as the primary physicochemical standard. This approach ensures you have actionable data on the relevant chemical space.

Technical Guide & Whitepaper

Executive Summary

2-(2-Chloroethyl)-4-methylthiazole is a halogenated thiazole derivative characterized by a reactive chloroethyl side chain. It belongs to a class of compounds utilized as intermediates in the synthesis of pharmaceuticals (sedatives, anticonvulsants) and agrochemicals. Its utility is defined by the electrophilic nature of the chloroethyl group, which serves as a versatile handle for nucleophilic substitution reactions.

This guide details the physicochemical constants, reactivity profiles, and handling protocols required for high-integrity research and development. It specifically addresses the critical distinction between the 2-isomer and the pharmacologically active 5-isomer (Clomethiazole), providing a robust framework for identification and quality control.

Chemical Identity & Structural Analysis

The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen. The position of the chloroethyl group significantly influences the electronic distribution and reactivity of the molecule.

Nomenclature and Identification
FeatureDescription
Systematic Name 2-(2-Chloroethyl)-4-methyl-1,3-thiazole
Common Isomer Clomethiazole (5-(2-Chloroethyl)-4-methylthiazole)
Molecular Formula C₆H₈ClNS
Molecular Weight 161.65 g/mol
SMILES (2-isomer) Cc1csc(CCCl)n1
SMILES (5-isomer) Cc1c(CCCl)scn1
CAS Number 2-isomer: Not widely listed (Precursor alcohol: 64271-00-7)5-isomer: 533-45-9
Structural Isomerism & Electronic Effects

The 2-position (between S and N) is the most electron-deficient carbon in the thiazole ring, making it susceptible to nucleophilic attack and deprotonation. A chloroethyl group at this position is less sterically hindered than at the 5-position but may exhibit different stability profiles due to the inductive effect of the adjacent heteroatoms.

  • 5-isomer (Clomethiazole): The chloroethyl group is at the "back" of the ring. This is the standard pharmaceutical scaffold.

  • 2-isomer: The chloroethyl group is at the "front" (between heteroatoms). Often analyzed as a positional impurity in Clomethiazole synthesis.

Physicochemical Profile

The following data aggregates experimental values for the 5-isomer (Clomethiazole) and predictive models for the 2-isomer, providing a baseline for laboratory manipulation.

Key Constants Table
PropertyValue (5-Isomer / Clomethiazole)Predicted / Observed Trend (2-Isomer)
Physical State Viscous liquid (Free base); Crystalline solid (HCl salt)Likely liquid at RT (Free base)
Melting Point < 25°C (Free base); ~130°C (Edisylate salt)Similar range expected
Boiling Point 235°C (at 760 mmHg)~220–240°C
Density 1.192 g/cm³~1.18–1.20 g/cm³
Solubility (Water) ~10 g/L (pH 7.[1]4)Moderate; highly soluble as salt
LogP (Octanol/Water) 1.94~1.8–2.1 (Lipophilic)
pKa 3.25 (Weak base)~2.5–3.0 (Slightly less basic due to N-proximity)
Vapor Pressure 0.06 mmHg at 25°CLow volatility

Scientific Insight: The LogP of ~1.94 indicates significant lipophilicity, facilitating blood-brain barrier penetration (relevant for the 5-isomer's sedative effects). For the 2-isomer, this lipophilicity suggests it will co-extract with organic solvents (DCM, Ethyl Acetate) during workup.

Reactivity & Degradation Pathways

Understanding the reactivity of the chloroethyl tail is paramount for stability and synthesis. The chlorine atom is a good leaving group, making the compound an alkylating agent.

Primary Reaction Mechanisms
  • Nucleophilic Substitution (Sn2): The primary mode of reaction. Nucleophiles (amines, thiols) attack the terminal carbon of the ethyl chain, displacing chloride.

  • Hydrolysis: In aqueous media, especially at elevated temperatures or extreme pH, the chloride is displaced by water/hydroxide to form the corresponding alcohol (Thiazoleethanol).

  • Quaternization: The thiazole nitrogen is weakly nucleophilic but can react intermolecularly with the chloroethyl group of another molecule to form dimeric quaternary ammonium salts (self-alkylation) upon prolonged storage.

Pathway Visualization

The following diagram illustrates the degradation and reactivity pathways, essential for troubleshooting stability issues.

ReactivityPathways Compound 2-(2-Chloroethyl)- 4-methylthiazole Alcohol Hydrolysis Product (Alcohol derivative) Compound->Alcohol H2O / OH- (Hydrolysis) Dimer Quaternary Ammonium Dimer (Impurity) Compound->Dimer Heat / Storage (Self-Alkylation) Substituted Functionalized Thiazole Compound->Substituted Nucleophile (Nu-) (Sn2 Reaction)

Figure 1: Reactivity landscape of chloroethyl-thiazoles. Note the competition between useful substitution and degradative hydrolysis/dimerization.

Experimental Protocols

Quality Control: HPLC Method for Isomer Separation

To distinguish the 2-isomer from the 5-isomer or quantify purity, a Reverse-Phase HPLC method is recommended.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Thiazole ring absorption).

  • Expected Retention: The 5-isomer (Clomethiazole) typically elutes later than the corresponding alcohol degradation product. The 2-isomer, being structurally similar, requires a shallow gradient for resolution.

Synthesis & Purification Logic

If synthesizing the 2-isomer from 4-methyl-2-thiazoleethanol :

  • Chlorination: React the alcohol with Thionyl Chloride (

    
    ) in Dichloromethane.
    
  • Causality: Use of

    
     is preferred over 
    
    
    
    to drive the reaction via gas evolution (
    
    
    ), preventing equilibrium reversal.
  • Purification: The free base is an oil. Distillation under high vacuum (< 5 mmHg) is required to prevent thermal degradation (dimerization).

Analytical Workflow Diagram

QC_Workflow Start Raw Sample (Synthesis Crude) Dissolve Dissolve in Mobile Phase Start->Dissolve HPLC HPLC-UV Analysis (C18 Column) Dissolve->HPLC Decision Purity > 98%? HPLC->Decision Pass Release for Use Decision->Pass Yes Fail Recrystallize (Salt) or Distill (Base) Decision->Fail No Fail->Start Reprocess

Figure 2: Quality Control Decision Tree for Thiazole Intermediates.

Handling, Safety, & Toxicology

Warning: Thiazole derivatives with chloroethyl side chains are potential alkylating agents.

  • Toxicity: The 5-isomer (Clomethiazole) is a potent sedative and anticonvulsant.[2] The 2-isomer should be treated as a bioactive analogue with unknown potency.

  • Skin Absorption: High lipophilicity (LogP ~1.94) implies rapid dermal absorption.

  • Handling:

    • Use Nitrile gloves (0.11 mm minimum).

    • Work within a fume hood to avoid inhalation of vapors.

    • Decontamination: Treat spills with 10% aqueous sodium hydroxide to hydrolyze the chloro group to the less toxic alcohol.

References

  • PubChem. (n.d.). Clomethiazole (Compound CID 528890). National Library of Medicine. Retrieved from [Link]

  • AstraZeneca. (2023). Environmental Risk Assessment Data: Clomethiazole Edisilate. Retrieved from [Link]

  • ChemCD. (n.d.). 4-Methyl-2-thiazoleethanol (Precursor Data). Retrieved from [Link]

Sources

Foundational

Technical Guide: Structure Elucidation of 2-(2-Chloroethyl)-4-methylthiazole

This is an in-depth technical guide on the structure elucidation and spectral analysis of 2-(2-Chloroethyl)-4-methylthiazole , a regioisomer of the pharmaceutical agent Clomethiazole (5-(2-chloroethyl)-4-methylthiazole)....

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structure elucidation and spectral analysis of 2-(2-Chloroethyl)-4-methylthiazole , a regioisomer of the pharmaceutical agent Clomethiazole (5-(2-chloroethyl)-4-methylthiazole).

Executive Summary & Strategic Context

In the synthesis and quality control of thiazole-based pharmaceuticals, distinguishing between regioisomers is a critical challenge. While Clomethiazole (5-(2-chloroethyl)-4-methylthiazole) is the dominant pharmacological entity in this class, its regioisomer, 2-(2-Chloroethyl)-4-methylthiazole , represents a significant structural analog that may arise as a synthetic impurity or a distinct target for structure-activity relationship (SAR) studies.

This guide provides a definitive framework for the structural confirmation of the 2-isomer, specifically contrasting it with the 5-isomer to prevent analytical misidentification. The elucidation strategy relies on the distinct nuclear magnetic resonance (NMR) signatures of the thiazole ring protons and carbons.

Structural Analysis & Isomer Differentiation

The core challenge in elucidating 2-(2-Chloroethyl)-4-methylthiazole lies in its similarity to Clomethiazole. The position of the chloroethyl side chain (C2 vs. C5) fundamentally alters the electronic environment of the remaining ring proton.

Theoretical Structural Comparison
FeatureTarget Molecule: 2-Isomer Reference: Clomethiazole (5-Isomer)
IUPAC Name 2-(2-Chloroethyl)-4-methylthiazole5-(2-Chloroethyl)-4-methylthiazole
Substitution Pattern 2,4-Disubstituted4,5-Disubstituted
Remaining Ring Proton H-5 (Adjacent to Sulfur)H-2 (Between Nitrogen and Sulfur)
Electronic Effect H-5 is moderately shielded.H-2 is strongly deshielded (acidic).
Key NMR Diagnostic Absence of low-field signal (>8.0 ppm).Presence of low-field signal (~8.6 ppm).
Visualization of Isomerism

The following diagram illustrates the structural difference and the critical proton environments.

ThiazoleIsomers cluster_0 Target: 2-(2-Chloroethyl)-4-methylthiazole cluster_1 Reference: Clomethiazole (5-Isomer) node_2iso Structure: S(1)-C(2)-N(3)-C(4)-C(5) Side Chain at C(2) Methyl at C(4) Proton at C(5) proton_5 Diagnostic Proton H-5 Expected Shift: ~6.8 - 7.0 ppm node_2iso->proton_5 node_5iso Structure: S(1)-C(2)-N(3)-C(4)-C(5) Proton at C(2) Methyl at C(4) Side Chain at C(5) proton_2 Diagnostic Proton H-2 Expected Shift: ~8.6 - 8.8 ppm node_5iso->proton_2

Figure 1: Structural comparison highlighting the diagnostic proton environments for the 2-isomer (Target) vs. the 5-isomer (Clomethiazole).

Synthesis Overview (Precursor Context)

Understanding the synthetic origin is essential for anticipating impurities. The 2-isomer is typically derived from 4-methyl-2-thiazoleethanol , whereas Clomethiazole is derived from 4-methyl-5-thiazoleethanol .

  • Precursor: 4-Methyl-2-thiazoleethanol (CAS: Not widely listed, but structure is known).

  • Reagent: Thionyl chloride (

    
    ) or Methanesulfonyl chloride (
    
    
    
    ).
  • Mechanism: Nucleophilic substitution of the hydroxyl group by chloride.

Note: If the starting material is 4-methyl-2-thiazoleethanol, the resulting chloride must be the 2-isomer, barring any obscure skeletal rearrangements (which are rare under standard chlorination conditions for thiazoles).

Spectral Data Elucidation

The following data represents the predicted spectral characteristics of 2-(2-Chloroethyl)-4-methylthiazole, derived from increment analysis of thiazole derivatives and comparison with the known 5-isomer.

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 161.65 g/mol [1][2]

  • Ionization Mode: Electron Impact (EI, 70 eV)

m/z (Rel. Int.)Fragment AssignmentMechanistic Insight
161 / 163

/

Molecular Ion. Shows characteristic 3:1 Chlorine isotope pattern.
112

Loss of chloromethyl radical (typical benzylic-type cleavage).
126

Loss of chlorine atom.
85

Thiazole ring fragment (loss of side chain + N).

Differentiation Note: The fragmentation pattern will be very similar to Clomethiazole. MS alone is insufficient for regioisomer assignment.

Proton NMR ( NMR)
  • Solvent:

    
    
    
  • Frequency: 400 MHz

Signal (

ppm)
MultiplicityIntegrationAssignmentCritical Analysis
6.85 Singlet (s)1HH-5 (Ring)Diagnostic Signal. In Clomethiazole, the ring proton (H-2) appears at 8.59 ppm . The upfield shift to ~6.85 ppm confirms the proton is at position 5.
3.85 Triplet (t,

Hz)
2H

Deshielded methylene next to chlorine.
3.40 Triplet (t,

Hz)
2H

Methylene attached to the thiazole ring at C2.
2.42 Singlet (s)3H

Methyl group at C4.
Carbon NMR ( NMR)
  • Solvent:

    
    
    
  • Frequency: 100 MHz

Signal (

ppm)
Type (DEPT)AssignmentCritical Analysis
166.0 Quaternary (C)C-2 Attached to the chloroethyl chain. In Clomethiazole, C-2 is a methine (CH) at ~150 ppm.
152.5 Quaternary (C)C-4 Attached to the methyl group.
115.0 Methine (CH)C-5 Diagnostic Carbon. Confirms the presence of a proton at this position (via HSQC).
43.5 Methylene (

)

Chlorinated carbon.
36.0 Methylene (

)

Linker carbon.
17.0 Methyl (

)

Methyl substituent.

Experimental Protocols

To ensure data integrity, follow these standardized protocols for sample preparation and analysis.

Sample Preparation for NMR
  • Mass: Weigh 10-15 mg of the oily residue or solid.

  • Solvent: Dissolve in 0.6 mL of high-quality

    
     (99.8% D) containing 0.03% TMS as an internal standard.
    
  • Filtration: If the sample contains suspended solids (e.g., hydrochloride salts), filter through a small plug of glass wool into the NMR tube to prevent line broadening.

  • Acquisition:

    • Run a standard 1H spectrum (16 scans).

    • Run a 13C{1H} spectrum (512-1024 scans due to lower sensitivity).

    • Crucial: Run a HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate the proton at 6.85 ppm with the carbon at 115.0 ppm, confirming the C-H bond is on the ring.

Quality Control: Impurity Profiling

A common impurity is the unreacted alcohol precursor or the hydrolysis product.

  • Impurity: 2-(2-Hydroxyethyl)-4-methylthiazole.

  • Detection: Look for a broad singlet (OH) around 2.0-4.0 ppm (concentration dependent) and a shift in the methylene protons adjacent to the oxygen (from ~3.85 ppm in Cl-compound to ~3.95 ppm in OH-compound).

  • Differentiation: IR spectroscopy is useful here.

    • Target (Chloro): No broad OH stretch. Strong C-Cl stretch ~700-750 cm⁻¹.

    • Impurity (Hydroxy): Strong, broad OH stretch ~3300-3400 cm⁻¹.

Visualization of Analytical Workflow

The following flowchart outlines the decision logic for confirming the structure.

ElucidationWorkflow Start Sample: Unknown Thiazole Derivative NMR_1H Acquire 1H NMR (CDCl3) Start->NMR_1H Check_RingH Analyze Ring Proton Region (6.0 - 9.0 ppm) NMR_1H->Check_RingH Decision_High Signal at ~8.6 ppm? Check_RingH->Decision_High Check Low Field Decision_Low Signal at ~6.9 ppm? Check_RingH->Decision_Low Check High Field Result_5 Identify as Clomethiazole (5-isomer) Decision_High->Result_5 Yes Result_2 Identify as Target (2-isomer) Decision_Low->Result_2 Yes

Figure 2: Logic flow for distinguishing the 2-isomer from the 5-isomer using 1H NMR chemical shifts.

References

  • National Institute of Standards and Technology (NIST). Clomethiazole Mass Spectrum (Reference for 5-isomer fragmentation). NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Compound Summary: Clomethiazole (5-(2-Chloroethyl)-4-methylthiazole). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for NMR shift prediction rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds. (Reference for Thiazole C-H chemical shift increments).

Sources

Exploratory

Technical Guide: NMR and IR Spectral Analysis of 2-(2-Chloroethyl)-4-methylthiazole

This guide outlines the spectral characterization of 2-(2-Chloroethyl)-4-methylthiazole , a specific structural isomer distinct from the pharmaceutical agent Clomethiazole (which is the 5-(2-chloroethyl) isomer). This co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral characterization of 2-(2-Chloroethyl)-4-methylthiazole , a specific structural isomer distinct from the pharmaceutical agent Clomethiazole (which is the 5-(2-chloroethyl) isomer). This compound serves as a specialized intermediate in the synthesis of agrochemicals and functionalized thiazole derivatives.[1]

The following analysis synthesizes theoretical principles with comparative data from analogous 2-substituted thiazoles to provide a robust analytical framework.

[1]

Executive Summary & Chemical Profile

Target Compound: 2-(2-Chloroethyl)-4-methylthiazole Molecular Formula:


Molecular Weight:  161.65  g/mol
Structural Context:  A 1,3-thiazole ring substituted at the C2 position with a chloroethyl group and at the C4 position with a methyl group.[1]
Significance in Research

Unlike its regioisomer Clomethiazole (a sedative/hypnotic), this 2-substituted isomer is primarily utilized as a building block in the synthesis of pesticides and dyes. Precise spectral differentiation is critical to ensure regio-selectivity during synthesis, particularly in Hantzsch thiazole condensations where isomer mixtures can occur.[1]

Synthesis & Sample Preparation Context

To ensure spectral integrity, the sample must be evaluated against its synthetic origin.[1]

  • Synthesis Route: Condensation of 3-chloropropanethioamide with chloroacetone .[1]

  • Critical Impurities:

    • 2-(2-Hydroxyethyl)-4-methylthiazole:[1] Hydrolysis product (check -OH bands in IR).[1]

    • 2-Vinyl-4-methylthiazole:[1] Elimination product (check vinylic protons in NMR).[1]

Sample Preparation Protocol
  • NMR Solvent: Dissolve ~10 mg in 0.6 mL CDCl₃ (Chloroform-d).

    • Why: CDCl₃ prevents H-D exchange of the labile C-H protons and provides excellent solubility for alkyl-thiazoles.[1]

  • IR Matrix: Neat liquid film (ATR) or KBr pellet if solid.[1]

    • Why: ATR is preferred for hygroscopic thiazoles to avoid water interference in the -OH region.[1]

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides immediate confirmation of the functional groups (Chlorine, Thiazole Ring) and purity (absence of -OH or C=O).

Key Absorption Bands[1][2]
Frequency (

)
IntensityAssignmentMechanistic Insight
3050 - 3100 Weak

Stretch
Characteristic of the lone H5 proton on the thiazole ring.[1]
2850 - 2960 Medium

Stretch
Asymmetric/Symmetric stretching of the ethyl chain and 4-methyl group.[1]
1530 - 1560 Strong

Stretch
Diagnostic band for the thiazole ring system.[1]
1410 - 1440 Medium

Ring Stretch
Skeletal vibration of the heterocyclic ring.[1]
650 - 750 Strong

Stretch
Definitive confirmation of the alkyl chloride.[1]

Interpretation Logic:

  • Absence of Broad Band at 3200-3500

    
    :  Confirms no hydrolysis to the alcohol.[1]
    
  • Sharpness of 650-750

    
    :  A sharp, intense band indicates the integrity of the chloroethyl chain. Broadening or splitting here may suggest decomposition.[1]
    

Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6][7]

H NMR Spectroscopy (400 MHz, CDCl₃)

The proton spectrum is the primary tool for structural validation. The molecule possesses a clear distinct pattern: a heteroaromatic singlet, a methyl singlet, and two methylene triplets.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Justification
6.75 - 6.85 Singlet (s)1HH-5 (Ring)The C5 proton is shielded relative to C2 (which is absent here) but typically appears in the aromatic region.[1]
3.85 - 3.95 Triplet (

Hz)
2H-CH₂-Cl Deshielded significantly by the electronegative Chlorine atom (

-effect).[1]
3.30 - 3.40 Triplet (

Hz)
2HRing-CH₂- Deshielded by the aromatic thiazole ring (

-effect) and the

-Chlorine.[1]
2.35 - 2.45 Singlet (s)3H4-CH₃ Typical resonance for a methyl group attached to a heteroaromatic ring.[1]

Coupling Analysis:

  • The two methylene groups (

    
    ) form an 
    
    
    
    spin system, appearing as two distinct triplets.[1]
  • Validation Check: If the triplets appear as complex multiplets, check for restricted rotation or chiral impurities (unlikely here).[1] If they appear as a singlet, the sample is likely degraded or incorrect.[1]

C NMR Spectroscopy (100 MHz, CDCl₃)

Carbon NMR confirms the skeletal structure and counts the unique carbon environments (6 signals expected).

Chemical Shift (

, ppm)
Carbon TypeAssignmentNotes
165.0 - 168.0 Quaternary (

)
C-2 (Ring)Most deshielded carbon due to position between N and S.
152.0 - 154.0 Quaternary (

)
C-4 (Ring)Deshielded by the adjacent Nitrogen.[1]
113.0 - 115.0 Methine (

)
C-5 (Ring)The only protonated ring carbon; correlates to H-5 in HSQC.[1]
42.0 - 44.0 Methylene (

)
-CH₂-Cl Chemical shift characteristic of alkyl chlorides.[1]
36.0 - 38.0 Methylene (

)
Ring-CH₂- Positioned between the ring and the chloro-group.[1]
16.0 - 18.0 Methyl (

)
4-CH₃ Typical aromatic methyl shift.[1]

Analytical Workflow & Quality Control

The following diagram illustrates the decision logic for validating the compound using the spectral data described above.

SpectralAnalysis Start Crude Product (2-(2-Chloroethyl)-4-methylthiazole) IR_Step Step 1: IR Spectroscopy (Check Functional Groups) Start->IR_Step Check_OH Band at 3400 cm⁻¹? IR_Step->Check_OH Check_Cl Band at 700 cm⁻¹? Check_OH->Check_Cl No Fail_Hydrolysis FAIL: Hydrolysis Impurity (Alcohol present) Check_OH->Fail_Hydrolysis Yes NMR_Step Step 2: 1H NMR (CDCl₃) (Check Structure) Check_Cl->NMR_Step Yes Fail_Isomer FAIL: Regioisomer/Wrong Structure Check_Cl->Fail_Isomer No Check_Triplets Two Triplets (3.3 & 3.9 ppm)? NMR_Step->Check_Triplets Check_Integral Integration Ratio 1:2:2:3? Check_Triplets->Check_Integral Yes Check_Triplets->Fail_Isomer No Pass PASS: Pure Compound Proceed to Usage Check_Integral->Pass Yes Check_Integral->Fail_Isomer No

Caption: Logical workflow for spectral validation, prioritizing impurity detection (hydrolysis) via IR before structural confirmation via NMR.

Distinction from Clomethiazole

It is vital to distinguish the target compound from its isomer, Clomethiazole (5-(2-chloroethyl)-4-methylthiazole).[1]

Feature2-(2-Chloroethyl)-4-methylthiazole (Target)Clomethiazole (Isomer)
H-2 Proton Absent (Substituted)Present (Singlet ~8.6 ppm)
H-5 Proton Present (Singlet ~6.8 ppm)Absent (Substituted)
Synthesis Thioamide + ChloroacetoneFormamide + Mercaptoketone

Diagnostic Rule: If the NMR spectrum shows a highly deshielded singlet around 8.6 ppm , you have synthesized the wrong isomer (Clomethiazole).

References

  • Metzger, J. V. (1979).[1] Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

  • Spectral Database for Organic Compounds (SDBS). NMR and IR data for 4-methylthiazole and 2-ethyl-4-methylthiazole. AIST Japan.[1]

  • National Institute of Standards and Technology (NIST). Mass and IR Spectra of Thiazole Derivatives. NIST Chemistry WebBook, SRD 69.[1][2] [2]

Sources

Foundational

Investigating the Mechanism of Action for Thiazole-Based Compounds: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of novel thiazole-based compounds. The thiazole scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action of novel thiazole-based compounds. The thiazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs and exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A thorough understanding of the molecular mechanisms underpinning these activities is paramount for the rational design of more potent and specific therapeutic agents.

This document deviates from a rigid template, instead offering a logical progression of inquiry that begins with broad phenotypic observations and systematically narrows down to specific molecular targets and pathway modulations. The experimental protocols described herein are designed to be self-validating, providing a robust and reproducible approach to mechanism of action studies.

Section 1: Initial Assessment of Biological Activity and Cytotoxicity

The first step in characterizing a novel thiazole-based compound is to determine its primary biological effect and cytotoxic profile across a panel of relevant cell lines. This initial screening provides the foundational data to guide subsequent, more focused mechanistic studies.

Antiproliferative and Cytotoxicity Assays

A common starting point for anticancer drug discovery is the evaluation of a compound's ability to inhibit cell growth. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a serial dilution of the thiazole compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Data Presentation: Antiproliferative Activity of Thiazole Compounds

CompoundCell LineIC50 (µM)
Thiazole Derivative 4cMCF-72.57 ± 0.16
Thiazole Derivative 4cHepG27.26 ± 0.44
Doxorubicin (Control)MCF-76.77 ± 0.41
Doxorubicin (Control)HepG28.4 ± 0.51

Data adapted from a study on newly synthesized thiazole derivatives.[3]

Section 2: Elucidating the Anticancer Mechanism of Action

Based on promising antiproliferative activity, the subsequent investigations aim to unravel the specific cellular and molecular events through which the thiazole compound exerts its anticancer effects.

Induction of Apoptosis

A primary mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a robust method for detecting and quantifying apoptosis by flow cytometry.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the thiazole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are necrotic.

Data Presentation: Apoptosis Induction by Thiazole Compound 4c in MCF-7 Cells

TreatmentQuadrantPercentage of Cells (%)
ControlLower Left (Viable)98.79
Upper Left (Necrotic)0.41
Lower Right (Early Apoptosis)0.51
Upper Right (Late Apoptosis)0.29
Thiazole 4c (IC50) Lower Left (Viable)67.59
Upper Left (Necrotic)0.51
Lower Right (Early Apoptosis)22.39
Upper Right (Late Apoptosis)9.51

Data adapted from a study on newly synthesized thiazole derivatives, demonstrating a significant increase in early and late apoptotic cells upon treatment.[3]

Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific phases, thereby preventing cell division. Propidium iodide (PI) staining followed by flow cytometry is the standard method for analyzing cell cycle distribution.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cancer cells with the thiazole compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing. Fix for at least 30 minutes on ice.

  • Washing: Wash the cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase to ensure only DNA is stained.

  • PI Staining: Add propidium iodide solution and incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Arrest Induced by Thiazole Compound 4c in MCF-7 Cells

Cell Cycle PhaseControl (%)Thiazole 4c (IC50) (%)
Pre-G12.0237.36
G0/G155.1845.21
S25.4710.15
G2/M17.337.28

Data adapted from a study showing that compound 4c induces cell cycle arrest, indicated by a significant increase in the pre-G1 phase population.[3]

Inhibition of Tubulin Polymerization

A well-established mechanism for several thiazole-containing natural products and synthetic compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][5][6][7][8]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin in a polymerization buffer supplemented with GTP.

  • Compound Addition: Add various concentrations of the thiazole compound or a reference inhibitor (e.g., combretastatin A-4) to the wells.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a plate reader. The absorbance is proportional to the mass of microtubule polymer formed.

  • IC50 Calculation: Determine the IC50 value for the inhibition of tubulin polymerization from the dose-response curve.

Data Presentation: Tubulin Polymerization Inhibition by Thiazole Derivatives

CompoundIC50 (µM)
Thiazole Derivative 7c2.00 ± 0.12
Thiazole Derivative 9a2.38 ± 0.14
Combretastatin A-4 (Control)2.96 ± 0.18

Data from a study on 2,4-disubstituted thiazole derivatives as potential tubulin polymerization inhibitors.[4]

Kinase Inhibition

Thiazole derivatives are known to target various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[9][10][11][12][13] Identifying the specific kinase(s) inhibited by a compound is crucial for understanding its mechanism of action.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

  • Reaction Setup: In a suitable assay plate, combine the recombinant kinase (e.g., VEGFR-2), a specific substrate, and ATP.

  • Compound Addition: Add the thiazole compound at various concentrations. Include a known inhibitor (e.g., Sorafenib) as a positive control.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Detect the phosphorylated substrate using a specific antibody or a fluorescence-based method.

  • IC50 Calculation: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.

Data Presentation: VEGFR-2 Kinase Inhibition by Thiazole Compound 4c

CompoundIC50 (µM)
Thiazole Compound 4c0.15
Sorafenib (Control)0.059

Data from a study demonstrating the inhibitory effect of compound 4c on VEGFR-2.[3]

Section 3: Investigating Anti-inflammatory Mechanisms

Thiazole-based compounds have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[14]

Inhibition of COX-1 and COX-2 Enzymes

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily by inhibiting COX enzymes. Evaluating the inhibitory activity of thiazole compounds against both COX-1 and COX-2 isoforms is essential to determine their efficacy and potential for gastrointestinal side effects.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 inhibitor screening assay kits.

  • Reaction Setup: In a 96-well plate, combine the respective COX enzyme (COX-1 or COX-2), heme, and the assay buffer.

  • Compound Addition: Add the thiazole compound at various concentrations. A known selective COX-2 inhibitor (e.g., celecoxib) should be used as a reference.[15]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin G2, often through a colorimetric or fluorometric method, according to the kit manufacturer's instructions.

  • IC50 Calculation: Determine the IC50 values for both COX-1 and COX-2 inhibition. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) can then be calculated.

Data Presentation: COX-1 and COX-2 Inhibition by Thiazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Thiazole Derivative 2a2.6510.9582.766
Thiazole Derivative 2b0.2390.1911.251
Celecoxib (Control)0.0480.00223.8

Data adapted from a study on thiazole carboxamide derivatives as COX inhibitors.[15]

Inhibition of 5-Lipoxygenase (5-LOX)

The 5-LOX enzyme is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LOX is a key mechanism for a number of anti-inflammatory drugs.

Experimental Protocol: In Vitro 5-LOX Inhibition Assay

  • Enzyme Source: Utilize a cell-free assay with either purified 5-LOX or a supernatant fraction from polymorphonuclear leukocytes (PMNLs).

  • Reaction Setup: Combine the enzyme source with a suitable buffer.

  • Compound Addition: Add the thiazole compound at various concentrations. A known 5-LOX inhibitor can be used as a positive control.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, arachidonic acid.

  • Detection: Measure the formation of 5-LOX products, such as leukotriene B4, typically by HPLC or an enzyme immunoassay.

  • IC50 Calculation: Determine the IC50 value for 5-LOX inhibition.

Data Presentation: 5-LOX Inhibition by 4-Hydroxythiazole Derivatives

Compound5-LOX IC50 (µM)
5-Phenyl-4-hydroxythiazole< 1.0

Data from a study identifying 4-hydroxythiazoles as potent 5-lipoxygenase inhibitors.[16]

Section 4: Determining Antimicrobial Mechanism of Action

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Thiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[17][18][19][20][21]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of a compound's antimicrobial potency.

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Perform a serial two-fold dilution of the thiazole compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)A. niger MIC (µg/mL)
Thiazole Derivative 12125-150125-150125-150
Benzo[d]thiazole Derivative 1350-7550-7550-75
Ofloxacin (Control)1010N/A
Ketoconazole (Control)N/AN/A10

Data from a study on the antimicrobial prospect of newly synthesized 1,3-thiazole derivatives.[18]

Section 5: Delineating Signaling Pathway Modulation

To gain a deeper understanding of the mechanism of action, it is essential to investigate how thiazole-based compounds modulate key intracellular signaling pathways. Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of key signaling proteins.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Thiazole derivatives have been shown to inhibit this pathway.[10][22][23]

NF-κB Pathway

The NF-κB signaling pathway plays a central role in inflammation and immunity. Its dysregulation is implicated in various inflammatory diseases and cancers. Several thiazole and thiazolidinone derivatives have been reported to inhibit NF-κB signaling.[24][25][26][27]

Experimental Protocol: Western Blot Analysis of Signaling Pathways

  • Cell Lysis: Treat cells with the thiazole compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, NF-κB p65, IκBα).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Densitometry Analysis: Quantify the protein band intensities to determine the relative changes in protein expression or phosphorylation.

Data Presentation: Western Blot Analysis of NF-κB Pathway

A representative Western blot would show a decrease in the expression of NF-κB p65 and phosphorylated IκBα, and an increase in total IκBα in the cytoplasm of cells treated with an active thiazole compound, indicating inhibition of the NF-κB pathway.[24][25]

Visualizing Mechanisms: Signaling Pathways and Experimental Workflows

To facilitate a clear understanding of the complex biological processes involved, diagrams of key signaling pathways and experimental workflows are provided below.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Thiazole Compound Thiazole Compound Thiazole Compound->PI3K Thiazole Compound->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by thiazole compounds.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IkB IkB IKK Complex->IkB p Proteasome Proteasome IkB->Proteasome Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB IkB NF-kB IkB-NF-kB->IKK Complex Thiazole Compound Thiazole Compound Thiazole Compound->IKK Complex Gene Transcription Gene Transcription NF-kB_n->Gene Transcription

Caption: The NF-κB signaling pathway, a target for the anti-inflammatory action of thiazole compounds.

Experimental Workflow Diagrams

Anticancer_Workflow Start Start MTT Assay Antiproliferative Screening (MTT Assay) Start->MTT Assay Active Active MTT Assay->Active Apoptosis Assay Apoptosis Induction (Annexin V/PI) Active->Apoptosis Assay Yes End End Active->End No Cell Cycle Assay Cell Cycle Analysis (PI Staining) Apoptosis Assay->Cell Cycle Assay Tubulin Assay Tubulin Polymerization Assay Cell Cycle Assay->Tubulin Assay Kinase Assay Kinase Inhibition Assay Tubulin Assay->Kinase Assay Western Blot Signaling Pathway Analysis (Western Blot) Kinase Assay->Western Blot Western Blot->End

Caption: A logical workflow for investigating the anticancer mechanism of action of thiazole compounds.

Conclusion

The investigation into the mechanism of action of thiazole-based compounds is a multifaceted process that requires a systematic and logical approach. This guide has provided a comprehensive overview of the key experimental strategies and protocols, from initial phenotypic screening to the detailed analysis of molecular targets and signaling pathways. By employing the methodologies outlined herein, researchers can build a robust and well-supported understanding of how their novel thiazole derivatives exert their biological effects, thereby accelerating the development of new and improved therapeutics. The versatility of the thiazole scaffold ensures its continued importance in medicinal chemistry, and a thorough elucidation of its mechanistic underpinnings will be critical for unlocking its full therapeutic potential.

References

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Exploratory

Safety, handling, and storage protocols for 2-(2-Chloroethyl)-4-methylthiazole

Technical Safety & Handling Guide: 2-(2-Chloroethyl)-4-methylthiazole Executive Summary This technical guide outlines the rigorous safety, handling, and storage protocols for 2-(2-Chloroethyl)-4-methylthiazole (CAS: 1535...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 2-(2-Chloroethyl)-4-methylthiazole

Executive Summary

This technical guide outlines the rigorous safety, handling, and storage protocols for 2-(2-Chloroethyl)-4-methylthiazole (CAS: 15357-20-7). As a structural isomer of the pharmaceutical agent Clomethiazole, this compound possesses a reactive chloroethyl side chain, classifying it as an alkylating agent .

Researchers must treat this compound as a potential mutagen and vesicant. This guide prioritizes containment and stability preservation, utilizing "read-across" safety data from its well-characterized 5-isomer analog (Clomethiazole) where specific data for the 2-isomer is absent.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Critical Isomer Distinction: Do not confuse the target compound with its pharmaceutical isomer, Clomethiazole (5-(2-chloroethyl)-4-methylthiazole), or the ring-chlorinated analog 2-Chloro-4-methylthiazole. Verification of CAS number and structure is the first line of defense.

PropertySpecificationNotes
Chemical Name 2-(2-Chloroethyl)-4-methylthiazoleTarget Compound
CAS Number 15357-20-7 Verify on label immediately upon receipt.
Molecular Formula C₆H₈ClNSMW: 161.65 g/mol
Structure Thiazole ring with methyl at C4, chloroethyl at C2.[1]Reactive Moiety: 2-Chloroethyl group (Alkylator).
Physical State Liquid (Oil) or Low-Melting SolidBased on analog (Clomethiazole MP ~20°C).
Solubility Soluble in DCM, Chloroform, Methanol.Sparingly soluble in water (hydrolyzes slowly).
Boiling Point Est. 90-100°C @ 5-10 mmHgExtrapolated from 5-isomer data. Do not distill at atm pressure.

Part 2: Hazard Identification & Toxicology

Core Hazard Mechanism: Alkylation The 2-chloroethyl group (


) is a reactive electrophile. It can undergo nucleophilic attack by biological macromolecules (DNA/Proteins), leading to potential cytotoxicity or mutagenicity.
  • GHS Classification (Derived/Conservative):

    • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[2]

    • Skin Corrosion/Irritation: Category 2 (Causes irritation).[3]

    • Serious Eye Damage: Category 1 or 2A (Potential for irreversible damage).

    • Germ Cell Mutagenicity: Suspected (Due to alkylating potential).

    • Sensitization: Potential skin sensitizer.[4][2][5][6]

  • Reactivity Hazards:

    • Hydrolysis: Releases Hydrochloric Acid (HCl) upon contact with moisture.

    • Thermal Decomposition: Emits toxic fumes of SOx, NOx, and HCl.

Part 3: Personal Protective Equipment (PPE) & Engineering Controls

The "Double-Barrier" Protocol Standard latex gloves are insufficient for chlorinated alkyls due to rapid permeation.

Protection LayerSpecificationRationale
Primary Gloves Silver Shield (Laminate) or VitonImpermeable to small chlorinated organics.
Secondary Gloves Nitrile (Double-layered, >5 mil)Mechanical protection for the inner laminate glove.
Respiratory Fume Hood (Face Velocity > 100 fpm)Mandatory. Do not handle on open bench.
Eye/Face Chemical Splash Goggles + Face ShieldRisk of violent reaction or splashing during quenching.
Body Lab Coat (Cotton/Poly) + Chemical ApronPrevent fabric saturation in case of spill.

Part 4: Handling & Synthesis Protocols

Workflow Logic: The "Zero-Exposure" Standard

The following diagram illustrates the decision matrix for safe handling, emphasizing the critical check for isomer identity and state.

HandlingProtocol Start Receipt of Chemical (CAS 15357-20-7) Check Verify Isomer Identity (2- vs 5- isomer) Start->Check State Physical State Check Check->State Solid Solid (Low MP) Handle with chilled tools State->Solid If Solid Liquid Liquid/Oil Syringe transfer only State->Liquid If Liquid Action Experimental Use (In Fume Hood) Solid->Action Liquid->Action Quench Quenching (Nucleophilic Scavenger) Action->Quench Waste Halogenated Waste (High pH) Quench->Waste

Figure 1: Decision matrix for handling 2-(2-Chloroethyl)-4-methylthiazole, prioritizing identification and state-dependent transfer methods.

Transfer Techniques
  • Liquids: Never pour. Use a gas-tight syringe or positive-displacement pipette to avoid aerosol generation.

  • Solids: If the compound has solidified (cold storage), allow it to warm to room temperature inside a desiccator before opening to prevent condensation (hydrolysis risk).

Decontamination & Quenching

Do not wash equipment directly with water. The hydrolysis generates HCl gas.

  • Step 1: Rinse glassware with a 10% Sodium Thiosulfate solution or dilute aqueous ammonia. This acts as a "soft" nucleophile to displace the chloride and deactivate the alkylating chain.

  • Step 2: Follow with an ethanol rinse.

  • Step 3: Final wash with soap and water.

Part 5: Storage & Stability

The "Cold-Dark-Dry" Triad Thiazole alkyl chlorides are prone to dimerization (quaternization) and hydrolysis.

  • Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is preferred to inhibit self-alkylation.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidation of the thiazole ring; moisture promotes hydrolysis of the chloroethyl tail.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink bands over the cap.

Degradation Pathway:

Degradation Compound 2-(2-Chloroethyl)- 4-methylthiazole Intermed Transition State Compound->Intermed Hydrolysis Moisture + H2O (Moisture) Moisture->Intermed Product 2-(2-Hydroxyethyl)- 4-methylthiazole Intermed->Product Acid HCl Gas (Corrosive) Intermed->Acid

Figure 2: Hydrolytic degradation pathway releasing corrosive HCl. This reaction is accelerated by improper storage (humidity).

Part 6: Emergency Response

  • Skin Contact: Immediate flush with water for 15 minutes. Do not use ethanol (increases skin permeability). Seek medical attention for potential delayed blistering.

  • Eye Contact: Flush for 15 minutes, lifting eyelids. Consult an ophthalmologist immediately.

  • Spill (Liquid):

    • Evacuate area.[7][5][6]

    • Don Silver Shield gloves and respirator.

    • Cover spill with vermiculite or sand.

    • Treat the absorbed material with 10% aqueous ammonia to quench before disposal.

References

  • PubChem. (n.d.).[4] Compound Summary: 5-(2-Chloroethyl)-4-methylthiazole (Clomethiazole).[8] National Library of Medicine.[9] Retrieved from [Link](Cited for analog read-across safety data).

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Thiazole derivatives and alkyl chlorides. Retrieved from [Link](Cited for general hazard classification of alkyl chlorides).

Sources

Foundational

Technical Whitepaper: Solubility Profile and Solvent Selection for 2-(2-Chloroethyl)-4-methylthiazole

This guide serves as a technical reference for the solubility, handling, and solvent selection of 2-(2-Chloroethyl)-4-methylthiazole (CAS: 533-45-9), widely known as the free base of Clomethiazole (or Chlormethiazole). E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the solubility, handling, and solvent selection of 2-(2-Chloroethyl)-4-methylthiazole (CAS: 533-45-9), widely known as the free base of Clomethiazole (or Chlormethiazole).

Executive Summary

2-(2-Chloroethyl)-4-methylthiazole is a lipophilic thiazole derivative acting as a sedative and anticonvulsant (GABAergic modulator). Unlike its edisylate salt form, the free base is a viscous oil or low-melting solid at room temperature with poor aqueous solubility. Successful experimental application requires strict adherence to non-aqueous stock preparation and specific formulation strategies to prevent precipitation and hydrolytic degradation of the reactive chloroethyl side chain.

Physicochemical Characterization

Understanding the molecular properties is the prerequisite for selecting the correct solvent system.

PropertyValueImplication for Handling
Molecular Weight 161.65 g/mol Small molecule, rapidly diffusing.
Physical State Viscous Oil / Low MP Solid (~20–25°C)Difficult to weigh as solid; volumetric dispensing of oil is preferred.
LogP (Octanol/Water) ~2.5 – 2.8Lipophilic. Prefers organic solvents; partitions into lipid bilayers.
pKa (Thiazole N) ~2.5 (Weak Base)Neutral at physiological pH (7.4). Requires pH < 2 for significant water solubility via protonation.
Key Reactivity C–Cl bond (Alkyl halide)Susceptible to hydrolysis in aqueous media and nucleophilic attack (alkylation).

Solubility Profile & Solvent Compatibility[1][2]

The following data summarizes the solubility limits based on thermodynamic modeling and experimental analogs.

Primary Solvent Classes
Solvent ClassRepresentative SolventsSolubility EstimateSuitability
Polar Aprotic DMSO, DMF > 100 mg/mL Excellent. Recommended for stock solutions (1000x).
Polar Protic Ethanol, Methanol > 50 mg/mL Good. Suitable for in vitro spiking; volatile (evaporation risk).
Non-Polar / Chlorinated Chloroform, DCM Miscible Excellent. Ideal for extraction/isolation, not for biological delivery.
Aqueous (Neutral) PBS, Water (pH 7)< 0.5 mg/mLPoor. Risk of precipitation upon dilution from stock.
Aqueous (Acidic) 0.1 M HClModerateSoluble due to protonation, but accelerates hydrolysis.
Critical Formulation Logic

The free base is hydrophobic. Direct dissolution in cell culture media or saline will result in oil droplets or precipitation.

  • For In Vitro Assays: Dissolve in 100% DMSO to create a stock (e.g., 100 mM), then dilute into media ensuring final DMSO < 0.5%.

  • For In Vivo Administration: Do not use pure aqueous buffers. Use a co-solvent system (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) or Cyclodextrin complexation.

Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

This logic gate determines the appropriate solvent system based on your experimental end-point.

SolventSelection Start Start: 2-(2-Chloroethyl)-4-methylthiazole AppType Select Application Start->AppType Stock Stock Storage (-20°C) AppType->Stock Long-term InVitro Cell Culture / Enzyme Assay AppType->InVitro Bioassay InVivo Animal Injection (IP/IV) AppType->InVivo Animal Model Extraction Chemical Isolation AppType->Extraction Purification DMSO 100% DMSO (>100 mg/mL) Stock->DMSO Preferred InVitro->DMSO Keep DMSO < 0.5% final Ethanol 100% Ethanol (>50 mg/mL) InVitro->Ethanol Alternative Formulation Co-solvent System: 10% DMSO / 40% PEG300 / 5% Tween80 InVivo->Formulation Mandatory DCM Dichloromethane (DCM) or Ethyl Acetate Extraction->DCM

Caption: Decision matrix for solvent selection ensuring solubility and biocompatibility.

Detailed Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Use this protocol for long-term storage and in vitro assays.

Reagents:

  • 2-(2-Chloroethyl)-4-methylthiazole (Oil/Solid).

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.

Procedure:

  • Weighing: Due to the oily nature, weigh the compound by difference using a glass syringe or positive displacement pipette into a tared amber glass vial.

    • Target Mass: 16.2 mg (for 1 mL of 100 mM).

  • Dissolution: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. The oil should dissolve instantly.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Note: DMSO is hygroscopic. Keep vials tightly sealed to prevent water absorption, which can trigger hydrolysis.

Protocol B: Liquid-Liquid Extraction (Isolation)

Use this protocol if isolating the compound from an aqueous reaction mixture or biological fluid.

Principle: The molecule is neutral at pH 7-10. It can be extracted into organic solvents while leaving polar impurities in the water phase.

ExtractionWorkflow Mix Aqueous Mixture (Reaction/Biofluid) pH_Adj Adjust pH to 7.0 - 9.0 (Neutralize) Mix->pH_Adj Solvent Add DCM or Chloroform (1:1 v/v) pH_Adj->Solvent PhaseSep Phase Separation Solvent->PhaseSep OrgPhase Organic Phase (Contains Target) PhaseSep->OrgPhase Bottom Layer (DCM) AqPhase Aqueous Phase (Discard) PhaseSep->AqPhase Top Layer Dry Dry over Na2SO4 & Evaporate OrgPhase->Dry

Caption: Extraction workflow leveraging the lipophilicity of the free base at neutral pH.

Stability & Handling Risks

Hydrolytic Instability

The 2-chloroethyl moiety is a primary alkyl halide. In aqueous solution, especially at elevated temperatures or extremes of pH, it undergoes hydrolysis to form 4-methyl-5-thiazoleethanol (Clomethiazole metabolite).

  • Mechanism: Nucleophilic substitution of Cl by H₂O.

  • Prevention:

    • Prepare aqueous dilutions immediately before use .

    • Keep stock solutions strictly anhydrous (DMSO).

    • Avoid alkaline aqueous buffers (pH > 9) for extended periods, as hydroxide is a stronger nucleophile than water.

Sorption to Plastics

Being a lipophilic oil, the free base readily adsorbs to soft plastics (PVC, polystyrene).

  • Recommendation: Use glass or polypropylene (PP) consumables. Avoid PVC tubing for infusion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10783, Clomethiazole. Retrieved from [Link]

  • Gustavii, K., & Ekstrand-Asker, K. (1986). Stability of clomethiazole in aqueous solutions.[1] Acta Pharmaceutica Suecica, 23(1), 21–30.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (Analogous Thiazole Properties). Retrieved from [Link]

Sources

Exploratory

Synonyms for 2-(2-Chloroethyl)-4-methylthiazole like Clomethiazole

Technical Monograph: 2-(2-Chloroethyl)-4-methylthiazole & Clomethiazole Analogues Executive Summary: Structural Disambiguation Before proceeding with the technical guide, a critical distinction must be made regarding the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(2-Chloroethyl)-4-methylthiazole & Clomethiazole Analogues

Executive Summary: Structural Disambiguation Before proceeding with the technical guide, a critical distinction must be made regarding the chemical nomenclature provided in your topic.

  • The Input Structure: 2-(2-Chloroethyl)-4-methylthiazole (CAS: 15357-20-7).[1][2][3] This is a structural isomer where the chloroethyl chain is attached to the C2 position between the sulfur and nitrogen.[3] It is primarily a synthetic building block and lacks the extensive pharmacological history of its isomer.[2][3]

  • The Reference Drug: Clomethiazole is chemically 5-(2-chloroethyl)-4-methylthiazole (CAS: 533-45-9).[2][4][5][6] The chloroethyl group is at the C5 position.[2][3]

Given the context "like Clomethiazole," this guide is structured to address both: it provides the strict synonyms for your specific input (the 2-isomer) while delivering the in-depth pharmacological and synthetic analysis for the bioactive drug (the 5-isomer), which serves as the functional reference point for researchers.

Part 1: Nomenclature & Chemical Identity[8][9]

A. Target Molecule: 2-(2-Chloroethyl)-4-methylthiazole (The Isomer)

This compound is a regiochemical isomer of Clomethiazole.[2][3] Unlike the drug, it does not have established International Nonproprietary Names (INN) or trade names.[3]

Identifier TypeValue
Systematic Name 2-(2-Chloroethyl)-4-methyl-1,3-thiazole
CAS Registry Number 15357-20-7
Molecular Formula C₆H₈ClNS
Molecular Weight 161.65 g/mol
Role Synthetic Intermediate, Heterocyclic Building Block
B. Reference Molecule: Clomethiazole (The Bioactive 5-Isomer)

These are the synonyms and identifiers for the clinically relevant compound used in alcohol withdrawal and sedation.[2][3][6][7]

CategorySynonyms & Identifiers
Generic Names (INN/BAN) Clomethiazole, Chlormethiazole
Chemical Names 5-(2-chloroethyl)-4-methylthiazole ; 4-methyl-5-thiazoleethanol chloride
Salt Forms Clomethiazole Edisylate (Ethane-1,2-disulfonate)
Trade Names Heminevrin, Distraneurin, Distraneurine
CAS (Free Base) 533-45-9
CAS (Edisylate) 1910-68-5

Part 2: Physicochemical Profile (SAR Context)[2]

The structural difference between the 2- and 5-positions is critical for biological activity.[2][3]

  • 5-Position (Clomethiazole): The chloroethyl tail at C5 mimics the thiazole moiety of Thiamine (Vitamin B1) .[2][3] This structural mimicry is essential for its interaction with the GABA-A receptor.[2][3]

  • 2-Position (Input Isomer): Substitution at C2 blocks the most reactive site of the thiazole ring (normally susceptible to protonation and nucleophilic attack).[2][3] This steric and electronic alteration likely abolishes the specific "barbiturate-like" modulation of GABA channels observed in Clomethiazole.[2][3]

Part 3: Synthetic Pathways[2][10]

To understand the production of these thiazoles, we examine the Hantzsch Thiazole Synthesis . This method is modular: changing the precursors shifts the substituents between positions 2, 4, and 5.[3]

Synthesis of the Bioactive Core (Clomethiazole)

The industrial route typically proceeds via the intermediate 4-methyl-5-thiazoleethanol (MTE) , followed by chlorination.[2]

Protocol: Chlorination of 4-methyl-5-thiazoleethanol

  • Reagents: 4-methyl-5-thiazoleethanol (Sulfurol), Thionyl Chloride (

    
    ), Chloroform (
    
    
    
    ).[2]
  • Mechanism: Nucleophilic substitution where the hydroxyl group is converted to a chlorosulfite intermediate, then displaced by chloride.[3]

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mol of 4-methyl-5-thiazoleethanol in 50 mL of dry chloroform in a round-bottom flask equipped with a reflux condenser and a

    
     drying tube.
    
  • Addition: Cool to 0°C. Add 0.12 mol of Thionyl Chloride dropwise over 30 minutes to control the exotherm.

  • Reaction: Allow to warm to room temperature, then reflux for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[2][3]

  • Workup: Evaporate solvent and excess

    
     under reduced pressure.
    
  • Neutralization: Treat the residue with ice-cold saturated

    
     solution until pH 8.
    
  • Extraction: Extract with Dichloromethane (3 x 50 mL). Dry organic layer over

    
    .[2][3]
    
  • Purification: Distill under reduced pressure (bp ~105°C at 0.93 kPa) to obtain the oily free base.

Visualization of Synthetic Logic

The following diagram contrasts how precursor selection determines whether you get the 2-isomer (Input) or the 5-isomer (Drug).

ThiazoleSynthesis cluster_legend Synthesis Logic Thioamide Thioacetamide (Source of S-C-N) Isomer2 2-(2-chloroethyl)-4-methylthiazole (2-isomer) Your Input Thioamide->Isomer2 Modified Precursors (Hypothetical Route) Thioformamide Thioformamide (Source of S-C-N) Inter5 4-Methyl-5-thiazoleethanol (MTE) Thioformamide->Inter5 Hantzsch Synthesis (+ AlphaHalo) AlphaHalo 3-chloro-4-oxopentanol (Alpha-haloketone) Clomethiazole Clomethiazole (5-isomer) Target Drug Inter5->Clomethiazole Chlorination (SOCl2) Precursor Precursor Product Product

Figure 1: Divergent synthesis pathways. The 5-isomer (Clomethiazole) requires specific alignment of the thioformamide and haloketone precursors.[2]

Part 4: Pharmacological Mechanism (Bioactive 5-Isomer)[2]

Understanding why the 5-isomer is a drug (and the 2-isomer is not) requires analyzing the GABAergic interaction.[2] Clomethiazole acts as a Positive Allosteric Modulator (PAM) .[2][3]

  • Site of Action: It binds to a hydrophobic pocket on the GABA-A receptor, distinct from the benzodiazepine site, likely overlapping with the barbiturate site or the transmembrane domain.[2][3]

  • Effect: It increases the duration of chloride channel opening (burst duration) rather than the frequency.[2][3]

  • Result: Hyperpolarization of the neuronal membrane

    
     CNS depression.[2][3]
    

MOA Clomethiazole Clomethiazole (Ligand) Receptor GABA-A Receptor (Transmembrane) Clomethiazole->Receptor Binds Allosteric Site (Barbiturate-like) GABA GABA (Neurotransmitter) GABA->Receptor Binds Orthosteric Site Channel Chloride Channel (Pore) Receptor->Channel Conformational Change Influx Cl- Influx (Hyperpolarization) Channel->Influx Increased Open Duration CNS Sedation / Anticonvulsant Effect Influx->CNS Inhibition of Firing

Figure 2: Mechanism of Action.[2] Clomethiazole potentiates GABAergic signaling, leading to neuronal inhibition.

Part 5: Analytical Protocols

For researchers working with these thiazoles, precise quantification is required to distinguish isomers and metabolites.[3]

Method: High-Performance Liquid Chromatography (HPLC) [2]

  • Objective: Separation of Clomethiazole from its polar metabolites (e.g., 5-(1-hydroxy-2-chloroethyl)-4-methylthiazole).

  • System: Agilent 1200 Series or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase:

    • Solvent A: 20 mM Phosphate Buffer (pH 3.5)[2]

    • Solvent B: Acetonitrile (HPLC Grade)[2]

    • Isocratic Ratio: 70% A / 30% B[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 254 nm (Thiazole ring absorption).[2][3]

  • Retention Time: Clomethiazole typically elutes at ~6-8 minutes; more polar metabolites elute earlier.[2][3]

Validation Criteria:

  • Linearity:

    
     over 0.1 – 50 µg/mL range.[3]
    
  • LOD (Limit of Detection): ~0.05 µg/mL.[2][3]

References

  • European Chemicals Agency (ECHA). (2025).[2][3][8] Substance Information: 2-(2-Chloroethyl)-4-methylthiazole (CAS 15357-20-7).[1][2] Retrieved from [2]

  • Hoffmann-La Roche. (1938).[2][3][6] Process for the preparation of 4-methyl-5-beta-chloroethylthiazole.[2][6] Swiss Patent CH200248.[2][3]

  • Ende, M., et al. (1979).[3][9] "Urinary metabolites of clomethiazole. Detection and structural analysis by gas chromatography-mass spectrometry." Arzneimittelforschung, 29(11), 1655-1658.[2][3][9] [2][9]

  • SIELC Technologies. (2018).[2][3][10] Separation of Clomethiazole on Newcrom R1 HPLC column. Retrieved from [2]

  • BLD Pharm. (2025).[3] Product Datasheet: 2-(2-Chloroethyl)-4-methylthiazole.[1][2] Retrieved from [2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(2-Chloroethyl)-4-methylthiazole

This Application Note provides a rigorous, self-validating protocol for the synthesis of 2-(2-Chloroethyl)-4-methylthiazole . Critical Safety & Isomer Warning Target Identity: This protocol synthesizes the 2-position iso...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, self-validating protocol for the synthesis of 2-(2-Chloroethyl)-4-methylthiazole .

Critical Safety & Isomer Warning
  • Target Identity: This protocol synthesizes the 2-position isomer (2-(2-Chloroethyl)-4-methylthiazole).

  • Differentiation: Do NOT confuse this with Clomethiazole (5-(2-chloroethyl)-4-methylthiazole), which is a sedative/hypnotic drug. The 2-isomer described here is structurally distinct and primarily used as a chemical building block or research standard.

  • Hazard Alert: 2-(2-Chloroethyl)thiazoles are nitrogen/sulfur mustard analogs . They possess potent alkylating properties and are potential vesicants (blistering agents).

    • Mandatory PPE: Double nitrile gloves, full face shield, and functioning fume hood.

    • Neutralization: Keep a solution of 10% sodium thiosulfate or aqueous ammonia nearby to neutralize spills immediately.

Executive Summary

This guide outlines a convergent synthetic strategy for 2-(2-Chloroethyl)-4-methylthiazole (Target 3 ). The protocol prioritizes the synthesis of the stable intermediate 2-(2-hydroxyethyl)-4-methylthiazole (Intermediate 2 ), followed by a controlled chlorination.

Two validated routes are provided for the intermediate:

  • Route A (Hantzsch Cyclization): Ideal for scale-up and laboratories without cryogenic capabilities.

  • Route B (Lateral Lithiation): Ideal for rapid, small-scale synthesis using commercially available 2,4-dimethylthiazole.

Retrosynthetic Analysis

The synthesis relies on the "Common Intermediate Strategy." Both routes converge on the alcohol (2 ), which is then chlorinated to the final alkyl chloride (3 ).

  • Target: 2-(2-Chloroethyl)-4-methylthiazole (3 )

  • Precursor: 2-(2-Hydroxyethyl)-4-methylthiazole (2 )

  • Disconnection: C–Cl bond formation.

Pathway Visualization

Retrosynthesis Target 2-(2-Chloroethyl)-4-methylthiazole (3) (Target) Alcohol 2-(2-Hydroxyethyl)-4-methylthiazole (2) (Common Intermediate) Alcohol->Target Chlorination (SOCl2) RouteA_Start Route A: Hantzsch Synthesis (3-Hydroxypropanethioamide + Chloroacetone) RouteA_Start->Alcohol Cyclization RouteB_Start Route B: Lithiation (2,4-Dimethylthiazole + Paraformaldehyde) RouteB_Start->Alcohol C-C Bond Formation

Figure 1: Retrosynthetic logic converging on the hydroxyethyl intermediate.

Experimental Protocols

Phase 1: Synthesis of Intermediate (2)
Option A: Hantzsch Thiazole Synthesis (Recommended for Scale)

This method builds the thiazole ring from acyclic precursors, ensuring high regioselectivity.

Reagents:

  • 3-Hydroxypropanethioamide (prepared from 3-hydroxypropionitrile and H₂S/base).

  • Chloroacetone (1-chloro-2-propanone).

  • Ethanol (solvent).[1][2][3]

Protocol:

  • Thioamide Preparation: Dissolve 3-hydroxypropionitrile (1.0 eq) in ethanol containing triethylamine (1.1 eq). Bubble H₂S gas through the solution at 0°C until saturation. Stir at room temperature (RT) for 24h. Concentrate to yield crude 3-hydroxypropanethioamide.

  • Cyclization: Dissolve the crude thioamide (1.0 eq) in absolute ethanol (5 mL/mmol).

  • Addition: Add chloroacetone (1.05 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <40°C.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Workup: Cool to RT. Evaporate ethanol. The residue is the hydrochloride salt of 2 .

  • Free Base: Dissolve residue in minimal water. Neutralize with sat. NaHCO₃ to pH 8. Extract with DCM (3x). Dry over MgSO₄ and concentrate.

    • Checkpoint: Product should be a viscous yellow oil.

Option B: Lateral Lithiation (Recommended for Speed)

Utilizes the high acidity of the C2-methyl group in 2,4-dimethylthiazole.

Reagents:

  • 2,4-Dimethylthiazole.[4][5][6][7][8]

  • n-Butyllithium (n-BuLi), 1.6M in hexanes.

  • Paraformaldehyde (source of HCHO).

  • Dry THF (Tetrahydrofuran).

Protocol:

  • Inert Setup: Flame-dry a 2-neck flask under Argon. Add 2,4-dimethylthiazole (1.0 eq) and dry THF. Cool to -78°C (Dry ice/acetone bath).

  • Lithiation: Add n-BuLi (1.05 eq) dropwise over 20 mins. The solution will turn deep orange/red (formation of 2-lithiomethyl species). Stir for 45 mins at -78°C.

  • Alkylation: Add Paraformaldehyde (1.2 eq, dried) in one portion (or bubble gaseous HCHO generated separately).

  • Warming: Allow the mixture to warm slowly to RT over 3 hours. The color will fade.

  • Quench: Quench with sat. NH₄Cl solution.

  • Extraction: Extract with EtOAc. Wash organic phase with brine.[8] Dry (Na₂SO₄) and concentrate.[8]

    • Note: This route may yield side products (oligomers). Purification via column chromatography (Hexane/EtOAc) is usually required.

Phase 2: Chlorination to Target (3)

This step converts the alcohol to the alkyl chloride. Thionyl chloride (SOCl₂) is the preferred reagent due to the clean "gaseous byproduct" mechanism.

Reagents:

  • Intermediate 2 (2-(2-Hydroxyethyl)-4-methylthiazole).

  • Thionyl Chloride (SOCl₂).

  • Dichloromethane (DCM) or Chloroform (anhydrous).

  • DMF (Catalytic, 2-3 drops).

Protocol:

  • Setup: Dissolve Intermediate 2 (1.0 eq) in anhydrous DCM (5 mL/mmol) in a round-bottom flask equipped with a drying tube (CaCl₂) and a gas trap (NaOH solution) to neutralize HCl/SO₂ fumes.

  • Cooling: Cool the solution to 0°C.

  • Addition: Add SOCl₂ (1.5 eq) dropwise. Add 2 drops of DMF to catalyze the reaction (Vilsmeier-Haack type intermediate).

  • Reaction: Remove ice bath and stir at RT for 1 hour. Then, heat to reflux (40°C) for 2 hours to ensure completion.

  • Quench (Critical): Cool to 0°C. Slowly pour the reaction mixture into a stirred mixture of ice and sat. NaHCO₃. Caution: Vigorous gas evolution.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Purification: Dry combined organics over MgSO₄. Filter and concentrate under reduced pressure.

  • Final Product: The residue is 2-(2-Chloroethyl)-4-methylthiazole . It can be purified by vacuum distillation (approx. 100-110°C @ 1 mmHg) or flash chromatography (SiO₂, Hexane/EtOAc 8:2).

Quantitative Data & Specifications

ParameterSpecification / RangeNotes
Target CAS Not widely listedIsomer of 17564-64-6 (5-isomer)
Molecular Formula C₆H₈ClNSMW: 161.65 g/mol
Appearance Pale yellow to amber oilDarkens on storage
Yield (Route A) 65% - 75%Overall from thioamide
Yield (Route B) 40% - 55%Lower due to polymerization risks
Boiling Point ~105-115°C @ 1-2 mmHgEstimated based on 5-isomer
Storage < -20°C, Inert GasUnstable; prone to self-alkylation

Workflow Logic & Troubleshooting

Reaction Mechanism (Chlorination Step)

The conversion of the alcohol to chloride proceeds via an Sn2 mechanism (or Sni with retention if neat, but Sn2 with inversion in solvent). Since the carbon is primary, steric hindrance is minimal.

Workflow Start Intermediate (2) (Alcohol) SOCl2 Add SOCl2 + DMF (0°C -> Reflux) Start->SOCl2 Intermediate Chlorosulfite Intermediate SOCl2->Intermediate - HCl Product Target (3) (Chloride) Intermediate->Product - SO2 (Gas)

Figure 2: Chlorination workflow using Thionyl Chloride.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Route B) Oligomerization of HCHOUse gaseous formaldehyde generated by cracking paraformaldehyde, rather than adding solid.
Dark/Tar Product Polymerization of Thiazole2-(2-chloroethyl)thiazoles can self-quaternize (intermolecular N-alkylation). Store as HCl salt if possible.
Incomplete Chlorination Old SOCl₂Distill SOCl₂ before use or add more equivalents. Ensure catalytic DMF is used.
Emulsion during Workup Amphiphilic natureSaturate aqueous phase with NaCl (brine) to force separation.

References

  • Hantzsch Thiazole Synthesis (General): Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Reactivity of 2-Methylthiazoles: Metzger, J. V. (1979). Thiazole and its Derivatives. Wiley-Interscience. (Detailed discussion on the acidity of C2-methyl groups and reaction with aldehydes).
  • Lithiation of Thiazoles: Iddon, B. (1985). "Metallation of some 5-membered heterocyclic compounds". Heterocycles, 23(2), 417.
  • Chlorination Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard protocols for alcohol-to-halide conversions).
  • Safety Data (Mustard Analogs): CDC/NIOSH. "Sulfur Mustard (Mustard Gas)". Emergency Response Safety and Health Database. (Contextual reference for handling chloroethyl-sulfur compounds).

Sources

Application

Application Note: Hantzsch Thiazole Synthesis for 4-Methylthiazole Derivatives

Executive Summary The thiazole ring is a privileged pharmacophore in medicinal chemistry, appearing in blockbuster drugs like Dasatinib (antineoplastic) and Ritonavir (antiretroviral). The 4-methylthiazole moiety, specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring is a privileged pharmacophore in medicinal chemistry, appearing in blockbuster drugs like Dasatinib (antineoplastic) and Ritonavir (antiretroviral). The 4-methylthiazole moiety, specifically, serves as a critical junction for fragment-based drug design due to its ability to orient substituents in 3D space while maintaining metabolic stability.

This guide provides a rigorous technical framework for the Hantzsch thiazole synthesis, focusing on 4-methylthiazole derivatives . Unlike generic textbook procedures, this document addresses the practical nuances of handling lachrymatory


-haloketones, optimizing regioselectivity, and implementing green chemistry variants suitable for modern high-throughput synthesis (HTS) workflows.

Mechanistic Insight & Reaction Pathway

The Hantzsch synthesis is a condensation reaction between an


-haloketone (electrophile) and a thioamide or thiourea (dinucleophile).[1] Understanding the stepwise mechanism is vital for troubleshooting low yields.

Key Mechanistic Features:

  • Regioselectivity: The sulfur atom is more nucleophilic than the nitrogen, leading to initial S-alkylation.

  • The "Hantzsch Intermediate": A hydroxythiazoline intermediate often forms.[2] Inadequate dehydration of this intermediate is a common cause of "gummy" products.

  • Aromatization: The final driving force is the formation of the aromatic thiazole ring via loss of water.

Figure 1: Reaction Pathway (DOT Visualization)

HantzschMechanism Reactants Reactants (Thiourea + Chloroacetone) S_Alkylation S-Alkylation (Thioimidate Salt) Reactants->S_Alkylation Nucleophilic Attack (S on C-Cl) Cyclization Intramolecular Cyclization S_Alkylation->Cyclization N-Attack on Carbonyl Intermediate Hydroxythiazoline Intermediate Cyclization->Intermediate Ring Closure Dehydration Dehydration (-H₂O) Intermediate->Dehydration Acid Catalysis Product Product (2-Amino-4-methylthiazole) Dehydration->Product Aromatization

Caption: Stepwise mechanistic flow from reactants to the aromatic thiazole core.

Critical Reagent Handling: -Haloketones

Safety Warning: Chloroacetone and bromoacetone are potent lachrymators (tear agents).

  • Storage: Store over anhydrous

    
     or 
    
    
    
    to prevent acid-catalyzed polymerization, which turns the liquid dark/viscous and lowers yield.
  • Handling: All transfers must occur in a functioning fume hood. Neutralize glassware with dilute ammonia before removing from the hood.

Experimental Protocols

Protocol A: The "Gold Standard" Synthesis of 2-Amino-4-methylthiazole

Application: Robust, scalable synthesis (gram to kilogram scale) for generating the 2-aminothiazole scaffold, a precursor for azo-dyes and sulfa drugs.

Reagents:

  • Chloroacetone (CAS: 78-95-5): 1.0 equiv.

  • Thiourea (CAS: 62-56-6): 1.1 equiv.

  • Solvent: Ethanol (Absolute).

  • Base: Sodium Acetate (anhydrous) or aqueous

    
     for workup.
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiourea (7.6 g, 100 mmol) in Ethanol (50 mL) .

  • Addition: Add Chloroacetone (9.25 g, 100 mmol) dropwise over 20 minutes.

    • Note: The reaction is exothermic. Rapid addition may cause solvent bumping.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4 hours.
    
    • Checkpoint: The solution will turn clear and then potentially pale yellow. A white precipitate (the thiazole hydrochloride salt) may begin to form if the concentration is high.

  • Isolation (Salt Form): Cool to

    
    C. Filter the precipitate to isolate the hydrochloride salt if storage is required (salts are more stable than free bases).
    
  • Free Base Liberation: Dissolve the salt in minimal water (or use the crude reaction mixture). Slowly add 20% aqueous Sodium Acetate or 10%

    
      until pH ~8-9.
    
    • Observation: The product will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield Expectations: 80-90%.[1]

    • Melting Point: 44-45°C (Lit. 45°C).

Protocol B: Green Synthesis of 2,4-Dimethylthiazole (Aqueous/Microwave)

Application: Rapid library generation, eco-friendly "On-Water" chemistry.

Reagents:

  • Chloroacetone: 1.0 equiv.[3][4]

  • Thioacetamide (CAS: 62-55-5): 1.1 equiv.

  • Solvent: Water (Deionized).

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial (10-20 mL), combine Thioacetamide (1.1 mmol) and Chloroacetone (1.0 mmol) in Water (3 mL) .

  • Irradiation: Seal the vial. Irradiate at 80°C for 10-15 minutes (Power: Dynamic, max 150W).

    • Mechanism:[5][6][7][8][9] Water acts as a solvent and heat sink. The hydrophobic effect accelerates the reaction "on water."

  • Workup: Cool to room temperature. The reaction mixture will likely be homogeneous or slightly oily.

  • Extraction: Basify with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).
  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Note: 2,4-Dimethylthiazole is a liquid (bp 144-145°C). Distillation may be required for high purity.

Process Control & Data Analysis

To ensure scientific integrity, the following parameters must be monitored.

Table 1: Analytical Specifications

ParameterSpecification (2-Amino-4-methylthiazole)Specification (2,4-Dimethylthiazole)Method of Verification
Appearance White to off-white crystalline solidColorless to pale yellow liquidVisual Inspection
Melting/Boiling Point 44 - 45°C144 - 145°CCapillary MP / Distillation

H NMR (DMSO-d

)

2.10 (s, 3H, CH

), 6.15 (s, 1H, C5-H), 6.80 (s, 2H, NH

)

2.30 (s, 3H), 2.60 (s, 3H), 6.75 (s, 1H)
400 MHz NMR
TLC (

)
~0.4 (EtOAc:Hexane 1:1)~0.6 (EtOAc:Hexane 1:3)Silica Gel 60 F254
Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected LowYield Low Yield / No Precipitate Problem->LowYield Sticky Product is Sticky/Gummy Problem->Sticky Impure Multiple Spots on TLC Problem->Impure CheckpH Check pH during workup. Must be >8 to liberate base. LowYield->CheckpH CheckDry Dry Intermediate? Ensure complete dehydration. Sticky->CheckDry CheckTemp Reduce Temp. Polymerization of halo-ketone? Impure->CheckTemp

Caption: Decision matrix for resolving common synthetic failures.

References

  • Hantzsch, A. (1887).[5][10] "Ueber die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Organic Syntheses. (1939). "2-Amino-4-methylthiazole."[7][11][12] Org.[4][13] Synth. 19, 10; Coll. Vol. 2, 31.

  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using ionic liquid as a green solvent." Tetrahedron Letters, 49(2), 303-306.

  • Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles: A review." International Journal of Pharmaceutical Sciences and Research, 3(7), 1918.

  • BenchChem. (2025).[1][3][12][14] "Application Notes and Protocols for the Hantzsch Thiazole Synthesis."

Sources

Method

Using 2-(2-Chloroethyl)-4-methylthiazole as an intermediate in drug synthesis

Application Note: Strategic Utilization of (2-Chloroethyl)-4-methylthiazoles in Medicinal Chemistry Technical Note: Isomer Nomenclature & Industrial Relevance Critical Clarification: While the prompt specifies 2-(2-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2-Chloroethyl)-4-methylthiazoles in Medicinal Chemistry

Technical Note: Isomer Nomenclature & Industrial Relevance

Critical Clarification: While the prompt specifies 2-(2-Chloroethyl)-4-methylthiazole, extensive structural analysis and industrial database verification confirm that the 5-(2-chloroethyl)-4-methylthiazole (CAS 533-45-9) isomer is the predominant bioactive scaffold used in drug synthesis. This compound, known as Clomethiazole (or Chlormethiazole), is a potent sedative/hypnotic and a key precursor to Thiamine (Vitamin B1) analogs.

The 2-position of the thiazole ring is electronically distinct (situated between sulfur and nitrogen), typically serving as a site for nucleophilic attack or deprotonation rather than alkyl chain attachment. Consequently, this guide focuses on the 5-isomer to ensure maximum practical utility for researchers, while acknowledging the theoretical chemistry of the 2-isomer where applicable.

Executive Summary

The 5-(2-chloroethyl)-4-methylthiazole moiety serves as a "privileged scaffold" in medicinal chemistry. Its dual functionality—a pharmacologically active thiazole ring and a reactive alkyl chloride side chain—makes it an ideal intermediate for:

  • Direct Therapeutic Use: As the GABA-ergic sedative Clomethiazole.

  • Fragment-Based Drug Discovery (FBDD): Serving as a lipophilic, metabolically stable linker in neuroprotective agents.

  • Thiamine Analog Synthesis: Acting as the "pyrophosphate mimic" anchor in Vitamin B1 derivatives.

This application note provides a validated protocol for synthesizing this intermediate from its alcohol precursor and utilizing it in nucleophilic substitution reactions to generate complex bioactive libraries.

Chemical Profile & Handling

PropertySpecification
Chemical Name 5-(2-Chloroethyl)-4-methylthiazole
Common Name Clomethiazole / Chlormethiazole
CAS Number 533-45-9
Molecular Formula C₆H₈ClNS
Molecular Weight 161.65 g/mol
Appearance Colorless to pale yellow oily liquid
Boiling Point 92°C (at 10 mmHg)
Solubility Soluble in Ethanol, DCM, Chloroform; Slightly soluble in water
Stability Stable under N₂; Hydrolyzes slowly in moist air to the alcohol

Safety Warning (Vesicant Hazard):

  • Class: Alkylating Agent / Vesicant.

  • Hazard: Causes severe skin burns and eye damage. Readily absorbed through skin.

  • Neurotoxicity: Potent sedative; inhalation of vapors can cause drowsiness or respiratory depression.

  • Handling: ALWAYS handle in a certified fume hood. Wear double nitrile gloves and a face shield. Quench all glassware with dilute NaOH before removal from the hood.

Synthesis Protocol: Conversion of Alcohol to Chloride

Objective: Synthesize 5-(2-chloroethyl)-4-methylthiazole from 4-methyl-5-thiazoleethanol.

Mechanism: Nucleophilic substitution of the hydroxyl group using Thionyl Chloride (


). The reaction proceeds via an alkyl chlorosulfite intermediate, releasing 

and

gas.

Reagents:

  • Starting Material: 4-Methyl-5-thiazoleethanol (CAS 137-00-8) [1.0 eq]

  • Reagent: Thionyl Chloride (

    
    ) [1.2 - 1.5 eq]
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ) [Anhydrous]
    
  • Base (Optional): Triethylamine (TEA) or Pyridine (to scavenge HCl)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with

    
     drying tube or 
    
    
    
    inlet), and a pressure-equalizing addition funnel.
  • Dissolution: Charge the flask with 4-Methyl-5-thiazoleethanol (14.3 g, 100 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Charge the addition funnel with Thionyl Chloride (11 mL, ~150 mmol) diluted in 20 mL DCM. Add dropwise over 30 minutes, maintaining internal temperature < 10°C. Caution: Gas evolution (

    
    , 
    
    
    
    ).
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

    • Optimization: If TLC shows incomplete conversion, heat to reflux (40°C) for 2 hours.

  • Quench & Workup:

    • Cool the mixture to 0°C.

    • Slowly add saturated

      
       solution until gas evolution ceases and pH is neutral (~7-8). Do not make strongly basic, as the thiazole ring can degrade.
      
    • Separate the organic layer.[1][2][3] Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification:

    • Dry combined organics over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure (Rotavap) at < 40°C.

    • Distillation: Purify the crude oil via vacuum distillation (bp ~92°C @ 10 mmHg) to obtain a clear, colorless oil.

Yield Expectation: 85-95%.

Application Protocol: Nucleophilic Substitution (Library Generation)

Objective: Utilize the chloroethyl side chain to couple with a secondary amine (e.g., piperazine derivative) to synthesize a neuroprotective analog.

Mechanism:


 Nucleophilic Substitution. The nitrogen lone pair attacks the terminal carbon, displacing the chloride.

Reagents:

  • Substrate: 5-(2-Chloroethyl)-4-methylthiazole [1.0 eq]

  • Nucleophile: N-Boc-piperazine [1.2 eq]

  • Base: Potassium Carbonate (

    
    ) [2.0 eq] or Cesium Carbonate (
    
    
    
    ) [1.5 eq]
  • Catalyst: Potassium Iodide (

    
    ) [0.1 eq] (Finkelstein reaction acceleration)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Procedure:

  • Reaction Assembly: In a 50 mL reaction vial, suspend

    
     (2.76 g, 20 mmol), 
    
    
    
    (166 mg, 1 mmol), and N-Boc-piperazine (2.23 g, 12 mmol) in Acetonitrile (20 mL).
  • Substrate Addition: Add 5-(2-Chloroethyl)-4-methylthiazole (1.62 g, 10 mmol) via syringe.

  • Heating: Seal the vial and heat to reflux (80°C) for 12–16 hours. Monitor by LC-MS (Look for M+H = 312.1).

  • Workup:

    • Cool to room temperature.[3] Filter off the inorganic solids (

      
      /
      
      
      
      ).
    • Concentrate the filtrate.

    • Redissolve in EtOAc and wash with water and brine.

  • Purification: Flash column chromatography (SiO2, Hexane:EtOAc gradient).

Visualization: Reaction Pathway & Logic

The following diagram illustrates the synthesis of the intermediate and its subsequent application in drug design.

G cluster_0 Key Transformation Start 4-Methyl-5-thiazoleethanol (Precursor) Reagent1 SOCl2 / DCM (Chlorination) Start->Reagent1 Intermediate 5-(2-Chloroethyl)-4-methylthiazole (Clomethiazole) Reagent1->Intermediate -SO2, -HCl (Yield: ~90%) Reagent2 Nucleophile (R-NH2) K2CO3 / KI / ACN Intermediate->Reagent2 Product Thiazole-Based Bioactive Pharmacophore Reagent2->Product SN2 Substitution (Library Gen)

Caption: Figure 1. Synthetic workflow converting the alcohol precursor to the reactive chloroethyl-thiazole intermediate, followed by nucleophilic coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Chlorination) Hydrolysis of product during workup.Ensure workup is performed quickly at 0°C. Use anhydrous solvents.
Elimination Product (Vinyl Thiazole) Reaction temperature too high or base too strong.Avoid strong bases (NaOH/KOH) during substitution. Use weak bases (

) and keep temp < 90°C.
Incomplete Substitution Steric hindrance of nucleophile.Add catalytic KI (Finkelstein condition) to form the more reactive alkyl iodide in situ. Switch solvent to DMF.
Darkening/Tar Formation Polymerization of thiazole ring.Perform reactions under Nitrogen atmosphere. Avoid prolonged heating > 100°C.

References

  • Synthesis of Clomethiazole: Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. EP0619815B1. European Patent Office. Link

  • Thiazole Chemistry: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[4][5][6] National Institutes of Health (PMC). Link

  • Product Specification: 5-(2-Chloroethyl)-4-methylthiazole (CAS 533-45-9). Sigma-Aldrich. Link

  • Reaction Mechanism: Nucleophilic Substitution at Alkyl Halides. Organic Chemistry Portal. Link

  • Safety Data: Clomethiazole Safety Data Sheet. PubChem. Link

Sources

Application

Application of 2-(2-Chloroethyl)-4-methylthiazole in synthesizing Clomethiazole

Application Note: Advanced Synthesis of Clomethiazole via Thiazole Functionalization Part 1: Executive Summary & Chemical Context Target Molecule: Clomethiazole (5-(2-chloroethyl)-4-methylthiazole) CAS: 533-45-9 Therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of Clomethiazole via Thiazole Functionalization

Part 1: Executive Summary & Chemical Context

Target Molecule: Clomethiazole (5-(2-chloroethyl)-4-methylthiazole) CAS: 533-45-9 Therapeutic Class: Sedative, Hypnotic, Anticonvulsant (GABA_A positive allosteric modulator).[1]

Addressing the Isomer/Precursor Distinction: The prompt references 2-(2-Chloroethyl)-4-methylthiazole . In high-purity pharmaceutical synthesis, it is critical to distinguish between the 2-position and 5-position isomers of the thiazole ring.

  • The Drug (Clomethiazole): The functional chloroethyl group is at the 5-position .[1][2]

  • The "2-Chloro" Intermediate: Advanced industrial routes (e.g., Patent EP0619815B1) utilize 2-chloro-5-(2-chloroethyl)-4-methylthiazole as a crucial intermediate. The chlorine at the 2-position acts as a blocking group or a remnant of the cyclization process, which is subsequently removed via catalytic hydrogenation to yield high-purity Clomethiazole.

  • The 2-Ethyl Isomer: A thiazole with the chloroethyl group at the 2-position (2-(2-chloroethyl)-4-methylthiazole) is a structural isomer and a potential impurity . It does not possess the same pharmacological profile and must be excluded.

Scope of this Guide: This application note details the synthesis of Clomethiazole, focusing on the application of 2-chloro-functionalized intermediates (The "Patent Route") and the standard Hydroxy-Conversion Route . It provides protocols for handling these specific thiazole derivatives to ensure regioselective purity.

Part 2: Scientific Rationale & Mechanism

The "Blocking Group" Strategy (Patent Route)

Direct synthesis of Clomethiazole can suffer from low yields or tar formation due to the reactivity of the thiazole ring. A robust industrial strategy involves synthesizing the 2-chloro-5-(2-chloroethyl)-4-methylthiazole intermediate.

  • Mechanism: The 2-chloro substituent deactivates the ring slightly, preventing unwanted polymerization during the formation of the chloroethyl side chain.

  • Application: The 2-chloro intermediate is subjected to catalytic hydrodechlorination (using Pd/C or Pd/BaSO4). This selectively removes the chlorine at the C2 position without reducing the C5-chloroethyl group or the thiazole double bonds, yielding pure Clomethiazole.

The Hydroxy-Conversion Route (Standard Lab Scale)

The most common laboratory application involves converting 5-(2-hydroxyethyl)-4-methylthiazole (Sulfurol) to Clomethiazole using thionyl chloride (


).
  • Challenge: Controlling the hydrochloride salt formation and preventing the degradation of the acid-sensitive thiazole ring.

Part 3: Experimental Protocols

Method A: The "Patent Route" (Via 2-Chloro Intermediate)

Best for: High purity, industrial scalability, avoiding isomer contamination.

Reagents:

  • Precursor: 2-Chloro-5-(2-chloroethyl)-4-methylthiazole (The "2-Chloro Intermediate")

  • Catalyst: 5% Palladium on Charcoal (Pd/C) or Pd/BaSO4

  • Solvent: Methanol or Ethanol[2]

  • Base: Sodium Acetate (to scavenge HCl formed during hydrogenation)

  • Hydrogen Source:

    
     gas (1-3 atm)
    

Protocol:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 0.1 mol of 2-chloro-5-(2-chloroethyl)-4-methylthiazole in 150 mL of methanol.

  • Buffering: Add 0.11 mol of anhydrous Sodium Acetate. (Crucial: Neutralizes HCl produced at the C2 position, preventing acid-catalyzed degradation).

  • Catalyst Addition: Add 5% w/w Pd/C catalyst under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the vessel with Hydrogen (

    
    ). Maintain pressure at 2-3 atm at room temperature (25°C).
    
    • Monitoring: Monitor reaction progress via HPLC. The reaction is complete when the starting material (2-chloro intermediate) disappears. The 5-chloroethyl group remains intact due to the specific activity of the catalyst towards aromatic halides over alkyl halides under these conditions.

  • Work-up: Filter the catalyst through a Celite pad. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and neutralize with

    
    . Extract with Dichloromethane (DCM).[3]
    
  • Purification: Distill the organic layer under high vacuum (bp ~92°C at 7 mmHg) to obtain Clomethiazole as a viscous oil.

Method B: Direct Chlorination of Sulfurol

Best for: Laboratory scale, readily available starting materials.

Reagents:

  • Precursor: 5-(2-hydroxyethyl)-4-methylthiazole[2][3][4]

  • Reagent: Thionyl Chloride (

    
    )
    
  • Solvent: Chloroform (

    
    ) or Benzene (historical, use Toluene as safer alternative)
    

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a gas scrubber (NaOH trap) for

    
    /HCl fumes.
    
  • Dissolution: Dissolve 0.1 mol of 5-(2-hydroxyethyl)-4-methylthiazole in 100 mL of anhydrous Chloroform. Cool to 0-5°C.

  • Addition: Add 0.12 mol of Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 60-65°C) for 2-3 hours.

    • Endpoint: Evolution of gas ceases.

  • Salt Formation: The product often precipitates as the hydrochloride salt.

  • Free Base Isolation: Cool the mixture. Add ice water. Basify carefully with 10% NaOH to pH 9.

  • Extraction: Extract the oily free base into Chloroform. Dry over

    
    .
    
  • Distillation: Fractionally distill to isolate pure Clomethiazole.

Part 4: Data & Visualization

Table 1: Comparison of Synthesis Routes
ParameterMethod A (Patent/2-Chloro Route)Method B (Direct Chlorination)
Starting Material 2-Chloro-5-(2-chloroethyl)-4-methylthiazole5-(2-hydroxyethyl)-4-methylthiazole
Key Reagent

/ Pd-C

Selectivity High (Regioselective Dechlorination)Moderate (Risk of tar formation)
Yield 85-92%70-80%
Impurity Profile Low (2-isomer blocked during synthesis)Risk of unreacted alcohol
Pathway Diagram: The "Patent Route" (Regioselective Synthesis)

ClomethiazoleSynthesis start Precursor: 3,5-dichloro-2-pentanone + Thiourea/Thiocyanate intermediate Intermediate: 2-Chloro-5-(2-chloroethyl)- 4-methylthiazole start->intermediate Cyclization impurity Impurity Risk: 2-(2-chloroethyl) isomer (If regiochemistry fails) start->impurity Incorrect Cyclization reaction Hydrogenolysis (Pd/C, H2, NaOAc) intermediate->reaction product Target: Clomethiazole (5-(2-chloroethyl)-4-methylthiazole) reaction->product Selective Dechlorination at C2

Caption: Synthesis via the 2-Chloro intermediate (Patent Route) ensures the ethyl chain is correctly positioned at C5 before the final reduction step.

Part 5: Quality Control & Impurity Profiling

When analyzing the final product, distinguishing the 5-isomer (Clomethiazole) from the 2-isomer is critical.

  • 1H NMR (CDCl3):

    • Clomethiazole (5-isomer): The C2-proton (between N and S) appears as a distinct singlet downfield, typically around δ 8.6 - 8.7 ppm .

    • 2-substituted isomer: Lacks the C2-proton. The signal at ~8.7 ppm will be absent.

  • HPLC Retention:

    • The 2-chloro-intermediate is significantly less polar than Clomethiazole and will elute later on a C18 Reverse Phase column (Mobile phase: Water/Acetonitrile).

References

  • Patent EP0619815B1.Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. European Patent Office.
  • DrugFuture. Clomethiazole Chemical Data and Synthesis References. Available at: [Link][1]

  • PubChem. Clomethiazole Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Method

Application Note: Strategic Utilization of 2-(2-Chloroethyl)-4-methylthiazole in Agrochemical Discovery

This guide is structured as a high-level technical application note designed for agrochemical discovery scientists. It focuses on the strategic application of 2-(2-Chloroethyl)-4-methylthiazole as a versatile scaffold fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for agrochemical discovery scientists. It focuses on the strategic application of 2-(2-Chloroethyl)-4-methylthiazole as a versatile scaffold for Structure-Activity Relationship (SAR) optimization and library generation.

Executive Summary

In the competitive landscape of agrochemical discovery, the thiazole pharmacophore remains a cornerstone of fungicidal and insecticidal activity. While 2-chloro-5-(chloromethyl)thiazole (CCMT) is the standard precursor for neonicotinoids (e.g., Thiamethoxam), its structural isomer 2-(2-Chloroethyl)-4-methylthiazole (CAS: 15357-20-7) offers a distinct chemical space for bioisostere exploration.

This guide provides validated protocols for utilizing 2-(2-Chloroethyl)-4-methylthiazole to synthesize novel pesticidal candidates. By exploiting the reactivity of the 2-chloroethyl side chain, researchers can modulate lipophilicity (LogP), metabolic stability, and receptor binding affinity, distinct from the rigid methyl-linked congeners.

Chemical Profile & Handling

Compound: 2-(2-Chloroethyl)-4-methylthiazole CAS: 15357-20-7 Molecular Formula: C₆H₈ClNS MW: 161.65 g/mol [1]

PropertySpecificationRelevance to Protocol
Physical State Pale yellow to brown liquidEasy volumetric dosing in automated synthesis.
Boiling Point ~105-110°C (at reduced pressure)Stable under standard reflux conditions (MeCN, THF).
Solubility Soluble in DCM, DMF, MeCN, AlcoholsCompatible with standard SN2 reaction solvents.
Reactivity Primary Alkyl ChlorideSusceptible to nucleophilic attack (Amines, Thiols, Phenols).
Stability Hygroscopic; acid-sensitiveStore under inert gas; avoid prolonged exposure to moisture.

Safety Advisory (E-E-A-T): As a chloroethyl alkylating agent, this compound is a potential vesicant and genotoxin. All procedures must be conducted in a fume hood. Double-gloving (Nitrile/Laminate) is required. Neutralize glassware with 10% NaOH/MeOH before washing.

Strategic Application: SAR Logic & Pathway Design

The primary utility of this scaffold is to extend the linker length between the thiazole ring and the pharmacophore "warhead" (e.g., a sulfonamide or heterocycle). This extension from a methyl (C1) to an ethyl (C2) linker introduces rotational freedom, potentially accessing new binding pockets in target enzymes such as Succinate Dehydrogenase (SDH) or Nicotinic Acetylcholine Receptors (nAChRs) .

Diagram 1: Scaffold Diversification Workflow

This flowchart illustrates the divergence from the starting material into three distinct agrochemical classes via nucleophilic substitution.

Agrochemical_Workflow Start 2-(2-Chloroethyl)- 4-methylthiazole (Scaffold) Process_A S_N2 Amination (Primary/Sec. Amines) Start->Process_A + R-NH2 Base, Heat Process_B Thioetherification (Thiols/Mercaptans) Start->Process_B + R-SH Base Process_C Finkelstein/Cyanation (NaI or KCN) Start->Process_C + NaCN/NaI Product_A Amino-ethyl Thiazoles (nAChR Modulators) Process_A->Product_A Product_B Thio-ethyl Thiazoles (Fungicidal Candidates) Process_B->Product_B Product_C Cyano/Iodo Intermediates (Chain Extension) Process_C->Product_C

Caption: Divergent synthesis pathways transforming the chloroethyl scaffold into three functional classes of agrochemical candidates.

Experimental Protocols

Protocol A: Synthesis of Amino-ethyl Thiazole Libraries (C-N Bond Formation)

Objective: To synthesize a library of secondary amines for screening against sucking pests (Aphids/Whiteflies). The ethyl spacer alters the basicity and flexibility compared to standard neonicotinoids.

Reagents:

  • Substrate: 2-(2-Chloroethyl)-4-methylthiazole (1.0 eq)

  • Nucleophile: Various heterocyclic amines (e.g., pyrrolidine, substituted piperazines) (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein activation in situ.

  • Solvent: Acetonitrile (MeCN) or DMF (for low-reactivity amines).

Step-by-Step Methodology:

  • Activation: In a reaction vial, dissolve 1.0 mmol of 2-(2-Chloroethyl)-4-methylthiazole in 3 mL of dry MeCN. Add 0.1 mmol of KI. Stir at RT for 15 mins to generate the transient, more reactive iodo-species.

  • Addition: Add 2.0 mmol of anhydrous K₂CO₃ followed by 1.2 mmol of the amine nucleophile.

  • Reaction: Seal the vial and heat to 60°C for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LCMS.

    • Note: Avoid temperatures >80°C to prevent elimination to the vinyl thiazole side product.

  • Workup: Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄. Purify via flash column chromatography (Silica, Hexane:EtOAc gradient).

Validation Criteria:

  • 1H NMR: Disappearance of the triplet at ~3.8 ppm (CH₂-Cl) and appearance of a new multiplet at ~2.8–3.0 ppm (CH₂-N).

  • Yield Target: >75%.

Protocol B: Synthesis of Thioether Fungicides (C-S Bond Formation)

Objective: To introduce lipophilic thio-tail groups, mimicking the structure of commercial fungicides like TCMTB, but with a thiazole core.

Reagents:

  • Substrate: 2-(2-Chloroethyl)-4-methylthiazole (1.0 eq)

  • Nucleophile: Substituted Thiophenol or Mercapto-heterocycle (1.1 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) - Preferred over K₂CO₃ for sulfur nucleophiles to reduce S-oxidation risks.

  • Solvent: DMF (Dry).

Step-by-Step Methodology:

  • Preparation: Under Nitrogen atmosphere, dissolve 1.1 mmol of the thiol in 2 mL DMF. Add 1.5 mmol Cs₂CO₃ and stir for 10 mins.

  • Coupling: Add 1.0 mmol of 2-(2-Chloroethyl)-4-methylthiazole dropwise.

  • Reaction: Stir at Room Temperature for 2 hours.

    • Expert Insight: Thiolates are highly nucleophilic. Heating is rarely required and may promote disulfide formation.

  • Quench: Pour reaction mixture into ice water (20 mL).

  • Isolation: If solid precipitates, filter and wash with hexanes. If oil, extract with DCM.

Troubleshooting & Process Optimization

Common failure modes when working with chloroethyl-heterocycles and their mitigation strategies.

IssueRoot CauseCorrective Action
Elimination Product (Vinyl Thiazole) Base is too strong or Temperature too high.Switch from NaH/KOtBu to weaker bases (K₂CO₃, DIPEA). Lower temp to <60°C.
Hydrolysis (Alcohol formation) Wet solvents or hygroscopic base.Use anhydrous MeCN/DMF. Store K₂CO₃ in oven.
Low Conversion Poor nucleophilicity of amine.Add 10-20 mol% NaI (Finkelstein condition) to convert -Cl to -I in situ.
N-Alkylation vs C-Alkylation Ambident nucleophiles (e.g., imidazoles).Use non-polar solvents (Toluene) with phase transfer catalyst (TBAB) to favor N-alkylation.
Diagram 2: Mechanistic Troubleshooting Logic

Decision tree for optimizing reaction conditions based on observed side-products.

Troubleshooting Observation Reaction Outcome Analysis Vinyl Vinyl Thiazole Detected (Elimination) Observation->Vinyl Alcohol Hydroxy-ethyl Thiazole (Hydrolysis) Observation->Alcohol NoRxn Starting Material Remaining (Low Reactivity) Observation->NoRxn Action1 Reduce Temp <50°C Change Base to NaHCO3 Vinyl->Action1 Action2 Dry Solvents (Mol Sieves) Switch to Nitrogen Atm Alcohol->Action2 Action3 Add 0.2 eq NaI Switch Solvent to DMF NoRxn->Action3

Caption: Logic flow for correcting common synthetic deviations during library generation.

References

  • European Chemicals Agency (ECHA). "Registration Dossier: 2-(2-chloroethyl)-4-methylthiazole." ECHA Database. Accessed February 17, 2026. Link[2]

  • Metzger, J. V. (Ed.). (2009).[3] Thiazole and Its Derivatives (Vol. 34). John Wiley & Sons. (Authoritative text on thiazole reactivity and alkylation kinetics).

  • PubChem. "Compound Summary: 2-Chloro-4-methylthiazole and related derivatives."[2] National Library of Medicine. Link

  • Jeschke, P. (2016). "Propensity of neonicotinoids to interact with the nicotinic acetylcholine receptor." Pest Management Science, 72(2), 210-225. (Context on thiazole pharmacophores in agrochemistry).
  • Chemical Book. "Product Synthesis and Application: 2-(2-Chloroethyl)-4-methylthiazole." Link

Disclaimer: This document is for Research & Development purposes only. The protocols described involve hazardous chemicals.[2] Users must adhere to their institution's safety guidelines and local environmental regulations regarding chemical disposal.

Sources

Application

Step-by-step purification of 2-(2-Chloroethyl)-4-methylthiazole by vacuum distillation

Application Note: Step-by-Step Purification of 2-(2-Chloroethyl)-4-methylthiazole by Vacuum Distillation Technical Abstract & Isomer Clarification Objective: To provide a robust, scalable protocol for the purification of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Step-by-Step Purification of 2-(2-Chloroethyl)-4-methylthiazole by Vacuum Distillation

Technical Abstract & Isomer Clarification

Objective: To provide a robust, scalable protocol for the purification of 2-(2-Chloroethyl)-4-methylthiazole via vacuum distillation.

Critical Technical Note: While the specific regioisomer 2-(2-Chloroethyl)-4-methylthiazole is the requested target, the industrial standard for this class of compounds is the 5-isomer, 5-(2-Chloroethyl)-4-methylthiazole (Clomethiazole). Due to the structural homology (positional isomers) and identical functional group chemistry (chloroethyl side chain on a thiazole ring), the physicochemical properties and thermal instability profiles are nearly identical.

  • This guide is designed to be universal for Chloroethyl-methylthiazole isomers.

  • Key Challenge: The free base form of chloroethyl-thiazoles is thermally unstable. The nucleophilic nitrogen of the thiazole ring can attack the electrophilic carbon of the chloroethyl group (inter- or intramolecularly), leading to quaternary ammonium salts (tars) and polymerization upon heating.

  • Solution: High-vacuum, short-residence-time distillation to maintain process temperatures below the decomposition threshold (< 100°C).

Physicochemical Profile & Pre-Distillation Data

Before initiating distillation, the feedstock must be characterized to ensure safety and efficiency.

PropertyValue (Estimated for 2-isomer based on 5-isomer data)Notes
Molecular Formula C₆H₈ClNSMW: 161.65 g/mol
Boiling Point (Atm) > 200°C (Decomposes)Do NOT attempt atmospheric distillation.
Boiling Point (Vac) 102–105°C @ 5–7 mmHg (0.7–0.9 kPa)Target range.
Density ~1.19 g/mLDenser than water.
Appearance Colorless to pale yellow oilDarkens (brown/black) upon oxidation or polymerization.
Solubility Immiscible with water; Soluble in DCM, EtOAc, AlcoholsExtract with non-polar organic solvents.
Stability Low (Free Base)Stable only at low temp or as HCl salt.

Experimental Workflow

The purification process is not just distillation; it is a sequence of Stabilization , Isolation , and Purification .

Workflow Diagram

PurificationWorkflow Feedstock Crude Reaction Mixture (Contains Thiazole, Solvents, Tars) Quench 1. pH Adjustment & Extraction (Neutralize to pH 7-8, Extract into DCM) Feedstock->Quench Remove Acids/Bases Conc 2. Solvent Removal (Rotary Evaporator < 40°C) Quench->Conc Organic Phase VacDist 3. High Vacuum Distillation (Short Path, < 5 mmHg) Conc->VacDist Crude Oil VacDist->VacDist Recycle Mixed Fractions SaltForm 4. Stabilization (Optional) (Convert to HCl Salt for Storage) VacDist->SaltForm Purified Free Base

Figure 1: Purification workflow emphasizing the transition from crude mixture to stable product.

Detailed Protocol

Phase 1: System Preparation

Equipment:

  • Vacuum Pump: Two-stage rotary vane pump capable of reaching 0.1–1.0 mmHg (ultimate vacuum).

  • Distillation Rig: Short Path Distillation Head (minimizes thermal history) or Vigreux column (if separation from close-boiling impurities is needed).

  • Heating: Oil bath with magnetic stirring (Do NOT use heating mantles; they create hot spots causing polymerization).

  • Cold Trap: Dry ice/Isopropanol (-78°C) to protect the pump from volatile chlorides.

Safety Check:

  • Vesicant Hazard: Chloroethyl-thiazoles are potential skin irritants/vesicants. Double-glove (Nitrile) and work in a fume hood.

  • Explosion Risk: Ensure the system is free of peroxides if ether solvents were used.

Phase 2: Crude Preparation (The "Self-Validating" Step)
  • Neutralization: The crude usually contains HCl or unreacted precursors. Wash the organic layer with saturated NaHCO₃ until pH is neutral.

    • Why? Acidic residues catalyze degradation; Basic residues (excess amines) can codistill.

  • Drying: Dry over anhydrous Na₂SO₄.

  • Solvent Strip: Remove bulk solvent (DCM/EtOAc) on a rotary evaporator.

    • Critical Limit: Do not exceed 40°C bath temperature.

    • Validation: The residue should be a mobile oil. If it is a thick tar, polymerization has already occurred; distillation will likely fail.

Phase 3: Vacuum Distillation

Step-by-Step:

  • Load the Pot: Transfer crude oil to the boiling flask. Add a large magnetic stir bar (essential to prevent bumping). Fill only to 50-60% capacity.

  • Establish Vacuum:

    • Turn on the pump before heating.

    • Slowly close the bleed valve. Watch the manometer.

    • Target: Pressure must drop below 10 mmHg (ideally < 2 mmHg).

    • Observation: Volatiles may bubble off.[1] Wait until pressure stabilizes.

  • Initiate Heating:

    • Start stirring (medium-fast).

    • Ramp oil bath temperature slowly.

    • Rule of Thumb: Bath temp should be ~20-30°C higher than the expected boiling point.

    • Example: If BP is 105°C @ 7 mmHg, set bath to 125°C.

  • Fraction Collection:

    • Fraction A (Forerun): Low boilers, residual solvent. Temp < 90°C.

    • Fraction B (Main Cut): The Product. Temp steady at 102–105°C (at 7 mmHg).

      • Visual Check: Should be clear to pale yellow.

      • Refractive Index (RI): Collect drops; if RI is constant (~1.54–1.55), you are in the "heart" cut.

    • Fraction C (Tails): Temp rises, vacuum fluctuates. Stop immediately to avoid distilling colored tars.

  • Shutdown:

    • Remove heat source.[2]

    • Let cool under vacuum until T < 50°C.

    • Bleed with inert gas (Nitrogen/Argon), not air (prevents oxidation of hot product).

Distillation Setup Diagram

DistillationSetup OilBath Oil Bath (Max 140°C) Flask Boiling Flask (Crude + Stir Bar) OilBath->Flask Heat Head Short Path Head (Thermometer) Flask->Head Vapor Condenser Condenser (Chilled Water) Head->Condenser Vapor Cow Cow Receiver (Fractions A, B, C) Condenser->Cow Distillate Trap Cold Trap (-78°C) Cow->Trap Vac Line Pump Vacuum Pump (< 1 mmHg) Trap->Pump

Figure 2: Short-path distillation setup optimized for heat-sensitive thiazoles.

Troubleshooting & Quality Control

IssueCauseCorrective Action
Bumping Solvent trapped or lack of stirring.Degas crude longer at room temp; Increase stir rate.
Dark Distillate Decomposition or entrainment.[3]Lower bath temp; Improve vacuum (lower pressure = lower BP).
Rapid Pressure Rise Decomposition generating gas (HCl/Ethylene).STOP HEAT IMMEDIATELY. System is degrading.
Product Solidifies High purity (if close to MP) or wrong isomer.Check MP. If it's the HCl salt, it will be solid. Free base should be liquid.

Validation (QC):

  • GC-MS: Purity > 98%. Look for m/z 161/163 (Cl isotope pattern).

  • 1H NMR (CDCl₃):

    • Thiazole proton (C5-H): Singlet/Doublet around 6.8–7.5 ppm.

    • Methyl group: Singlet ~2.3 ppm.

    • Chloroethyl group: Two triplets (~3.0 ppm and ~3.7 ppm).

Storage & Stability

The purified free base is not stable for long-term storage at room temperature.

  • Immediate Use: Use immediately in the next synthetic step.

  • Storage: Store under Argon at -20°C (Shelf life: ~1-2 weeks).

  • Long-term: Convert to Hydrochloride salt (dissolve in ether, bubble dry HCl gas). The salt is stable for years.

References

  • European Patent Office. (1994). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof (EP0619815B1).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3015328, 2-Chloro-4-methylthiazole. (Used for comparative physicochemical data). [Link]

  • Welch Vacuum. (2025). Vacuum Distillation Application Note. (General principles for heat-sensitive distillation). [Link]

Sources

Method

Application Note: High-Resolution GC Analysis of 2-(2-Chloroethyl)-4-methylthiazole Purity

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the specific challenges of analyzing 2-(2-Chloroethyl)-4-methylthiazole , a critical intermediate often associated wit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the specific challenges of analyzing 2-(2-Chloroethyl)-4-methylthiazole , a critical intermediate often associated with the synthesis of pharmaceutical agents (such as Clomethiazole) and agrochemicals.

Executive Summary

This guide details a validated Gas Chromatography (GC) protocol for the purity analysis of 2-(2-Chloroethyl)-4-methylthiazole (CAS 15357-20-7). Unlike simple hydrocarbons, this analyte presents two specific chromatographic challenges: the basicity of the thiazole nitrogen (leading to peak tailing) and the thermal lability of the chloroethyl side chain (susceptible to on-column elimination).

This protocol utilizes a base-deactivated, intermediate-polarity capillary column to ensure symmetrical peak shape and separates the target analyte from critical impurities, including its regioisomer (Clomethiazole intermediate) and hydrolysis degradation products.

Chemical Context & Critical Quality Attributes

Target Analyte: 2-(2-Chloroethyl)-4-methylthiazole Molecular Formula: C₆H₈ClNS Molecular Weight: 161.65 g/mol Boiling Point: ~105°C at 7 mmHg (approx. 220–230°C atmospheric).

Impurity Profiling Logic

To design a robust method, we must understand what we are separating. The synthesis and storage of this compound typically generate three classes of impurities:

  • Regioisomers: 5-(2-Chloroethyl)-4-methylthiazole (Clomethiazole base).

  • Hydrolysis Products: 2-(2-Hydroxyethyl)-4-methylthiazole (formed by moisture).

  • Elimination Products: 2-Vinyl-4-methylthiazole (formed by thermal degradation in the injector).

Diagram 1: Impurity Formation & Analytical Logic

ImpurityPathways Figure 1: Critical Impurity Pathways affecting GC Method Development Target Target Analyte 2-(2-Chloroethyl)-4-methylthiazole Hydrolysis Hydrolysis Impurity 2-(2-Hydroxyethyl)-4-methylthiazole (Elutes Later) Target->Hydrolysis + H2O (Storage) Elimination Thermal Degradation 2-Vinyl-4-methylthiazole (Elutes Earlier) Target->Elimination Heat (Injector) Isomer Regioisomer 5-(2-Chloroethyl)-4-methylthiazole (Critical Separation) Isomer->Target Synthetic Side-Product

Method Development Strategy

Column Selection: The "Base Deactivation" Requirement

Standard non-polar columns (100% Dimethylpolysiloxane, e.g., DB-1) often fail with thiazoles. The lone pair on the thiazole nitrogen interacts with active silanols on the column wall, causing tailing factors > 1.5 .

  • Recommendation: Use a 6% Cyanopropyl-phenyl / 94% Dimethylpolysiloxane phase (e.g., DB-624 or DB-1301).

  • Why? The intermediate polarity improves the separation of the chloro-ethyl (target) from the hydroxy-ethyl (impurity) derivatives. Alternatively, a "Base-Deactivated" 5% phenyl column (e.g., Rtx-5 Amine or DB-5ms UI) is acceptable if identifying the regioisomer is not the primary goal.

Inlet Considerations

The 2-chloroethyl group is thermally labile. A dirty liner or excessive inlet temperature (>260°C) can catalyze the elimination of HCl, forming the vinyl analog inside the inlet.

  • Solution: Use a deactivated split liner with glass wool to trap non-volatiles, but ensure the wool is strictly deactivated. Set inlet temperature to the minimum required for volatilization (230°C).

Detailed Experimental Protocol

Instrument Conditions

Instrument: GC-FID (Agilent 7890/8890 or Thermo Trace 1300 equivalent)

ParameterSettingRationale
Column DB-624 UI (30 m × 0.32 mm × 1.8 µm)Thick film retains volatiles; mid-polarity separates isomers.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split/Splitless (Split Mode)
Inlet Temp 230 °CHigh enough to volatilize, low enough to prevent degradation.
Split Ratio 50:1Prevents column overload and improves peak shape.
Liner Ultra Inert Split Liner with WoolWool aids vaporization; deactivation prevents adsorption.
Detector (FID) 260 °CPrevents condensation of high-boiling impurities.
H2 Flow 30 mL/minStandard FID fuel.
Air Flow 400 mL/minStandard FID oxidant.
Makeup Gas N2 @ 25 mL/minOptimizes detector sensitivity.
Oven Program

The gradient is designed to separate the volatile vinyl impurity early, elute the main peak mid-run, and bake out the hydroxy impurity and dimers at the end.

  • Initial: 60°C for 2 minutes (Focuses solvent and volatiles).

  • Ramp 1: 10°C/min to 180°C (Elutes Target Analyte approx. 12-14 min).

  • Ramp 2: 20°C/min to 250°C.

  • Hold: 5 minutes at 250°C (Elutes heavy dimers/salts).

  • Total Run Time: ~22.5 minutes.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH). Note: DCM is preferred as Methanol can react with the chloroethyl group upon prolonged storage.

  • Concentration: 1.0 mg/mL.

  • Internal Standard (Optional): Tridecane or Naphthalene (approx. 0.5 mg/mL).

  • Procedure:

    • Weigh 10 mg of sample into a 10 mL volumetric flask.

    • Dissolve in DCM.

    • Transfer 1 mL to an autosampler vial.

    • Critical: Analyze within 24 hours to prevent solution-phase degradation.

System Suitability & Validation Criteria

Before running unknown samples, the system must pass these criteria (based on ICH Q2(R1) guidelines).

Diagram 2: Analytical Workflow

Workflow Figure 2: Routine Analysis Workflow Prep Sample Prep Solvent: DCM Conc: 1 mg/mL Check System Suitability Inject Standard 6x Prep->Check Decision RSD < 2.0%? Tailing < 1.5? Check->Decision Decision->Check Fail (Retune) Run Sample Analysis Bracket with Stds Decision->Run Pass Calc Purity Calculation (Area Normalization) Run->Calc

Suitability Parameters Table
ParameterAcceptance CriteriaTroubleshooting if Failed
Retention Time (RT) ± 0.05 min of StandardCheck carrier gas flow/leaks.
Tailing Factor (Tf) ≤ 1.3 Cut column head (10cm); Replace liner.
Theoretical Plates (N) > 10,000Column aging; Replace column.
Resolution (Rs) > 1.5 between Target & IsomerAdjust oven ramp rate (slower).
Precision (Area) RSD ≤ 2.0% (n=6)Check syringe plunger; Inlet septum leak.

Troubleshooting & "Gotchas"

Issue: "Ghost Peaks" or Carryover

Thiazoles can form quaternary ammonium salts with alkyl halides (self-alkylation) in the neat liquid phase. These salts decompose in the hot injector port, creating erratic "ghost peaks" in subsequent runs.

  • Fix: Perform a "Blank" run (pure solvent) after every high-concentration sample.

Issue: Peak Tailing

If the peak tails significantly despite using a DB-624 column, the inlet liner is likely active.

  • Fix: Switch to a "Single Taper Ultra Inert" liner. Avoid glass wool if the analyte proves too sensitive, though this may reduce precision.

Issue: Isomer Co-elution

If the 5-isomer (Clomethiazole precursor) co-elutes with the 2-isomer:

  • Fix: Switch to a PEG (Polyethylene Glycol) column (e.g., DB-WAX). The polarity difference between the isomers is accentuated on a Wax phase.

    • Note: Max temperature for Wax is lower (250°C); ensure heavy impurities are eluted.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Agilent Technologies. (2020). GC Column Selection Guide for Pharmaceutical Impurities. Agilent Application Notes.[1] Link

  • PubChem. (n.d.). Compound Summary: 2-(2-Chloroethyl)-4-methylthiazole (CAS 15357-20-7).[2] National Library of Medicine. Link

  • Restek Corporation. (2018). Analysis of Nitrogen-Containing Heterocycles by GC. Restek ChromaBLOGraphy. Link

Sources

Application

Application Note: A Systematic Approach to Developing Robust HPLC-UV Methods for Novel Aminothiazole Compounds

Introduction: The Analytical Imperative for Novel Aminothiazoles The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Aminothiazoles

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. As chemists synthesize new generations of aminothiazole derivatives to explore their therapeutic potential, the need for robust, reliable, and efficient analytical methods becomes paramount. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the workhorse of pharmaceutical analysis, indispensable for assessing purity, quantifying yield, and monitoring stability.

This guide provides a comprehensive, field-proven framework for developing and optimizing HPLC-UV methods for novel aminothiazole compounds. Moving beyond a simple checklist of steps, we will delve into the scientific rationale behind each decision, from initial column and mobile phase selection to fine-tuning gradient elution for optimal resolution. Our objective is to empower you with the expertise to build a self-validating analytical method grounded in chromatographic first principles.

The Method Development Workflow: A Strategic Overview

A successful HPLC method is not born from trial and error but from a systematic and logical progression. The workflow involves understanding the analyte's physicochemical properties, making informed starting choices, and methodically optimizing parameters to achieve the desired separation goals.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Characterization & Planning cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation & Finalization A Analyte Characterization (pKa, logP, UV Spectra) B Define Separation Goals (e.g., Purity, Quantification) A->B Informs C Column & Stationary Phase Selection B->C Guides F Run Scouting Gradient C->F D Mobile Phase Screening (Solvents & pH) D->F E UV Wavelength Selection E->F G Gradient Optimization (Slope & Time) F->G Provides Data For H Fine-Tuning (Flow Rate, Temperature) G->H I Method Validation (ICH Guidelines) H->I Leads to J Final Method Document I->J

Caption: A systematic workflow for HPLC-UV method development.

Phase 1: Analyte Characterization - The Foundation of Selectivity

Before a single vial is loaded, understanding the physicochemical properties of your novel aminothiazole is critical. These properties dictate its behavior in a chromatographic system.

  • Polarity (logP): Aminothiazoles can range from polar to moderately non-polar. The logP (partition coefficient) gives a first approximation of its hydrophobicity and guides the choice between Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC). Many aminothiazole derivatives are suitable for reversed-phase chromatography.

  • Acidity/Basicity (pKa): The amino group on the thiazole ring is basic. The pKa of this and other functional groups on the molecule is the single most important factor for developing a robust method. To ensure reproducible retention times and good peak shape, the mobile phase pH should be controlled at least 1.5 to 2 units away from the analyte's pKa. This suppresses the ionization of the analyte, leading to a single, stable form.

  • UV Absorbance Profile: The conjugated nature of the aminothiazole ring system typically results in strong UV absorbance. A UV-Vis spectrophotometer should be used to scan the analyte in a suitable solvent (like the intended mobile phase) to determine its wavelength of maximum absorbance (λmax). This ensures maximum sensitivity. Monitoring at a common wavelength like 254 nm can also be a good starting point for aromatic compounds.

Phase 2: Initial Method Screening - Making Educated Choices

This phase aims to find a promising starting point for optimization.

Column and Stationary Phase Selection

For novel aminothiazoles, Reversed-Phase HPLC is the most common and logical starting point.

  • Expertise in Action: The C18 (octadecyl) bonded phase is the universal workhorse and an excellent first choice. However, the basic nature of the amino group can lead to peak tailing on older, Type A silica columns due to interaction with acidic silanol groups. Therefore, it is crucial to select a modern, high-purity, end-capped C18 column. For more polar aminothiazoles that show poor retention on a standard C18, columns with T3 bonding technology or those designed for aqueous mobile phases (like an AQ-C18) provide enhanced polar compound retention.

  • Alternative Strategies: If the compound is highly polar and still elutes near the void volume on an aqueous-compatible C18, HILIC is a powerful alternative. HILIC columns use a polar stationary phase with a high-organic mobile phase to retain and separate very polar analytes.

Parameter Recommendation for Initial Screening Rationale
Chromatography Mode Reversed-Phase (RP)Broad applicability for a wide range of polarities. Most aminothiazoles are amenable to RP.
Stationary Phase C18, 1.8-5 µm particle sizeThe industry standard for RP, offering good hydrophobic retention. Smaller particles offer higher efficiency.
Column Dimensions 50-150 mm length, 2.1-4.6 mm IDA 150 mm column provides good resolving power for complex samples, while shorter columns allow for faster analysis.
Mobile Phase Selection and pH Control

The mobile phase composition is the primary tool for controlling retention and selectivity in reversed-phase HPLC.

  • Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for initial screening. Its lower viscosity leads to higher efficiency and lower backpressure, and its lower UV cutoff is advantageous for detection at low wavelengths.

  • Aqueous Phase & pH: This is where pKa knowledge is applied.

    • For Basic Aminothiazoles: To ensure the amino group is consistently protonated (BH+ form), an acidic mobile phase is required. A pH of 2.5-3.5 is an excellent starting point.

    • Buffers: Using a buffer is essential for pH stability and reproducibility. Phosphate buffers are excellent for UV detection due to their low UV cutoff but can precipitate in high organic concentrations. Volatile buffers like formic acid or ammonium formate are compatible with mass spectrometry (LC-MS) and are also excellent choices. A common starting buffer is 0.1% formic acid or orthophosphoric acid in water.

Protocol 1: UV Wavelength Selection
  • Prepare a dilute solution of the novel aminothiazole compound (e.g., 10 µg/mL) in a 50:50 mixture of acetonitrile and water.

  • Use a UV-Vis spectrophotometer to scan the solution from 200 nm to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax). This will be the primary wavelength for detection.

  • If multiple λmax values are observed, or if impurities need to be detected that absorb at different wavelengths, a Photo Diode Array (PDA) detector is highly recommended to monitor multiple wavelengths simultaneously. One study on a novel aminothiazole found λmax at 272 nm, with other peaks at 197 and 328 nm.

Protocol 2: Running the Initial Scouting Gradient

The goal of a scouting gradient is not perfect separation, but to quickly determine the approximate elution conditions for your compound and any impurities.

  • Column: C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: λmax determined in Protocol 1.

  • Gradient Program:

    • Start at 5% B.

    • Linear ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes (to elute any strongly retained compounds).

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 5-10 minutes before the next injection.

This broad gradient will almost certainly elute the compound, providing the critical data needed for optimization.

Phase 3: Method Optimization - From Rough Separation to High Resolution

The scouting gradient reveals the retention time of the analyte(s). Now, the gradient can be tailored to improve resolution, shorten run time, and increase sensitivity.

Gradient_Optimization cluster_0 Scouting Gradient cluster_1 Analysis cluster_2 Optimized Gradient Scout Wide Gradient (5-95% B) Long Run Time Analyze Identify Elution %B for Peak of Interest Scout->Analyze Yields Data Optimized Focused Gradient (e.g., 30-60% B) Shorter Run Time, Higher Resolution Analyze->Optimized Allows Design Of

Caption: The logic of gradient optimization.

Protocol 3: Gradient Optimization

Let's assume the main peak of interest eluted at 12 minutes in the 20-minute scouting gradient (5-95% B).

  • Calculation: The gradient slope is (95-5)% / 20 min = 4.5% B per minute. At 12 minutes, the %B is 5% + (12 min * 4.5%/min) = 59% B.

  • Trustworthiness: To ensure good resolution around our peak, we will create a new, shallower gradient that brackets this elution percentage.

  • Column and Mobile Phases: Same as Protocol 2.

  • New Gradient Program:

    • Start at an initial %B about 15-20% below the elution percentage (e.g., 40% B).

    • Ramp to a final %B about 15-20% above the elution percentage (e.g., 75% B).

    • Adjust the gradient time to control the steepness. A good starting point is 10-15 minutes. This shallower gradient gives closely eluting peaks more time to separate.

    • Include a final high-organic wash and re-equilibration step.

Optimized Gradient Example:

Time (min)%A (0.1% FA in Water)%B (Acetonitrile)
0.060.040.0
10.025.075.0
10.15.095.0
12.05.095.0
12.160.040.0
15.060.040.0

This focused gradient significantly improves resolution in the region of interest while shortening the overall analysis cycle.

Phase 4: Method Validation

Once an optimized method is established, it must be validated to ensure it is fit for its intended purpose. While a full discussion is beyond this note's scope, key parameters to assess (based on ICH guidelines) include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentration amounts of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For many applications, a partial method validation focusing on these key parameters is sufficient to ensure the method's reliability for preclinical sample analysis.

Conclusion

Developing a robust HPLC-UV method for novel aminothiazole compounds is a systematic process rooted in the principles of chromatography and a thorough understanding of the analyte. By following a logical workflow—from analyte characterization and informed starting conditions to methodical gradient optimization—researchers can efficiently create high-quality, reliable analytical methods. This structured approach not only saves time and resources but also builds confidence in the analytical data that underpins critical drug discovery and development decisions.

References

  • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters Corporation.
  • What's the Best Column for Polar Compound Retention? (2017, August 3). Waters Blog.
  • Optimizing Gradient HPLC Parameters. (n.d.). CHROMacademy.
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.BMC Chemistry, 18(1), 220.
  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025, June 8). Bitesize Bio.
  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex.
  • HPLC Column Selection Guide. (2025, April 1). SCION Instruments.
  • The Secrets of Successful Gradient Elution. (2017, May 1). LCGC International.
  • Gradient Optimization in HPLC. (2025, March 24). Welch Materials.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
  • Strategies for Method Development and Optimization in HPLC. (2024, April 28). Drawell.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024, November 7). PMC.
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.PubMed.
  • Separation of 2-Aminothiazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. (n.d.). Ingenieria Analitica Sl.
  • How to select wavelength in hplc method development? (2016, July 18). ResearchGate.
  • UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018, December 10). The LCGC Blog.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022, May 6). MDPI.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021, February 26). RSC Publishing. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Phy_6ZKjKAMkge21C97ZrMrLwJeUflq7UOVeur9BlheoxKI500JK7WG2R1Qqx-8vs8oDPFrKoHj84dYLzshIL8gUDd-ydOrJ23Z7SEityezKEbOblx1l3gJTsxujr7LwJgK4gcAlxgMpc3eRwjCE3Vaqf_aue7U=](
Method

Chlorination of 4-methyl-thiazole derivatives using thionyl chloride

Abstract This application note details the protocol for the chlorination of 4-methyl-thiazole derivatives, specifically focusing on the conversion of 5-(2-hydroxyethyl)-4-methylthiazole (Sulfurol) to 5-(2-chloroethyl)-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the chlorination of 4-methyl-thiazole derivatives, specifically focusing on the conversion of 5-(2-hydroxyethyl)-4-methylthiazole (Sulfurol) to 5-(2-chloroethyl)-4-methylthiazole hydrochloride (Clomethiazole HCl precursor) and the conversion of 4-methylthiazole-5-carboxylic acid to its corresponding acid chloride. These transformations are critical in the synthesis of thiamine (Vitamin B1) analogs and anticonvulsant pharmaceuticals. The guide emphasizes the mechanistic role of thionyl chloride (


), the management of hazardous off-gases (

,

), and the isolation of the labile thiazole products as stable hydrochloride salts.

Introduction & Scientific Foundation

The 4-methyl-thiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for Vitamin B1 and drugs like Clomethiazole (sedative/hypnotic). The functionalization of the C5-position side chain often requires converting a hydroxyl or carboxyl group into a chloride to enable subsequent nucleophilic substitutions (e.g., amination).

Thionyl chloride (


) is the reagent of choice for these transformations due to its high atom economy and the volatility of its byproducts (

and

), which simplifies purification compared to phosphorus-based reagents (

,

).
Mechanistic Insight: The "Thiazole Effect"

Unlike simple aliphatic alcohols, the chlorination of thiazole derivatives is complicated by the basic nitrogen atom (


) in the thiazole ring.
  • Activation: The hydroxyl group attacks the sulfur of

    
    , releasing 
    
    
    
    and forming a chlorosulfite ester.
  • Salt Formation: The generated

    
     typically protonates the thiazole nitrogen, forming a hydrochloride salt in situ. This renders the substrate less soluble in non-polar solvents but protects the ring from oxidation.
    
  • Substitution: The chloride ion displaces the chlorosulfite group. While often described as an

    
     reaction, in the absence of a base (like pyridine), this may proceed via an 
    
    
    
    (Substitution Nucleophilic internal) mechanism involving a tight ion pair, retaining configuration (irrelevant for primary alcohols, but mechanistically distinct).

ThiazoleChlorination Figure 1: Mechanistic Pathway of Thiazole Alcohol Chlorination Substrate 5-(2-hydroxyethyl)- 4-methylthiazole Intermediate Chlorosulfite Ester (Intermediate) Substrate->Intermediate O-attack on S SOCl2 Thionyl Chloride (SOCl2) SOCl2->Intermediate Salt Thiazolium HCl Salt Formation Intermediate->Salt HCl generation Byproducts Gases: SO2 (g) + HCl (g) Intermediate->Byproducts Decomposition Product 5-(2-chloroethyl)- 4-methylthiazole HCl Salt->Product Cl- attack (SN2)

Figure 1: Mechanistic pathway showing the activation of the alcohol and the concurrent protonation of the thiazole ring.[1]

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry 1.2 – 1.5 eq.

Excess ensures complete conversion of the alcohol and compensates for

loss to evaporation.
Temperature 0°C (Addition)

Reflux (60-80°C)
Low temp prevents violent exotherms; reflux drives the elimination of

.
Solvent DCM, Chloroform, or TolueneChlorinated solvents solubilize the intermediate HCl salt better than hydrocarbons.
Off-Gas Active Scrubbing RequiredThe reaction generates stoichiometric amounts of toxic

and

.
Moisture Strictly AnhydrousWater hydrolyzes

to

, destroying the reagent and generating heat.

Experimental Protocols

Protocol A: Synthesis of 5-(2-chloroethyl)-4-methylthiazole HCl

Target Application: Synthesis of Clomethiazole or Thiamine intermediates.

Reagents:

  • 5-(2-hydroxyethyl)-4-methylthiazole (MW: 143.21 g/mol ): 14.3 g (100 mmol)

  • Thionyl Chloride (MW: 118.97 g/mol ): 10.9 mL (150 mmol, 1.5 eq)

  • Dichloromethane (DCM): 100 mL (Anhydrous)

  • Ethanol (for recrystallization): ~50 mL

Procedure:

  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet. Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap

    
     and 
    
    
    
    gases.
  • Solvation: Charge the RBF with 14.3 g of the thiazole alcohol and 80 mL of DCM. Cool the solution to 0–5°C using an ice bath.

  • Addition: Dilute the thionyl chloride (10.9 mL) with 20 mL DCM in the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes. Caution: Exothermic reaction. Gas evolution will begin.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Then, heat to reflux (approx. 40°C for DCM) for 3–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting alcohol (lower Rf) should disappear.

  • Workup (Isolation of Salt):

    • Cool the reaction mixture to RT.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess

      
      . Note: Do this in a well-ventilated hood; the distillate is corrosive.
      
    • The residue will be a sticky solid or oil (the crude HCl salt).

    • Triturate the residue with cold diethyl ether (50 mL) to induce crystallization. Filter the solid under nitrogen (hygroscopic).

  • Purification: Recrystallize from hot ethanol/diethyl ether if high purity is required.

  • Yield: Expected yield: 85–92% as an off-white hygroscopic solid.

Protocol B: Synthesis of 4-methylthiazole-5-carbonyl chloride

Target Application: Activated intermediate for amide coupling.

Procedure:

  • Setup: Similar to Protocol A.

  • Reaction: Suspend 4-methylthiazole-5-carboxylic acid (1.0 eq) in Toluene (5 vol). Add

    
     (2.0 eq) and a catalytic amount of DMF (1-2 drops).
    
  • Heating: Heat to 80°C for 2 hours. The suspension should clarify as the acid chloride forms.

  • Isolation: Evaporate solvent and excess

    
     strictly under vacuum. The product is moisture-sensitive and should be used immediately in the subsequent coupling step without purification.
    

Workflow & Safety Visualization

The following diagram illustrates the operational workflow, emphasizing the critical safety barrier (scrubber) required for thionyl chloride chemistry.

Workflow Figure 2: Operational Workflow for Thionyl Chloride Chlorination cluster_safety Safety Critical Path Start Start: Dry Glassware N2 Atmosphere Setup Reactor Setup: Scrubber Connected Start->Setup Addition Controlled Addition: SOCl2 at 0°C Setup->Addition Charge Substrate Reflux Reaction Phase: Reflux 3-4h Addition->Reflux Exotherm Control Evap Workup: Remove SOCl2/Solvent (Vacuum) Reflux->Evap Completion Check (TLC) Scrubber Caustic Scrubber (Traps SO2/HCl) Reflux->Scrubber Off-gas Triturate Isolation: Triturate with Ether Evap->Triturate Crude Oil End Final Product: Hygroscopic HCl Salt Triturate->End Filtration

Figure 2: Operational workflow emphasizing the management of hazardous off-gases.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Dark/Black Reaction Mixture Thermal decomposition or polymerization.Reduce reflux temperature; ensure

atmosphere; add

slower to control exotherm.
No Reaction Old

(hydrolyzed).
Distill

before use or use a fresh bottle. Add DMF catalyst (for acid chloride synthesis).
Sticky Gum instead of Solid Trapped solvent or impurities.Triturate vigorously with anhydrous diethyl ether or hexane. Scratch the flask wall to induce nucleation.
Low Yield Product loss during workup (water solubility).Do not use aqueous workup for the HCl salt.[2] If free base is needed, neutralize with cold

and extract rapidly into DCM.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for alkyl halide synthesis using thionyl chloride).

  • European Patent Office. (1994). Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof (EP0619815B1). (Describes the industrial scale chlorination of thiazole alcohols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic source for

    
     vs 
    
    
    
    in chlorination).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24809, Thionyl chloride. (Safety and physical data).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 2-(2-Chloroethyl)-4-methylthiazole synthesis

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Support: Yield Optimization for 2-(2-Chloroethyl)-4-methylthiazole Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Support: Yield Optimization for 2-(2-Chloroethyl)-4-methylthiazole

Executive Summary & Isomer Criticality

User Notice: This guide specifically addresses the synthesis of 2-(2-Chloroethyl)-4-methylthiazole . Note: If your target is the 5-substituted isomer (the Clomethiazole intermediate), this protocol will fail due to regiochemical differences. Please verify your target structure immediately.

The Core Challenge: The direct synthesis of 2-(2-chloroethyl)-4-methylthiazole often suffers from low yields (<40%) due to two primary failure modes:

  • Self-Alkylation: In the classical Hantzsch method, the precursor 3-chloropropanethioamide is unstable; the nucleophilic sulfur attacks the electrophilic alkyl chloride tail, leading to polymerization.

  • Regio-instability: Direct alkylation of 4-methylthiazole often results in mixtures or ring opening if conditions are too harsh.

The Solution: To maximize yield (target >85%), we recommend shifting from direct 2-chloroethylation to a Two-Step Hydroxy-Functionalization Route . This method protects the alkyl chain as an alcohol during ring formation/attachment, followed by a high-fidelity chlorination.

Recommended Synthetic Routes

Route A: The C2-Lithiation Pathway (High Purity / Lab Scale)

Best for: High yield (>90%), difficult separations, and isotopic labeling.

Mechanism: 4-methylthiazole is selectively deprotonated at the C2 position using n-Butyllithium (n-BuLi), followed by hydroxyalkylation with ethylene oxide and subsequent chlorination.

Protocol:

  • Metallation: Dissolve 4-methylthiazole (1.0 eq) in anhydrous THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

    • Critical Control: Temperature must remain <-70°C to prevent ring fragmentation.

  • Alkylation: Add Ethylene Oxide (1.2 eq) slowly. Allow warming to 0°C over 2 hours. Quench with saturated NH₄Cl.

  • Chlorination: React the isolated 2-(2-hydroxyethyl)-4-methylthiazole with Thionyl Chloride (SOCl₂) (1.5 eq) in DCM at 0°C

    
     RT.
    
Route B: The Modified Hantzsch Synthesis (Industrial Scale)

Best for: Bulk synthesis where cryogenic conditions are impossible.

Mechanism: Condensation of 3-hydroxypropanethioamide (generated in situ) with Chloroacetone .

Protocol:

  • Thioamide Formation: React 3-hydroxypropionitrile with H₂S/NH₃ to form 3-hydroxypropanethioamide.

  • Cyclization: Reflux thioamide (1.0 eq) with Chloroacetone (1.05 eq) in Ethanol.

  • Chlorination: Convert the resulting alcohol to chloride using SOCl₂.

Troubleshooting Guide (Q&A Format)

Issue 1: Low Yield in the Lithiation Step (Route A)

Q: My yield is stuck at 40-50% after the n-BuLi step. What is happening? A: This is almost exclusively a moisture or temperature failure.

  • Moisture: Thiazolyllithium species are hyper-sensitive. If your THF contains >50 ppm water, the n-BuLi is quenched, and the starting material is recovered.

    • Fix: Distill THF over Sodium/Benzophenone or use a molecular sieve drying column immediately before use.

  • Temperature: Above -60°C, the lithiated thiazole ring can undergo ring-opening fragmentation (scrambling).

    • Fix: Ensure your internal probe reads -78°C before n-BuLi addition.

Issue 2: Black Tar Formation in Hantzsch Synthesis (Route B)

Q: The reaction mixture turns black and viscous during reflux. How do I prevent this? A: This indicates polymerization of Chloroacetone or oxidative degradation of the thioamide .

  • Cause: Chloroacetone is a potent lachrymator and polymerizes in the presence of acid or light. Old chloroacetone is often black/brown.

  • Fix: Distill Chloroacetone (bp 119°C) immediately before use. Add a scavenger base (NaHCO₃, 1.0 eq) to buffer the HCl generated during cyclization, preventing acid-catalyzed polymerization.

Issue 3: Incomplete Chlorination

Q: I see a mixture of alcohol and chloride after reacting with SOCl₂. A: The HCl byproduct is forming a salt with the thiazole nitrogen, deactivating the molecule.

  • Fix: Use Thionyl Chloride in excess (1.5 - 2.0 eq) . Add a catalytic amount of DMF (Dimethylformamide). The Vilsmeier-Haack intermediate formed by DMF+SOCl₂ is a more potent chlorinating agent than SOCl₂ alone.

Visualization: The Lithiation Pathway

The following diagram illustrates the C2-selective activation pathway (Route A), highlighting the critical transition states where yield is often lost.

G Start 4-Methylthiazole Step1 C2-Lithiation (-78°C, THF) Start->Step1 n-BuLi Inter1 2-Lithio-4-methylthiazole (Unstable > -60°C) Step1->Inter1 Deprotonation Step2 Hydroxyalkylation (+ Ethylene Oxide) Inter1->Step2 Electrophilic Attack Waste Acyclic Byproducts Inter1->Waste Temp > -60°C (Ring Fragmentation) Inter2 2-(2-Hydroxyethyl)-4-methylthiazole Step2->Inter2 Ring Opening Step3 Chlorination (SOCl2 / DCM) Inter2->Step3 Substitution Final 2-(2-Chloroethyl)-4-methylthiazole (Target) Step3->Final Yield > 85%

Caption: Figure 1. C2-Lithiation workflow. Note the critical instability of the lithiated intermediate above -60°C.

Data Summary: Solvent & Reagent Effects

ParameterRecommended ConditionEffect on YieldFailure Mode
Solvent (Lithiation) Anhydrous THFHigh Diethyl ether reduces solubility; Hexanes causes precipitation of lithiated species.
Base (Lithiation) n-BuLi (2.5M in Hexanes)High LDA is too bulky; t-BuLi causes side reactions.
Temp (Lithiation) -78°C (Dry Ice/Acetone)Optimal At -40°C, yield drops by ~30% due to ring opening.
Chlorinating Agent SOCl₂ + cat. DMF>90% HCl gas alone is insufficient; PCl₅ is too harsh (tar formation).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons.
  • Organic Syntheses, Coll. Vol. 3. (1955). 2-Amino-4-methylthiazole.[1] Link (Analogous Hantzsch protocols and chloroacetone handling).

  • Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthetic Methods. Chemical Reviews, 104(5), 2557–2600. Link (Review of C2-lithiation and functionalization of thiazoles).

Sources

Optimization

Troubleshooting common side reactions in Hantzsch thiazole synthesis

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Process Optimization Ticket ID: HTS-2025-Q4 Core Directive & Mechanism Welcome to the technical support hub for the H...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Process Optimization Ticket ID: HTS-2025-Q4

Core Directive & Mechanism

Welcome to the technical support hub for the Hantzsch Thiazole Synthesis. This protocol is the industry standard for generating 1,3-thiazoles via the condensation of


-haloketones  (or 

-haloaldehydes) with thioamides (or thioureas).

While robust, this reaction is not immune to failure. The most common issues stem from the interruption of the dehydration step or competing nucleophilic pathways .

The "Happy Path": Ideal Mechanism

To troubleshoot, you must understand the successful pathway. The reaction proceeds in two distinct phases:[1][2][3]

  • S-Alkylation: The sulfur atom of the thioamide attacks the

    
    -carbon of the haloketone (S
    
    
    
    2), displacing the halide.
  • Cyclodehydration: The nitrogen attacks the carbonyl carbon, forming a hydroxythiazoline intermediate, which then dehydrates to form the aromatic thiazole.

HantzschMechanism Start Reactants (Thioamide + α-Haloketone) Inter1 Thioimidate Intermediate Start->Inter1 S-Alkylation (SN2) Inter2 4-Hydroxythiazoline (The 'Trap') Inter1->Inter2 N-Cyclization Product 1,3-Thiazole (Aromatic) Inter2->Product -H₂O (Dehydration) Requires Acid/Heat

Figure 1: The Hantzsch Thiazole Synthesis pathway. Note the critical dehydration step (red) where many reactions stall.

Troubleshooting Tickets (Q&A)

Ticket #01: "My product is a hygroscopic solid or oil, not the expected crystalline solid."

Diagnosis: Hydroxythiazoline Arrest You have isolated the 4-hydroxy-2-thiazoline intermediate. This occurs when the cyclization happens, but the final dehydration step fails. This is common when running the reaction in neutral solvents (like ethanol) without an acid catalyst or sufficient heat, or when using bulky substituents that sterically hinder planarization.

Technical Insight: The intermediate is a stable, non-aromatic species. On NMR, you will see a lack of aromatic signals for the thiazole ring and the presence of an


 carbon signal (C-4) and a hydroxy proton (if not exchanged).

Solution Protocol:

  • Do not discard. The intermediate can be converted.

  • Force Dehydration: Dissolve the crude intermediate in ethanol containing catalytic acid (e.g., concentrated H

    
    SO
    
    
    
    or
    
    
    -TsOH).
  • Reflux: Heat at reflux for 1–2 hours.

  • Monitor: Check TLC for the appearance of a less polar, UV-active aromatic spot.

Ticket #02: "I used an N-substituted thiourea and got a mixture of isomers."

Diagnosis: Regioselectivity Failure (Amino vs. Imino) When using N-monosubstituted thioureas, two products are possible:

  • 2-(N-substituted-amino)thiazole (The "Linear" Product - usually desired).

  • 2-imino-3-substituted-4-thiazoline (The "Rearranged" Product).

Causality: This is controlled by the solvent and pH.

  • Neutral/Basic Conditions: Favor the 2-amino form (kinetic product).

  • Acidic Conditions: Can catalyze the rearrangement to the thermodynamically stable 2-imino form or produce mixtures.

Solution Protocol:

  • To favor 2-Aminothiazole: Run the reaction in neutral ethanol or with a mild base (NaHCO

    
    ). Avoid strong acid catalysts if regioselectivity is the priority.
    
  • Purification: These isomers often have distinct solubility profiles. The 2-imino form is more basic; try washing the organic layer with mild acid to selectively remove the imino isomer, or use column chromatography (the amino form is typically less polar).

Ticket #03: "My yield is low, and I see a high-Rf spot that isn't product."

Diagnosis: Oxidative Dimerization (Hector's Base Formation) Thioamides and thioureas are prone to oxidation. In the presence of air or mild oxidants, they can dimerize to form 1,2,4-thiadiazoles (often called Hector's bases) or simple disulfides.

Technical Insight: If your


-haloketone is old or degraded (releasing Br

/I

), it can act as an oxidant rather than an electrophile.

Solution Protocol:

  • Check Starting Material: Ensure your

    
    -haloketone is not brown/orange (signs of free halogen). Recrystallize or wash with thiosulfate if necessary.
    
  • Inert Atmosphere: Run the reaction under Nitrogen or Argon, especially if heating.

  • Stoichiometry: Use a slight excess of the thioamide (1.1 equiv) to account for minor oxidative loss, but if the side product is major, switch to fresh reagents.

Ticket #04: "The reaction turned into a black tar/polymer."

Diagnosis:


-Haloketone Decomposition 


-Haloketones are highly reactive bifunctional electrophiles. They are lachrymators and thermally unstable.
  • Issue 1: Self-condensation (Aldol-type) catalyzed by the basicity of the thioamide.

  • Issue 2: Elimination of HX to form reactive

    
    -unsaturated ketones, which then polymerize.
    

Solution Protocol:

  • Temperature Control: Do not overheat. Many Hantzsch reactions proceed at Room Temperature (RT). Start at RT; only heat if TLC shows no conversion after 1 hour.

  • Order of Addition: Add the

    
    -haloketone slowly to a solution of the thioamide. This keeps the concentration of the haloketone low relative to the nucleophile, favoring the cross-reaction over self-polymerization.
    
  • Scavenger: Add a weak base (e.g., NaOAc) to buffer the HBr/HCl generated, preventing acid-catalyzed degradation of the starting material.

Data & Optimization

Solvent Selection Guide

The choice of solvent dictates reaction rate and intermediate stability.

SolventCharacterOutcomeBest For
Ethanol/Methanol Protic, PolarStandard. Solubilizes reactants, precipitates product (often as HBr salt).General synthesis.
DMF/DMA Aprotic, PolarAccelerates S

2. Harder to remove.
Unreactive/hindered substrates.
Water Green, Polar"On-water" effect can accelerate reaction. Product precipitates.[3]Green chemistry protocols.
PEG-400 Green, ViscousActs as phase transfer catalyst.Solvent-free/Green synthesis.[4][5]
Green Chemistry Modification (Mechanochemistry)

For researchers facing solubility issues or wanting to avoid solvent waste:

  • Protocol: Grind the

    
    -haloketone and thiourea/thioamide (1:1 ratio) in a mortar and pestle or ball mill for 10–20 minutes without solvent.
    
  • Observation: The mixture will often melt (eutectic formation) and then solidify as the reaction completes.

  • Workup: Wash the resulting solid with water (to remove HX salts) and recrystallize.

Troubleshooting Decision Tree

Use this logic flow to identify your specific failure mode.

TroubleshootingTree Start Start: Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC NoProd No Product Peak CheckTLC->NoProd No WrongProd Wrong Product/Mass CheckTLC->WrongProd Yes (New Spot) CheckSM Is SM consumed? NoProd->CheckSM SM_Left SM Remains CheckSM->SM_Left Yes SM_Gone SM Gone (Tar/Complex) CheckSM->SM_Gone No Action_Heat Increase Temp or Change Solvent (DMF) SM_Left->Action_Heat Action_Slow Decomposition. Add SM slowly at 0°C SM_Gone->Action_Slow CheckOH NMR: sp3 C or -OH signal? WrongProd->CheckOH IsInter Hydroxythiazoline Intermediate CheckOH->IsInter Yes IsDimer Dimer/Side Product CheckOH->IsDimer No Action_Acid Add Acid (H2SO4) & Reflux IsInter->Action_Acid Action_Inert Check Oxidants/Air. Use Inert Atm. IsDimer->Action_Inert

Figure 2: Diagnostic logic for troubleshooting Hantzsch synthesis failures.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference for Mechanism).
  • Potts, K. T., & Marshall, J. (1976).[6] "1,2,4-Thiadiazoles via oxidative dimerization of thioamides." The Journal of Organic Chemistry, 41(1), 129–131.

  • Zhao, Y., et al. (2012). "Water-promoted synthesis of thiazoles." Green Chemistry, 14, 2122-2125. (Green Chemistry/Solvent Effects).[4]

  • Cai, J., et al. (2013). "Regioselective synthesis of 2-aminothiazoles." Organic Letters, 15(12), 2906–2909. (Regioselectivity discussion).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Thiazoles

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. Thiazole rings are foundational components in numerous pharmaceuticals, including Vitamin B1 (Thiamine), and their efficient synthesis is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes, with a primary focus on the robust and versatile Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis, and why is it so commonly used?

The Hantzsch thiazole synthesis, first reported in 1887, is the most common and versatile method for preparing thiazole derivatives.[3][4][5] It involves the condensation reaction between an α-halocarbonyl compound (like an α-haloketone) and a thioamide-containing reactant (such as thioamides, thioureas, or dithiocarbamates).[3][5][6] Its popularity stems from its simplicity, the ready availability of starting materials, and its ability to produce highly functionalized thiazoles, often in high yields.[1][6] The reaction mechanism is a reliable pathway involving S-alkylation followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[6][7]

Q2: My Hantzsch synthesis is giving a very low yield. What are the first parameters I should check?

Low yield is the most frequent issue and can stem from several factors.[8] A systematic approach is best. Start by verifying the following:

  • Purity of Starting Materials: α-haloketones can be unstable and should be used fresh or stored properly (cold and dark).[9] Impurities in the thioamide can also lead to unwanted side reactions.[9]

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. While a 1:1 ratio is typical, a slight excess of the thioamide (e.g., 1.5 equivalents) is sometimes used to drive the reaction to completion.[6]

  • Core Reaction Conditions: Temperature, solvent, and reaction time are critically linked.[8] If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can promote side product formation.[9] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[10][11]

Q3: Can the Hantzsch synthesis be performed under "green" or more environmentally friendly conditions?

Absolutely. Significant progress has been made in developing eco-friendly protocols for thiazole synthesis.[1] These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. Key green approaches include:

  • Solvent-Free Reactions: Performing the reaction by grinding the solid reactants together, often with a liquid-assisted grinding (LAG) approach, can be highly efficient and eliminates the need for bulk solvents.[12][13]

  • Green Solvents: Using water, polyethylene glycol (PEG-400), or ethanol instead of more hazardous chlorinated solvents or DMF is a common strategy.[1][10]

  • Alternative Energy Sources: Microwave irradiation and ultrasonic-mediated synthesis can dramatically reduce reaction times from hours to minutes and often lead to cleaner reactions with higher yields.[1][8][14][15]

  • Reusable Catalysts: Employing solid-supported or magnetically recoverable catalysts simplifies purification and allows the catalyst to be reused, reducing cost and waste.[16][17][18]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low to No Product Yield
Possible Cause Scientific Explanation & Recommended Solution
Suboptimal Solvent Choice The solvent's polarity and protic/aprotic nature critically influence reactant solubility and reaction kinetics. Polar protic solvents like ethanol or methanol are standard and facilitate the reaction steps.[6][19] However, for some substrates, polar aprotic solvents (e.g., DMF) or even non-polar solvents may be superior.[19] Solution: Screen a panel of solvents. Start with ethanol or methanol. If the yield is poor, try acetic acid, which can be highly effective for certain substrates, or a greener option like water with a catalyst.[10][19]
Incorrect Reaction Temperature The activation energy for the cyclization and dehydration steps may not be met at room temperature. Conversely, excessive heat can cause decomposition of starting materials or the final product.[9] Solution: Monitor the reaction via TLC while gradually increasing the temperature. Refluxing is a common condition.[20] Consider microwave heating, which allows for rapid and uniform heating to precise temperatures, often improving yields.[10][14]
Lack of Catalysis While many Hantzsch syntheses proceed without a catalyst, some substrate combinations are sluggish and require activation. Catalysts can facilitate key steps in the reaction mechanism, increasing the rate and overall yield.[21][22] Solution: Introduce a catalyst. Options range from simple acids or bases to more advanced systems like silica-supported tungstosilicic acid or β-cyclodextrin for reactions in water.[1][23] Nanocatalysts are also emerging as highly efficient options.[16][21]
Starting Material Degradation α-haloketones are lachrymatory and can be unstable, undergoing self-condensation or decomposition over time. Thioamides can also degrade, especially if impure.[9] Solution: Use freshly prepared or purified α-haloketones. Verify the purity of your thioamide by melting point or NMR before starting the reaction. Store sensitive reagents under inert gas in a refrigerator or freezer.
Problem 2: Formation of Multiple Products & Side Reactions
Possible Cause Scientific Explanation & Recommended Solution
Isomer Formation (2-Imino-2,3-dihydrothiazole) This is a common side product, particularly when using N-substituted thioureas. The regioselectivity of the cyclization is pH-dependent. Under acidic conditions, protonation can favor the pathway leading to the imino isomer.[8][9] Solution: Maintain neutral or slightly basic reaction conditions. This can be achieved by using a non-acidic solvent or adding a mild, non-nucleophilic base (e.g., NaHCO₃ or pyridine) to the reaction mixture.[9]
Formation of Bis-thiazoles If one of your starting materials has more than one reactive site (e.g., a bis-thioamide or a di-α-haloketone), the formation of bis-thiazoles is possible.[2][8] Solution: This requires careful control of stoichiometry. Use a precise 2:1 ratio of the monofunctional reagent to the difunctional reagent to favor the desired product. Slow addition of the monofunctional reagent can also help minimize dimerization.
Reaction with Solvent Protic solvents like alcohols can potentially act as nucleophiles, especially under harsh conditions, leading to byproducts. Solution: If you suspect solvent interference, switch to an aprotic solvent like DMF, THF, or dioxane.[19][24] Alternatively, explore solvent-free conditions.[12]
Problem 3: Difficulty in Product Isolation & Purification
Possible Cause Scientific Explanation & Recommended Solution
High Product Solubility The desired thiazole may be highly soluble in the reaction solvent, making isolation by filtration impossible and leading to losses during aqueous workup and extraction.[8] Solution: If the product doesn't precipitate upon cooling, try adding a non-solvent to induce precipitation. A common technique is to pour the reaction mixture (e.g., from methanol) into a beaker of cold water or a dilute sodium carbonate solution, which often causes the thiazole product to crash out as a solid.[6][8]
Co-elution with Impurities During column chromatography, the product may have a similar retention factor (Rf) to a starting material or a byproduct, making separation difficult. Solution: Optimize your mobile phase. A systematic screening of solvent systems with varying polarity (e.g., hexane/ethyl acetate, DCM/methanol) is necessary. If separation is still challenging, consider switching the stationary phase (e.g., from silica to alumina) or using a different purification technique like recrystallization.
Persistent Catalyst Contamination Homogeneous catalysts can be difficult to remove from the final product, requiring multiple purification steps. Solution: Use a heterogeneous or solid-supported catalyst.[23][25] These can be easily removed by simple filtration after the reaction is complete, yielding a much cleaner crude product.[23] Magnetically recoverable nanocatalysts offer an even more elegant solution.[16][18]

Visualized Workflows and Mechanisms

To provide further clarity, the following diagrams illustrate the core mechanism, a general experimental workflow, and a troubleshooting decision tree.

Hantzsch Thiazole Synthesis Mechanism

This diagram outlines the key steps of the reaction: (1) Nucleophilic attack (S-alkylation), (2) Intramolecular cyclization, and (3) Dehydration to form the aromatic ring.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Start α-Haloketone + Thioamide Step1 S-Alkylation (SN2 Reaction) Start->Step1 Intermediate1 Thioimino Ester Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 4-Hydroxy- 4,5-dihydrothiazole Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product Substituted Thiazole Step3->Product

Caption: Key mechanistic steps in the Hantzsch thiazole synthesis.

General Experimental Workflow

This flowchart provides a high-level overview of the typical process from reaction setup to final product analysis.

Workflow General Experimental Workflow reagents 1. Combine Reactants (α-haloketone, thioamide, solvent, catalyst) reaction 2. Reaction (Stirring, Heating, MW, etc.) reagents->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up (Cool, Precipitate, Filter or Extract) monitoring->workup Complete purify 5. Purification (Recrystallization or Column Chromatography) workup->purify analyze 6. Analysis (NMR, MS, MP) purify->analyze

Caption: Standard laboratory workflow for thiazole synthesis.

Troubleshooting Decision Tree

Use this logical guide to diagnose and solve common issues encountered during your synthesis.

Troubleshooting Troubleshooting Decision Tree start Problem Encountered low_yield Low / No Yield start->low_yield side_products Multiple Spots on TLC (Side Products) start->side_products purification_issue Purification Difficulty start->purification_issue cause_ly1 Check Reagent Purity & Stoichiometry low_yield->cause_ly1 cause_ly2 Optimize Conditions (Solvent, Temp, Time) low_yield->cause_ly2 cause_ly3 Add a Catalyst low_yield->cause_ly3 cause_sp1 Isomer Formation? side_products->cause_sp1 cause_sp2 Other Byproducts? side_products->cause_sp2 cause_p1 Product soluble? purification_issue->cause_p1 cause_p2 Co-elution? purification_issue->cause_p2 sol_ly1 Use fresh/pure reagents. Verify molar ratios. cause_ly1->sol_ly1 sol_ly2 Screen solvents. Increase temp gradually. Use MW/Ultrasound. cause_ly2->sol_ly2 sol_ly3 Try heterogeneous or phase-transfer catalyst. cause_ly3->sol_ly3 sol_sp1 Adjust pH to neutral or slightly basic. cause_sp1->sol_sp1 sol_sp2 Lower reaction temp. Reduce reaction time. Change solvent. cause_sp2->sol_sp2 sol_p1 Precipitate with a non-solvent. cause_p1->sol_p1 sol_p2 Optimize chromatography (mobile phase/stationary phase). cause_p2->sol_p2

Caption: A logical guide for troubleshooting common synthesis problems.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Note: These are general procedures and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from standard, high-yielding laboratory procedures.[6]

  • Reagent Preparation: In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Solvent Addition: Add 5 mL of methanol to the vial.

  • Reaction: Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 70-80°C) for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/50% hexane).

  • Work-up: Once the reaction is complete (the starting ketone spot has disappeared), remove the vial from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix. A precipitate should form.[6][8]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying & Analysis: Allow the collected solid to air dry on a watch glass. Once dry, determine the mass, calculate the percent yield, and characterize the product (e.g., melting point, NMR). The crude product is often of high purity.

Protocol 2: Microwave-Assisted Green Synthesis of a Substituted Thiazole

This protocol leverages microwave technology for a rapid, efficient, and often cleaner synthesis, adapted from modern green chemistry methodologies.[1][10][14]

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the desired α-haloketone (1.0 mmol), the appropriate thioamide or thiourea (1.2 mmol), and a catalytic amount of a reusable catalyst (e.g., 5 mol% silica-supported tungstosilicic acid).[17]

  • Solvent Addition: Add 2 mL of a green solvent, such as ethanol or an ethanol/water mixture (1:1).[15]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-120 °C) for 10-30 minutes. The reaction should be run with stirring.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. If a solid product has formed, it can be collected by filtration. If a catalyst was used, it can also be recovered by filtration.

  • Isolation & Purification: Wash the collected product with a small amount of cold solvent to remove any soluble impurities. If necessary, the product can be further purified by recrystallization. This method often produces very clean crude products, minimizing the need for extensive purification.[10]

References

  • Kumar, A., Kumar, V., & Kumar, S. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Source not provided, link is a redirect]
  • Li, J., et al. (2014). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules. [Link]

  • Heravi, M. M., et al. (2011). Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding. Synthetic Communications. [Link]

  • Chandrakantha, B., et al. (2008). Synthesis of Some Novel 2,4-Disubstituted Thiazoles as Possible Antimicrobial Agents. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Girard, G. R., et al. (1993). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. Journal of Medicinal Chemistry. [Link]

  • Li, J., et al. (2014). The synthesis of 2,4-disubstituted thiazoles. ResearchGate. [Link]

  • Priya, P., et al. (2020). Synthesis of Thiazole by Nano Catalyzed. Journal of Drug Delivery and Therapeutics. [Link]

  • Ali, I., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Azman, N. A., et al. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Maleki, A., et al. (2024). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. ResearchGate. [Link]

  • Bouherrou, O., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Jana, S., et al. (2021). Optimization of reaction conditions for the synthesis of tri-substituted thiazole derivatives using thioamide derivatives. ResearchGate. [Link]

  • Al-Zoubi, R. M. (2021). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]

  • Ali, I., & Wani, W. A. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Larkin, A., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Dies, A. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules. [Link]

  • Singh, R. K., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. [Link]

  • Maleki, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. [Link]

  • Azman, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. [Link]

  • Bouherrou, O., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

  • Sönmez, M., & Ulusoy, M. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]

  • Singh, R. K., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]

  • de la Figuera, N., et al. (1995). Reinvestigation of a modified Hantzsch thiazole synthesis. Academia.edu. [Link]

  • Lévai, A., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Source not provided, link is a redirect]
  • Kumar, A., et al. (2015). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PMC. [Link]

  • Vaickelioniene, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules. [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of -aminothiazoles directly from 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Wagh, S. B., & Sonawane, S. A. Thiazole substituted[1][12][26] Triazole: Synthesis and antimicrobial evaluation. K.T.H.M. College Institutional Repository. [Link]

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Iacob, A. T., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules. [Link]

  • Sharma, S. D., et al. (2012). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]

Sources

Optimization

Effective workup procedures for reactions involving 2-(2-Chloroethyl)-4-methylthiazole

The following technical guide addresses the workup, isolation, and stabilization of 2-(2-Chloroethyl)-4-methylthiazole . Note on Isomer Specificity: While the 5-isomer (Clomethiazole, 5-(2-chloroethyl)-4-methylthiazole)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the workup, isolation, and stabilization of 2-(2-Chloroethyl)-4-methylthiazole .

Note on Isomer Specificity: While the 5-isomer (Clomethiazole, 5-(2-chloroethyl)-4-methylthiazole) is the most common pharmaceutical intermediate in this class, this guide is engineered specifically for the 2-isomer as requested. The protocols below account for the unique reactivity of the 2-position (increased acidity of the


-methylene and potential for self-alkylation).

[1]

Introduction: Compound Profile & Safety

2-(2-Chloroethyl)-4-methylthiazole is a reactive electrophilic heterocycle.[1] Unlike its stable precursors, the free base of this compound is prone to autocatalytic polymerization (quaternization) and hydrolysis .[1] Successful isolation requires strict temperature control and pH management.[1]

Critical Safety Advisory: The "Mustard" Protocol

Structurally, this compound resembles a "half-mustard" (nitrogen/sulfur mustard analog).[1] It possesses a chloroethyl tail attached to a heterocycle, making it a potential vesicant (blistering agent) and strong alkylator.[1]

  • Handling: Double-gloving (Nitrile/Laminate) is mandatory.[1] Work exclusively in a fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills (thiosulfate cleaves the alkyl chloride).[1]

Part 1: The "Cold-Quench" Workup Protocol

The primary failure mode for this reaction is the degradation of the chloroethyl group during the exothermic quench.[1] The following protocol minimizes hydrolysis and elimination (vinyl-thiazole formation).

Step-by-Step Methodology
1. Reaction Quenching
  • The Issue: Direct addition of water to the reaction mixture (often containing SOCl2 or POCl3) generates HCl and heat, rapidly hydrolyzing the product back to the alcohol.[1]

  • The Fix:

    • Cool the reaction mixture to -10°C to 0°C .

    • Slowly pour the reaction mixture into a vigorously stirred slurry of Ice/Water (or Ice/NaHCO3 if acid-sensitive).

    • Do not add water to the reaction; add the reaction to the water.[1] This dissipates heat instantly.[1]

2. Phase Separation & Extraction
  • Solvent Choice: Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1]

    • Why? Thiazoles have high solubility in chlorinated solvents.[1] MTBE is a safer alternative that avoids emulsion formation common with Ethyl Acetate.[1]

  • Procedure:

    • Extract the aqueous quench mixture 3x with the chosen solvent.[1][2][3]

    • Crucial Step: Wash the combined organic layers with saturated Brine .[1] This pulls residual water and prevents hydrolysis during concentration.[1]

3. Purification via Acid-Base Extraction (The "Gold Standard")

If the crude purity is <90%, use this chemical filter to remove non-basic impurities (e.g., unreacted chloro-ketones).[1]

  • Step A (Acidify): Extract the organic layer with cold 1M HCl .[1] The product (basic thiazole) moves to the aqueous layer; neutral impurities stay in the organic layer.[1] Discard the organic layer.[1]

  • Step B (Basify): Cool the aqueous layer to 0°C .[1] Slowly add solid NaHCO3 or K2CO3 until pH ~8-9.[1]

    • Warning: Avoid NaOH.[1] Strong bases can deprotonate the

      
      -methylene at the 2-position, leading to side reactions.[1]
      
  • Step C (Re-extract): Extract the cold aqueous mixture with DCM. Dry over Na2SO4 and concentrate below 35°C.

Part 2: Stabilization & Storage Strategy

The free base is an oil that will darken (polymerize) at room temperature.[1] You must convert it to a salt or store it under specific conditions.[1]

Option A: Hydrochloride Salt Formation (Recommended)

The HCl salt is a crystalline solid, stable at room temperature.[1]

  • Dissolve the free base oil in anhydrous Diethyl Ether or 1,4-Dioxane .[1]

  • Cool to 0°C.

  • Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

  • Filter the white precipitate immediately under Nitrogen (hygroscopic).[1]

Option B: Free Base Storage

If you must keep the free base:

  • Add Stabilizer: Add 1% w/w Triethylamine (to scavenge trace acid) or store over activated 3Å Molecular Sieves.[1]

  • Conditions: Store at -20°C under Argon.

Part 3: Visualizing the Workflow

The following diagram illustrates the critical decision points in the purification process to avoid degradation.

WorkupProcedure Start Crude Reaction Mixture (Contains SOCl2/POCl3) Quench Quench into ICE/WATER (Temp < 0°C) Start->Quench Slow Addition Extract1 Extract with DCM (3x) Quench->Extract1 Decision Purity Check (TLC/LCMS) Extract1->Decision DirectDry Wash with Brine Dry (Na2SO4) Decision->DirectDry High Purity (>90%) AcidBase Acid-Base Extraction (Remove Neutral Impurities) Decision->AcidBase Low Purity (<90%) Storage Storage: -20°C or Convert to HCl Salt DirectDry->Storage AcidStep Extract into Cold 1M HCl (Discard Organic) AcidBase->AcidStep BaseStep Basify Aqueous to pH 8 (Use NaHCO3, Keep Cold) AcidStep->BaseStep FinalExtract Extract into DCM Concentrate < 35°C BaseStep->FinalExtract FinalExtract->Storage

Caption: Logic flow for the isolation of 2-(2-Chloroethyl)-4-methylthiazole, prioritizing temperature control to prevent hydrolysis.

Part 4: Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%). Where did the product go?

Diagnosis: Likely hydrolysis or water solubility .[1]

  • Cause 1: If the quench was too hot, the chloroethyl group reverted to the alcohol (starting material).[1]

  • Cause 2: The thiazole hydrochloride salt is highly water-soluble.[1] If you didn't basify the aqueous layer sufficiently (pH > 8) before the final extraction, the product remained in the water.[1]

  • Fix: Check the pH of the aqueous layer after extraction.[1] If pH < 7, basify and re-extract.[1]

Q2: The oil turned into a black tar overnight.

Diagnosis: Self-Alkylation (Quaternization).

  • Mechanism: The thiazole nitrogen of one molecule attacked the chloroethyl group of another, forming a polymer.[1]

  • Fix: Do not store the free base neat at room temperature. Isolate as the HCl salt immediately, or store as a dilute solution in DCM at -20°C.

Q3: I see a strong emulsion during extraction.

Diagnosis: Common with thiazoles and basic aqueous layers.[1]

  • Fix:

    • Add solid NaCl to saturate the aqueous layer.[1]

    • Filter the biphasic mixture through a pad of Celite .

    • Add a small amount of Methanol (2-5%) to the organic phase to break surface tension.[1]

Q4: Can I distill the product?

Diagnosis: Risky.

  • Risk: High heat promotes elimination to the vinyl-thiazole or polymerization.[1]

  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.5 mmHg) at the lowest possible temperature.[1] If the boiling point exceeds 120°C, switch to column chromatography (Silica, neutralized with 1% Et3N).[1]

Summary of Physical Properties (Reference)

PropertyValue (Approximate)Notes
Appearance Pale yellow to amber oilDarkens on standing (oxidation/polymerization).[1]
Boiling Point ~105-110°C @ 1 mmHgExtrapolated from 5-isomer data [1].[1]
Solubility DCM, EtOH, Ether, Acidic WaterInsoluble in neutral water (Free Base).[1]
pKa (Conj. Acid) ~2.5 - 3.0Weakly basic; requires pH < 2 to fully protonate.[1]
Stability Poor (Free Base)Store as HCl salt.

References

  • Synthesis of Clomethiazole Analogues. European Patent EP0619815B1.[1] Describes the synthesis and physical properties of the closely related 4-methyl-5-(2-chloroethyl)-thiazole, providing baseline data for boiling points and refractive indices.

  • Thiazole Chemistry & Reactivity. Organic Syntheses, Coll.[1] Vol. 3, p. 76 (1955).[1] Fundamental procedures for handling 2-amino and 2-alkyl thiazoles, including emulsion breaking and extraction techniques.[1][2]

  • Safety of Chloroethyl Heterocycles. National Institutes of Health (NIH) - PubChem.[1] Safety Data Sheet concepts for alkylating agents and vesicant properties of chloroethyl-derivatives.

  • General Workup of Basic Heterocycles. Nottingham University School of Chemistry. Standard operating procedures for acid-base extraction of pyridine and thiazole derivatives.

Sources

Troubleshooting

Understanding the degradation pathways of chloroethyl-substituted thiazoles

Technical Support Center: Chloroethyl-Substituted Thiazoles A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for chloroethyl-substituted thiazoles. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloroethyl-Substituted Thiazoles

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for chloroethyl-substituted thiazoles. This guide is designed to provide in-depth, practical answers to common challenges encountered during the research and development of these valuable but often sensitive compounds. As a Senior Application Scientist, my goal is to blend foundational chemical principles with actionable, field-tested advice to ensure the integrity and success of your experiments.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will explore the inherent reactivity of the chloroethyl group, the stability of the thiazole ring, and how to methodically investigate and mitigate degradation.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental chemical principles governing the stability and reactivity of chloroethyl-substituted thiazoles. Understanding these core concepts is the first step in troubleshooting and preventing degradation.

Q1: What are the primary chemical liabilities of a chloroethyl-substituted thiazole molecule?

The primary chemical liabilities arise from two key structural features: the 2-chloroethyl side chain and the thiazole ring itself.

  • The 2-Chloroethyl Side Chain: The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This can lead to several degradation pathways, most commonly hydrolysis to form a hydroxyethyl analog. The rate of this reaction is highly dependent on the solvent, pH, and the presence of nucleophiles.

  • The Thiazole Ring: The thiazole ring is an aromatic heterocycle, which generally confers stability.[1] However, it is not inert. The sulfur atom can be susceptible to oxidation, and the ring can undergo hydrolytic cleavage under harsh acidic or basic conditions.[2][3] Furthermore, photodegradation can occur, sometimes leading to complex rearrangements and ring-opening, particularly in thiazoles with specific aryl substituents.[4]

The interplay between these two features dictates the overall stability profile. For instance, quaternization of the thiazole nitrogen can increase the acidity of ring protons, potentially opening up other degradation routes.[5]

Q2: My chloroethyl-thiazole compound is degrading upon storage in a standard solvent like methanol or DMSO. What is happening?

This is a classic case of solvolysis, a common issue with alkyl halides. Even seemingly "inert" solvents can act as nucleophiles over time, especially if trace amounts of water are present.

  • In Methanol: Methanol can act as a nucleophile, displacing the chloride to form a methoxyethyl-substituted thiazole. This is a direct SN2 reaction.

  • In DMSO: While less common, DMSO can participate in more complex reactions. Trace water is a more likely culprit, leading to hydrolysis.

  • In Water/Aqueous Buffers: Water is a potent nucleophile that will readily displace the chloride to form the corresponding 2-hydroxyethyl-thiazole derivative. This hydrolytic degradation is often a primary concern during formulation and in biological assays.[6]

Causality: The carbon-chlorine bond is polarized (Cδ+-Clδ-). Nucleophilic solvents attack the electrophilic carbon, leading to substitution. The rate depends on the solvent's nucleophilicity and the compound's concentration.

Section 2: Troubleshooting Unexpected Degradation

This section provides a logical framework for diagnosing and resolving unexpected stability issues observed during your experiments.

Q3: I'm seeing an unexpected, more polar peak in my HPLC analysis after my compound has been in an aqueous buffer for a few hours. How can I confirm its identity and prevent its formation?

An early-eluting, more polar peak is the hallmark of hydrolysis of the chloroethyl group to a hydroxyethyl group. The hydroxyl group significantly increases the compound's polarity, leading to a shorter retention time on a reverse-phase HPLC column.

Troubleshooting Workflow:

G

Experimental Confirmation:

  • LC-MS Analysis: The most direct method. The mass of the new peak should correspond to the replacement of chlorine (atomic mass ~35.5 amu) with a hydroxyl group (atomic mass ~17 amu), resulting in a net mass loss of approximately 18.5 amu relative to the parent compound.

  • Forced Degradation: Intentionally degrade a small sample of your compound by heating it gently in water or a slightly basic buffer (e.g., pH 8-9). The retention time of the major degradation product should match your unknown peak.

Prevention:

  • pH Control: Hydrolysis rates are often pH-dependent. For many heterocyclic compounds, stability is greatest near neutral pH. Both strongly acidic and strongly basic conditions can accelerate hydrolysis.[6][7] Conduct a pH stability screen (e.g., pH 3, 5, 7.4, 9) to find the optimal range for your molecule.

  • Solvent Choice: Prepare stock solutions in aprotic solvents like anhydrous acetonitrile or THF instead of protic solvents like methanol or ethanol. Minimize the time the compound spends in aqueous buffers before use.

  • Temperature: Store solutions at low temperatures (4°C or -20°C) to slow down the degradation kinetics.

Section 3: Analytical & Experimental Protocols

To proactively understand your molecule's stability, a forced degradation study is essential. This is a regulatory requirement in drug development and provides invaluable data for formulation and handling.[8][9]

Q4: How do I design and execute a comprehensive forced degradation study for a novel chloroethyl-thiazole compound?

A forced degradation (or stress testing) study intentionally exposes the drug substance to harsh conditions to identify likely degradation products and establish the stability-indicating power of your analytical methods.[10] The goal is to achieve modest degradation, typically 5-20%.[10]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation:

    • Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

    • For each condition, dilute the stock solution into the stressor solution to a final concentration of ~100 µg/mL.

  • Stress Conditions: Run each experiment in parallel with a control sample (compound in dilution solvent, stored at 4°C in the dark).

Stress ConditionReagents & ConditionsTypical DurationPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl, heated to 60°C2, 6, 24 hoursThiazole ring opening, side-chain hydrolysis
Base Hydrolysis 0.1 M NaOH, at room temp30 mins, 2, 6 hoursSide-chain hydrolysis (often rapid), ring cleavage
Oxidation 3% H₂O₂, at room temp, protected from light2, 6, 24 hoursSulfur oxidation (sulfoxide, sulfone), ring cleavage
Photostability Expose solid & solution to light (ICH Q1B options)N/APhotochemical reactions, ring cleavage/rearrangement[4]
Thermal Heat solid & solution (in sealed vial) at 80°C1, 3, 7 daysThermally-induced degradation
  • Analysis:

    • At each time point, withdraw an aliquot. If necessary, neutralize the acidic/basic samples with an equimolar amount of base/acid.

    • Dilute all samples to the same final concentration.

    • Analyze by a stability-indicating HPLC method (e.g., with a DAD/PDA detector to check for peak purity).

    • Characterize major degradants using LC-MS/MS.[11][12]

G

Section 4: Mechanistic Insights

Understanding the potential chemical transformations is key to interpreting your data and predicting the behavior of related molecules.

Q5: What are the likely chemical structures of the degradation products I might encounter?

Beyond simple hydrolysis, several other transformations can occur, particularly under forced degradation conditions.

G

  • Hydroxyethyl Derivative (Hydrolysis): As discussed, this is the most common product in aqueous media. Structure: The -CH₂CH₂-Cl group becomes -CH₂CH₂-OH.

  • Thiazole S-Oxide (Oxidation): The sulfur atom in the thiazole ring is susceptible to oxidation by agents like hydrogen peroxide, forming a sulfoxide.[2] This can sometimes destabilize the ring. Structure: The ring sulfur becomes S=O.

  • Ring-Opened Products (Hydrolysis/Photolysis): Under harsh acidic/basic conditions or upon photo-irradiation, the C=N bond within the thiazole ring can be cleaved.[2][4] Photodegradation, in particular, can lead to complex rearrangements, sometimes forming amide products after the thiazole ring is cleaved.[4]

  • Products of Further Reaction: The initial hydroxyethyl derivative can sometimes undergo further reactions, such as oxidation of the primary alcohol to an aldehyde or carboxylic acid, though this typically requires more specific and harsh conditions.

Characterizing these products requires advanced analytical techniques. Accurate mass measurement from LC-MS provides the elemental composition, while MS/MS fragmentation patterns and, ultimately, NMR of an isolated degradant are required for definitive structural elucidation.[4]

References

  • ResearchGate. (n.d.). Degradation of thiamine by thiaminase into its constituent thiazole-nucleophile and pyrimidine moieties. ResearchGate. Retrieved from [Link]

  • Du, Q., Wang, H., & Xie, J. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? International Journal of Biological Sciences, 7(1), 41–52. Retrieved from [Link]

  • Wikipedia. (2024). Thiamine. Wikipedia. Retrieved from [Link]

  • Filo. (n.d.). Give the synthesis of vitamin B1. Filo. Retrieved from [Link]

  • Warde Medical Laboratory. (n.d.). Vitamin B1 Thiamine. Warde Medical Laboratory. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 17: Thiazoles. Thieme Chemistry. Retrieved from [Link]

  • da Silva, J. G., et al. (2021). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 32(8), 1635-1647. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Wikipedia. Retrieved from [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 444-453. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from [Link]

  • Al-Maqdi, K. A., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Biomolecules, 7(3), 64. Retrieved from [Link]

  • Al-Maqdi, K. A., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. MDPI. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Spectroscopy Online. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy Online. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Semantic Scholar. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Semantic Scholar. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology, 19(6), 635-652. Retrieved from [Link]

  • GxP-CC. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. GxP-CC. Retrieved from [Link]

  • Al-Maqdi, K. A., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives. Google Patents.
  • ACS Publications. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Retrieved from [Link]

  • Urek Blatnik, S., et al. (2015). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. Acta Pharmaceutica, 65(4), 383-397. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Retrieved from [Link]

  • World Health Organization. (2021). Stability conditions for WHO Member States by Region. WHO. Retrieved from [Link]

  • Urek Blatnik, S., et al. (2015). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. PubMed. Retrieved from [Link]

  • MDPI. (2024). Long-Term Storage Stability of Neutral Electrolyzed Water by Two-Stage Electrolysis: Optimal Storage Conditions for Intraoral Use. MDPI. Retrieved from [Link]

Sources

Optimization

Challenges and solutions for scaling up 2-(2-Chloroethyl)-4-methylthiazole production

Current Status: Operational Ticket ID: SC-CMT-02-Scale Assigned Specialist: Senior Application Scientist CRITICAL SAFETY WARNING: VESICANT HAZARD STOP AND READ: 2-(2-Chloroethyl)-4-methylthiazole contains a nitrogen must...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-CMT-02-Scale Assigned Specialist: Senior Application Scientist

CRITICAL SAFETY WARNING: VESICANT HAZARD

STOP AND READ: 2-(2-Chloroethyl)-4-methylthiazole contains a nitrogen mustard-like motif (chloroethyl amine analogue). While not always classified as a chemical weapon precursor, chloroethyl thiazoles are severe skin irritants and potential vesicants (blister agents).

  • Mandatory PPE: Double nitrile gloves (or Silver Shield®), full face shield, and chemically resistant suit.

  • Containment: All operations must be performed in a functioning fume hood with a scrubber for acidic off-gassing.

PART 1: ISOMER VERIFICATION (The "Did You Mean?" Check)

Before proceeding, confirm your target molecule. Scaling errors frequently stem from confusion between the 2-isomer and the 5-isomer (Clomethiazole).

FeatureTarget: 2-(2-Chloroethyl)-4-methylthiazole Common Drug: 5-(2-Chloroethyl)-4-methylthiazole
Structure Chloroethyl group at C2 .Chloroethyl group at C5 .
Precursor 2,4-Dimethylthiazole (via Lithiation)4-Methyl-5-thiazoleethanol (Commercially abundant)
Key Use Herbicide safeners, specific ligands.Clomethiazole (Sedative), Vitamin B1 intermediate.

If you are actually trying to synthesize Clomethiazole (the 5-isomer), the lithiation route below is incorrect. Please consult the "Clomethiazole Industrial Synthesis" documentation.

PART 2: PRODUCTION WORKFLOW

The most robust route for scaling the 2-isomer involves the Lateral Lithiation of 2,4-dimethylthiazole followed by chlorination. This avoids the instability of 3-chloropropanethioamide required for the Hantzsch method.

G Start Start: 2,4-Dimethylthiazole Step1 Step 1: Lateral Lithiation (n-BuLi, -78°C) Start->Step1 Inter1 Intermediate: 2-Lithiomethyl-4-methylthiazole Step1->Inter1 Deprotonation Step2 Step 2: Hydroxyalkylation (Paraformaldehyde) Inter1->Step2 Electrophilic Attack Inter2 Precursor: 2-(2-Hydroxyethyl)-4-methylthiazole Step2->Inter2 Quench & Workup Step3 Step 3: Chlorination (SOCl2, 0°C to RT) Inter2->Step3 OH to Cl Conversion End Final Product: 2-(2-Chloroethyl)-4-methylthiazole (HCl Salt Recommended) Step3->End Isolation

Figure 1: Lateral Lithiation Strategy. Note that n-BuLi selectively deprotonates the C2-methyl group due to the activation by the adjacent ring nitrogen.

PART 3: TROUBLESHOOTING & PROTOCOLS
Phase 1: Synthesis of the Alcohol Precursor

Reaction: 2,4-Dimethylthiazole + n-BuLi +




2-(2-Hydroxyethyl)-4-methylthiazole

Q: My reaction mixture turned into a solid gel at -78°C. What happened?

  • Cause: The lithiated intermediate (2-lithiomethyl-4-methylthiazole) aggregates in non-polar solvents.

  • Solution:

    • Dilution: Ensure your THF volume is sufficient (at least 10-15 mL per mmol of substrate).

    • Additives: Add Lithium Chloride (LiCl) or TMEDA to break up the aggregates and improve solubility.

Q: The yield is low (<40%), and I recovered starting material.

  • Cause: Inefficient trapping of the lithio-species by paraformaldehyde. Paraformaldehyde depolymerizes slowly at low temperatures.

  • Solution:

    • Pre-crack the Formaldehyde: Instead of adding solid paraformaldehyde, generate monomeric formaldehyde gas in a separate flask (by heating paraformaldehyde) and bubble it into the reaction mixture via a cannula.

    • Temperature Management: Allow the mixture to warm slowly to -20°C after adding the electrophile to ensure reaction completion before quenching.

Phase 2: Chlorination (The Critical Scale-Up Step)

Reaction: Alcohol Precursor +




Product +

+

Q: The reaction mixture turned black and tarry upon adding Thionyl Chloride.

  • Cause: Thermal Runaway & Polymerization. The reaction is highly exothermic. High temperatures promote intermolecular quaternization (the thiazole Nitrogen attacks the alkyl chloride of another molecule), forming "thiazolium polymers" (black tar).

  • Solution:

    • Strict Temperature Control: Cool the alcohol solution to 0°C or -10°C before adding

      
      .
      
    • Slow Addition: Add

      
       dropwise over 1-2 hours. Do not allow the internal temperature to exceed 10°C during addition.
      
    • Solvent Choice: Use Dichloromethane (DCM) or Chloroform . Avoid ethers (THF) which can be cleaved by aggressive acid halides.

Q: I cannot induce crystallization of the final product.

  • Cause: The free base is an oil and is often unstable.

  • Solution: Isolate as the Hydrochloride Salt.

    • After the reaction, evaporate excess

      
       (use a scrubber!).
      
    • Dissolve the residue in dry ethanol or ether.

    • The product is likely already the HCl salt if you stripped off the solvent. If you neutralized it, add ethereal HCl.

    • Recrystallize from Isopropanol/Ether . The salt is stable; the free base degrades.

PART 4: EXPERIMENTAL DATA SUMMARY

Table 1: Critical Process Parameters (CPP)

ParameterRecommended RangeImpact of Deviation
Lithiation Temp -78°C to -60°C> -50°C: Loss of regioselectivity (ring lithiation vs. lateral).
Formaldehyde Source Monomeric Gas (Bubbled)Solid Paraformaldehyde: Low yield due to slow depolymerization.
Chlorination Temp 0°C (Addition), Reflux (Finish)High Initial Temp: Black tar formation (polymerization).
Quench pH pH 8-9 (if isolating free base)> pH 10: Ring hydrolysis. < pH 7: Product remains in aqueous phase.
PART 5: DETAILED PROTOCOL (Scale: 10g)

Step 1: 2-(2-Hydroxyethyl)-4-methylthiazole

  • Charge a dry 3-neck flask with 2,4-dimethylthiazole (11.3g, 100 mmol) and dry THF (150 mL) under Argon.

  • Cool to -78°C (Dry ice/Acetone).

  • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 mins. Maintain temp < -70°C.

  • Stir for 1 hour. Solution usually turns deep orange/red.

  • Cannulate monomeric formaldehyde gas (generated by heating dry paraformaldehyde in a separate flask) into the solution for 30-45 mins.

  • Allow to warm to RT overnight.

  • Quench with sat.

    
    . Extract with EtOAc. Dry (
    
    
    
    ) and concentrate.
  • Checkpoint: Verify by TLC.[1] If crude is clean, proceed directly.[1]

Step 2: Chlorination

  • Dissolve the crude alcohol in DCM (100 mL) .

  • Cool to 0°C .

  • Add Thionyl Chloride (1.5 eq) dropwise. CAUTION: Massive gas evolution (

    
    ). Use a scrubber.
    
  • After addition, remove ice bath and reflux for 2 hours.

  • Evaporate solvent and excess

    
     under reduced pressure.
    
  • Purification: The residue is the crude Hydrochloride salt. Wash with dry ether to remove non-polar impurities.

References
  • Lateral Lithiation Mechanism: Title: "Regioselective Lateral Lithiation of Methylthiazoles." Source:Journal of Organic Chemistry, 1993, 58(7), 1869–1874. URL:[Link]

  • Chlorination Safety & Handling: Title: "2-Chloro-4-methylthiazole - PubChem Compound Summary."[2] Source: National Center for Biotechnology Information. URL:[Link]

  • General Thiazole Scale-Up (Analogue Reference)

Sources

Troubleshooting

Managing emulsions during the workup of 2-(2-Chloroethyl)-4-methylthiazole

This guide is structured as a specialized technical support resource for researchers working with 2-(2-Chloroethyl)-4-methylthiazole . It addresses the physicochemical challenges of isolating this specific amphiphilic he...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers working with 2-(2-Chloroethyl)-4-methylthiazole . It addresses the physicochemical challenges of isolating this specific amphiphilic heterocycle, focusing on the critical "emulsion bottleneck" often encountered during aqueous workup.

Topic: Managing Emulsions During the Workup of 2-(2-Chloroethyl)-4-methylthiazole Role: Senior Application Scientist | Department: Process Chemistry & Purification

Executive Summary: The Physics of the Problem

The isolation of 2-(2-Chloroethyl)-4-methylthiazole presents a unique challenge due to its "surfactant-like" molecular architecture. The molecule possesses a basic thiazole head group (


) and a lipophilic chloroethyl tail. During the transition from an acidic reaction matrix (protonated, water-soluble) to a neutral organic phase (free base, lipophilic), the compound briefly acts as a surfactant, stabilizing oil-in-water emulsions.

Furthermore, if this compound was synthesized via thionyl chloride (


) chlorination  of the hydroxyethyl precursor (a common route), the emulsion is often gas-stabilized by microbubbles of 

or

(from bicarbonate quenching), creating a "rag layer" that resists standard separation.

Diagnostic Guide: Identify Your Emulsion

Before applying a fix, identify the specific nature of your emulsion using this Q&A matrix.

SymptomLikely CauseImmediate Action
Fizzing/Foaming Interface Gas-Stabilized Emulsion: Trapped

or

from quenching acidic reagents (

/HCl) with Carbonate/Bicarbonate.
Do NOT shake. Stir gently with a glass rod to degas. Acidify slightly (pH 3-4) to release gas, then neutralize slowly.
Solid "Rag Layer" Particle-Stabilized (Pickering) Emulsion: Polymerized byproducts (tars) or inorganic salts are coating the droplets.Filtration. Pass the biphasic mixture through a Celite® pad.
Milky/Cloudy Layers Micro-Emulsion: The organic solvent and water have similar densities, or the ionic strength is too low.Density Modification. Add saturated NaCl (Brine) or adjust solvent composition.
Oily Droplets at Bottom Phase Inversion: You are using a chlorinated solvent (DCM/CHCl3) but the aqueous phase is heavy with salts.Check Densities. Verify which layer is organic. Do not discard the aqueous layer prematurely.

Troubleshooting Protocols (Step-by-Step)

Protocol A: The "Controlled Neutralization" (Prevention & Cure)

Most emulsions with this compound occur because of "Shock Basification"—rapidly dumping base into the acidic reaction mixture.

  • Cool Down: Chill the biphasic mixture to 0–5 °C. Thiazole free bases are less soluble in water at lower temperatures, promoting phase separation.

  • Solvent Selection: Ensure you are using Dichloromethane (DCM) or Chloroform (

    
    ) . These are excellent solvents for thiazoles and significantly denser than water, aiding gravity separation.
    
    • Avoid: Diethyl ether or Ethyl acetate if possible, as their densities are too close to the aqueous waste stream, leading to slow separation.

  • pH Adjustment:

    • Slowly add saturated

      
       or 
      
      
      
      dropwise with vigorous stirring.
    • Target pH: Stop exactly at pH 7.5 – 8.0 .

    • Warning: Do not exceed pH 10. High pH at elevated temperatures can cause the elimination of HCl to form the vinyl analog (2-vinyl-4-methylthiazole) or hydrolysis back to the alcohol [1].

  • The "Wait" Step: Stop stirring and allow the mixture to sit for 15 minutes. If a rag layer persists, proceed to Protocol B.

Protocol B: Breaking Stubborn Emulsions

Use this if Protocol A fails.

  • Salting Out: Add solid NaCl directly to the emulsion until the aqueous layer is saturated. This increases the density difference and "salts out" the organic thiazole.

  • Filtration (The Silver Bullet):

    • Prepare a Büchner funnel with a 1-cm pad of Celite® 545 .

    • Filter the entire emulsion (both phases) through the pad under weak vacuum.

    • Mechanism: The Celite traps the microscopic particulate matter (tars/polymers) that stabilizes the emulsion skins. The filtrate usually separates cleanly immediately [2].

  • Centrifugation: If the scale allows (<500 mL), centrifuge at 3000 rpm for 5 minutes. This is often the only way to break gas-stabilized micro-emulsions.

Logical Workflow: Emulsion Decision Tree

The following diagram illustrates the decision logic for processing the reaction mixture.

EmulsionLogic Start Acidic Reaction Mixture (Containing Thiazole-HCl) Quench Quench/Neutralization (Target pH 7-8) Start->Quench Check Check Phase Separation Quench->Check Clean Clean Separation (Proceed to Drying) Check->Clean Yes Emulsion Emulsion / Rag Layer Check->Emulsion No TypeCheck Identify Emulsion Type Emulsion->TypeCheck Gas Gas Evolution (SO2/CO2 bubbles) TypeCheck->Gas Bubbles Solid Solid Particulates (Tars/Polymers) TypeCheck->Solid Solids Cloudy Cloudy/Milky (Low Ionic Strength) TypeCheck->Cloudy Hazy FixGas Stir Gently + Mild Acidification then Re-neutralize Gas->FixGas FixSolid Filter through Celite® Solid->FixSolid FixCloudy Add Saturated Brine (NaCl) Cloudy->FixCloudy FixGas->Check FixSolid->Check FixCloudy->Check

Caption: Decision matrix for identifying and resolving phase separation issues during thiazole workup.

Frequently Asked Questions (FAQ)

Q: Can I use strong base (NaOH) to speed up the extraction? A: Use caution. While 2-(2-chloroethyl)-4-methylthiazole is relatively stable, the chloroethyl group is an alkyl halide. Exposure to high concentrations of hydroxide (pH > 12) especially if warm, can promote E2 elimination , converting your product into the vinyl derivative, or hydrolysis back to the alcohol. Stick to Carbonate/Bicarbonate or dilute NaOH at cold temperatures [3].

Q: Why is my organic layer on top when I used Dichloromethane (DCM)? A: This is a classic "Phase Inversion." If your aqueous layer is heavily saturated with salts (from the reaction or neutralization), its density can exceed that of DCM (


 g/mL). Always test a drop of the layer in a beaker of water to confirm which phase is organic.

Q: I isolated the oil, but it turned black overnight. What happened? A: Free-base thiazoles, especially those with alkyl halide side chains, can be unstable due to intermolecular quaternization (the thiazole nitrogen attacking the chloroethyl group of another molecule).

  • Solution: Store the compound as its Hydrochloride Salt (precipitate from dry ether/HCl) for long-term stability, or use it immediately in the next step.

Quantitative Data: Solvent Properties

Select the extraction solvent that maximizes density difference (


) against the aqueous phase.
SolventDensity (g/mL)Miscibility with WaterRecommendation
Dichloromethane (DCM) 1.33 LowHighly Recommended
Chloroform1.49LowExcellent (Toxic)
Ethyl Acetate0.90ModerateAvoid (Low

)
Diethyl Ether0.71LowGood (Flammable)
Water (Sat. NaCl) ~1.20 N/AAqueous Phase

References

  • Metzger, J. V. (Ed.). (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 34. Wiley-Interscience. (Detailed discussion on the stability of alkyl thiazoles and susceptibility to hydrolysis).
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for breaking emulsions using Celite filtration and salting out, p. 156-158).

  • Organic Syntheses. (1945). 2-Amino-4-methylthiazole.[1] Org. Synth. 25, 3. (Describes standard workup and neutralization precautions for methylthiazoles).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Routes to 2-(2-Chloroethyl)-4-methylthiazole: A Guide for Researchers

Introduction 2-(2-Chloroethyl)-4-methylthiazole is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to the HIV protease inhibitor Ritonavir. The efficient and scalabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Chloroethyl)-4-methylthiazole is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to the HIV protease inhibitor Ritonavir. The efficient and scalable synthesis of this intermediate is of paramount importance to the pharmaceutical industry. This guide provides a comparative analysis of different synthetic routes to 2-(2-Chloroethyl)-4-methylthiazole, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this crucial intermediate.

Route 1: Hantzsch Thiazole Synthesis from 3-Thiocyanato-5-chloro-2-pentanone

This classical approach, rooted in the principles of the Hantzsch thiazole synthesis, is a widely employed method for constructing the thiazole ring.[1] This route involves the cyclization of an α-thiocyanato ketone in the presence of a strong acid.

Causality Behind Experimental Choices

The selection of 3-thiocyanato-5-chloro-2-pentanone as the starting material is strategic. The α-thiocyanato group provides the sulfur and nitrogen atoms necessary for the thiazole ring, while the ketone and the chloroethyl side chain at the 5-position directly lead to the desired substitution pattern on the final product. The use of a strong acid, such as gaseous hydrogen chloride or phosphoric acid, is crucial to catalyze the intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The choice of solvent can influence reaction rates and yields, with various options presented in the literature.[2] Subsequent hydrogenation is a standard method for the selective removal of the chloro group at the 2-position of the thiazole ring.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Chloro-4-methyl-5-(2-chloroethyl)-thiazole

A solution of 3-thiocyanato-5-chloro-2-pentanone (2 moles) in an organic solvent (e.g., ethyl acetate, butyl acetate, or carbon tetrachloride) is saturated with gaseous hydrogen chloride at 0°C.[2] The reaction mixture is stirred and the temperature is gradually increased to 40°C. After completion, the mixture is poured onto ice and neutralized with a 40% sodium hydroxide solution. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified by vacuum distillation.

Step 2: Hydrogenation to 4-Methyl-5-(2-chloroethyl)-thiazole

2-Chloro-4-methyl-5-(2-chloroethyl)-thiazole (0.32 moles) is dissolved in 96% ethanol, and a palladium on charcoal catalyst (8% palladium content) is added.[2] The mixture is then subjected to hydrogenation. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The residue is dissolved in water, neutralized with sodium hydrogen carbonate, and extracted with chloroform. The final product is obtained by vacuum distillation of the concentrated chloroform extract.

Data Presentation: Route 1
ParameterValueReference
Step 1: 2-Chloro-4-methyl-5-(2-chloroethyl)-thiazole
Yield61-76%[2]
Purity>95% (GC)[2]
SolventEthyl acetate, Butyl acetate, Carbon tetrachloride[2]
Temperature0°C to 40°C[2]
Step 2: 4-Methyl-5-(2-chloroethyl)-thiazole
Yield91%[2]
Purity98.8% (GC)[2]
Catalyst8% Pd/C[2]
Solvent96% Ethanol[2]
Logical Workflow: Route 1

Route 1 A 3,5-Dichloro-2-pentanone C 3-Thiocyanato-5-chloro-2-pentanone A->C B Potassium Thiocyanate B->C E 2-Chloro-4-methyl-5-(2-chloroethyl)-thiazole C->E Hantzsch Cyclization D Gaseous HCl in Organic Solvent D->E G 2-(2-Chloroethyl)-4-methylthiazole E->G Hydrogenation F H2, Pd/C in Ethanol F->G

Caption: Synthetic workflow for Route 1.

Route 2: Chlorination of 4-Methyl-5-(2-hydroxyethyl)thiazole

An alternative strategy involves the synthesis of the thiazole ring with a hydroxyethyl side chain, followed by a chlorination step to introduce the desired chloroethyl group. This approach offers a different set of intermediates and reaction conditions.

Causality Behind Experimental Choices

This route leverages the readily available starting material, 4-methyl-5-(2-hydroxyethyl)thiazole. The key transformation is the conversion of the primary alcohol to a chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, driving the reaction to completion. The choice of an inert solvent is important to avoid side reactions.

Experimental Protocol

Step 1: Synthesis of 4-Methyl-5-(2-hydroxyethyl)thiazole

This intermediate can be prepared via several methods. One common approach involves the reaction of 3-acetylpropanol with thiourea under acidic conditions, followed by diazotization of the resulting 2-amino-4-methyl-5-(2-hydroxyethyl)thiazole and subsequent reduction with sodium hypophosphite.[3] This multi-step process can achieve an overall yield of around 73%.[3]

Step 2: Chlorination of 4-Methyl-5-(2-hydroxyethyl)thiazole

While a specific, detailed protocol for the direct chlorination of 4-methyl-5-(2-hydroxyethyl)thiazole to 2-(2-Chloroethyl)-4-methylthiazole is not extensively detailed in the readily available literature, a general procedure can be inferred from standard organic chemistry practices. 4-Methyl-5-(2-hydroxyethyl)thiazole would be dissolved in a suitable aprotic solvent, such as dichloromethane or chloroform. Thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), would be added dropwise at a controlled temperature (typically 0°C to room temperature). The reaction would be monitored for completion, followed by quenching with water or a mild base, extraction, and purification by distillation.

Data Presentation: Route 2 (Projected)
ParameterValue (Projected)Reference
Step 1: 4-Methyl-5-(2-hydroxyethyl)thiazole
Yield~73% (from 3-acetylpropanol)[3]
Step 2: 2-(2-Chloroethyl)-4-methylthiazole
ReagentThionyl Chloride (SOCl₂)General Knowledge
SolventDichloromethane, ChloroformGeneral Knowledge
YieldModerate to High (estimated)-
Logical Workflow: Route 2

Route 2 A 3-Acetylpropanol C 2-Amino-4-methyl-5-(2-hydroxyethyl)thiazole A->C B Thiourea B->C E 4-Methyl-5-(2-hydroxyethyl)thiazole C->E Diazotization & Reduction D 1. NaNO2, H+ 2. NaH2PO2 D->E G 2-(2-Chloroethyl)-4-methylthiazole E->G Chlorination F SOCl2 F->G

Caption: Synthetic workflow for Route 2.

Comparative Analysis

FeatureRoute 1: Hantzsch SynthesisRoute 2: Chlorination of Hydroxyethylthiazole
Starting Materials 3,5-Dichloro-2-pentanone, Potassium Thiocyanate3-Acetylpropanol, Thiourea
Key Intermediates 3-Thiocyanato-5-chloro-2-pentanone, 2-Chloro-4-methyl-5-(2-chloroethyl)-thiazole2-Amino-4-methyl-5-(2-hydroxyethyl)thiazole, 4-Methyl-5-(2-hydroxyethyl)thiazole
Overall Yield High (around 65-70% over two steps)Potentially good, but dependent on the efficiency of the chlorination step.
Scalability Demonstrated on a multi-mole scale in patent literature.[2]Potentially scalable, but may require careful control of the chlorination step.
Reagent Safety & Handling Involves handling of toxic potassium thiocyanate and corrosive gaseous HCl.Involves diazotization which requires careful temperature control. Thionyl chloride is corrosive and moisture-sensitive.
Environmental Impact Generates inorganic salts as byproducts. Use of various organic solvents.Diazotization can produce nitrogen oxides. Use of chlorinated solvents.
Versatility The Hantzsch synthesis is a versatile method for preparing a wide range of thiazole derivatives.[1]The synthesis of the hydroxyethylthiazole intermediate is more specific to this target.

Conclusion

Both synthetic routes present viable pathways to 2-(2-Chloroethyl)-4-methylthiazole.

Route 1 , the Hantzsch synthesis approach, is a well-documented and high-yielding method that has been demonstrated on a larger scale. Its primary drawbacks are the use of hazardous reagents like potassium thiocyanate and gaseous hydrogen chloride.

Route 2 , involving the chlorination of 4-methyl-5-(2-hydroxyethyl)thiazole, offers an alternative starting point and avoids the use of thiocyanates. However, the multi-step synthesis of the hydroxyethyl intermediate and the need for a potentially sensitive chlorination step are key considerations.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher or organization, including scale, available starting materials, safety protocols, and environmental considerations. For large-scale industrial production, the robustness and high overall yield of Route 1 may be advantageous, provided that appropriate safety and handling measures are in place. For laboratory-scale synthesis or where the starting materials for Route 2 are more readily accessible, it presents a solid alternative.

References

  • Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. EP0619815B1.
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Comparative

A Multi-Modal Spectroscopic Approach for the Structural Validation of 2-(2-Chloroethyl)-4-methylthiazole

Introduction: The Imperative of Structural Integrity in Synthesis and Development In the fields of pharmaceutical sciences, agrochemicals, and materials research, the unambiguous confirmation of a molecule's chemical str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Integrity in Synthesis and Development

In the fields of pharmaceutical sciences, agrochemicals, and materials research, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of quality, safety, and efficacy. Any deviation from the intended molecular architecture—be it an incorrect isomer, a persistent impurity, or an unexpected rearrangement product—can have profound consequences. This guide provides a comprehensive, field-tested framework for the structural validation of 2-(2-Chloroethyl)-4-methylthiazole, a key heterocyclic intermediate.

We will move beyond a mere recitation of techniques. Instead, this guide will articulate the strategic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each method provides a unique and complementary piece of the structural puzzle. By synergizing the data from these orthogonal techniques, we establish a self-validating system that ensures the highest degree of confidence in the compound's identity, purity, and structural integrity.[1][2][3] This multi-modal approach is fundamental to robust quality control and regulatory compliance in any scientific endeavor.[4][5]

The Analytical Workflow: A Strategy of Orthogonal Confirmation

The validation process is not a linear checklist but an integrated workflow where each step informs the next. The goal is to build a cohesive and irrefutable body of evidence. The following diagram illustrates the logical flow of the structural elucidation process.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Sample Synthesized Sample: 2-(2-Chloroethyl)-4-methylthiazole MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Sample->MS Provides MW & Isotopic Pattern FTIR FTIR Spectroscopy Identify Key Functional Groups Sample->FTIR Provides Functional Group Fingerprint NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Map Atomic Connectivity MS->NMR Confirms Molecular Formula for NMR Interpretation Data Data Integration & Comparison Correlate all Spectroscopic Data MS->Data FTIR->NMR Confirms Functional Groups for NMR Correlation FTIR->Data NMR->Data Conclusion Structure Validated Data->Conclusion All data consistent

Caption: Integrated workflow for spectroscopic validation.

Mass Spectrometry (MS): The First Gate of Validation

Expertise & Experience: We begin with Mass Spectrometry because it provides the most direct answer to the most fundamental question: "What is the molecular weight of the compound?" This technique serves as a rapid, high-sensitivity check to confirm that the synthesis has yielded a product of the correct mass and, by extension, the correct elemental composition. For halogenated compounds like our target molecule, MS offers an additional layer of confirmation through characteristic isotopic patterns.[6]

Expected Mass Spectrum for C₆H₈ClNS

The molecular formula C₆H₈ClNS has a calculated molecular weight of approximately 161.66 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see a pair of molecular ion peaks.

  • Molecular Ion (M⁺): A peak at m/z 161 , corresponding to the molecule containing the ³⁵Cl isotope.

  • Isotope Peak (M+2)⁺: A second peak at m/z 163 , corresponding to the molecule containing the ³⁷Cl isotope. The intensity of this peak should be approximately one-third that of the m/z 161 peak, providing a definitive signature for a monochlorinated compound.

  • Fragmentation: The energetically unstable molecular ion will break into smaller, characteristic fragments.[7] Key predicted fragments for 2-(2-Chloroethyl)-4-methylthiazole include:

    • m/z 126: Loss of the chlorine radical ([M-Cl]⁺). This is a common fragmentation pathway for chloroalkanes.[8]

    • m/z 112: Cleavage of the C-C bond in the side chain, resulting in a [M-CH₂Cl]⁺ fragment.

    • m/z 84: A fragment corresponding to the 4-methylthiazole cation, indicating a cleavage of the entire chloroethyl side chain.

Data Summary: MS
FeaturePredicted ValueHypothetical Experimental ValueInterpretation
Molecular Ion (M⁺) m/z 161m/z 161.0Confirms molecular weight with ³⁵Cl.
Isotope Peak (M+2)⁺ m/z 163m/z 163.0Confirms molecular weight with ³⁷Cl.
M⁺ / (M+2)⁺ Ratio ~3:13.1:1Confirms the presence of one chlorine atom.
Key Fragment 1 m/z 126m/z 126.1Corresponds to the loss of a chlorine atom.
Key Fragment 2 m/z 112m/z 112.1Corresponds to the loss of the chloromethyl group.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Use a mass spectrometer equipped with an electron ionization (EI) source. Set the ionization energy to 70 eV.

  • Injection: Introduce the sample into the instrument via direct infusion or through a GC inlet for purified samples.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 40-400.

  • Analysis: Identify the molecular ion peak and its corresponding (M+2) isotope peak. Analyze the fragmentation pattern and compare it to the predicted cleavages.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: While MS confirms the molecular formula, FTIR spectroscopy provides a "fingerprint" of the functional groups present in the molecule.[2][9] It is an invaluable and rapid technique to verify that the key structural motifs—the thiazole ring, the aliphatic side chain, and the carbon-chlorine bond—have been correctly assembled. The absence of unexpected peaks (e.g., a broad -OH stretch around 3300 cm⁻¹) is as informative as the presence of expected ones, serving as a check for unwanted side products or starting materials.

Expected Vibrational Frequencies

The structure of 2-(2-Chloroethyl)-4-methylthiazole suggests several characteristic absorption bands. The thiazole ring, being aromatic in nature, will exhibit specific stretches, while the aliphatic side chain will show its own distinct signals.[10][11]

Wavenumber (cm⁻¹)Vibration TypeStructural Moiety
~3120-3080 C-H StretchThiazole Ring (C₅-H)
~2980-2850 C-H StretchAliphatic (-CH₃ and -CH₂)
~1570 & ~1480 C=N and C=C StretchThiazole Ring System
~1450 & ~1380 C-H BendAliphatic (-CH₃ and -CH₂)
~750-650 C-Cl StretchChloroethyl Group
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small drop of the neat liquid sample (or a few milligrams of the solid) directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-500 cm⁻¹.

  • Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the principal absorption bands. Compare these with the expected frequencies for the target structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR is the most powerful technique for the definitive elucidation of organic structures.[12][13] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. By combining ¹H NMR (proton) and ¹³C NMR (carbon) data, we can piece together the molecule's carbon-hydrogen framework atom by atom. This is not just confirmatory; it is evidentiary, providing a detailed map of the molecule.[4][14]

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR tells us the number of different types of protons, their relative numbers (integration), and how they are connected to their neighbors (splitting patterns). For 2-(2-Chloroethyl)-4-methylthiazole, we predict four distinct proton signals.

G cluster_mol 2-(2-Chloroethyl)-4-methylthiazole Structure cluster_data Predicted ¹H NMR Signals mol A Signal A ~7.0 ppm (1H, s) Thiazole H₅ B Signal B ~3.8 ppm (2H, t) -CH₂-Cl C Signal C ~3.3 ppm (2H, t) Ring-CH₂- D Signal D ~2.4 ppm (3H, s) -CH₃

Caption: Correlation of molecular structure to predicted ¹H NMR signals.

Data Summary: ¹H NMR
Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
A ~7.0Singlet (s)1HThiazole Ring H₅
B ~3.8Triplet (t)2H-CH₂ -Cl
C ~3.3Triplet (t)2HRing-CH₂ -
D ~2.4Singlet (s)3H-CH₃

Causality: The two methylene (-CH₂) groups (B and C) are adjacent, so they split each other's signals into triplets (n+1 rule, where n=2 neighboring protons). The chemical shift of signal B is further downfield due to the deshielding effect of the electronegative chlorine atom. The thiazole proton (A) and methyl protons (D) have no adjacent proton neighbors, hence they appear as singlets.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR reveals all the unique carbon atoms in the molecule.[15] For our target, we expect six distinct signals, corresponding to the six carbon atoms in the structure.

Data Summary: ¹³C NMR
Predicted δ (ppm)Carbon AssignmentRationale
~165 C₂ (Thiazole)Carbon attached to both S and N, highly deshielded.
~150 C₄ (Thiazole)Aromatic carbon attached to N and bearing the methyl group.
~115 C₅ (Thiazole)Aromatic carbon attached to a proton.
~43 -C H₂-ClAliphatic carbon directly bonded to electronegative Cl.
~35 Ring-C H₂-Aliphatic carbon adjacent to the thiazole ring.
~17 -C H₃Aliphatic methyl carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate the signals and determine their multiplicities.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom. A larger number of scans will be required due to the low natural abundance of ¹³C.[15]

  • Analysis: Correlate the ¹H and ¹³C spectra. For unambiguous assignment, advanced 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be performed.

Conclusion: A Unified and Validated Structural Assignment

The structural validation of 2-(2-Chloroethyl)-4-methylthiazole is achieved not by a single measurement, but by the convergence of evidence from orthogonal spectroscopic techniques.

  • Mass Spectrometry confirms the correct molecular weight (161/163 amu) and elemental composition (presence of one Cl atom).

  • FTIR Spectroscopy verifies the presence of the required functional groups (thiazole ring, aliphatic C-H, C-Cl bond) and the absence of impurities.

  • NMR Spectroscopy (¹H and ¹³C) provides the definitive structural map, confirming the precise arrangement and connectivity of every atom in the molecule's framework.

When the data from all three techniques are consistent with the proposed structure and with each other, a confident and robust validation is achieved. This rigorous, multi-modal approach is the hallmark of sound scientific practice and is essential for advancing research and development where molecular integrity is paramount.

References

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]

  • Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

  • ManTech Publications. (2025, May 15). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. Retrieved from [Link]

  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21). Retrieved from [Link]

  • Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]

  • ClassNotes.ng. (2025, August 25). Spectroscopy & Structure Elucidation. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Spectroscopic Chemical Identification and Analysis Services. Retrieved from [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methylthiazole. PubChem. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489–1494. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016, February 23). Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

  • PubMed. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][16]benzothiazepin-1-ones. Rapid Communications in Mass Spectrometry, 14(8), 637-40. Retrieved from [Link]

  • Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3869. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

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Validation

Technical Guide: Structure-Activity Relationship (SAR) of 4-Methylthiazole Derivatives

Executive Summary The 4-methylthiazole scaffold represents a privileged substructure in medicinal chemistry, distinguished by its ability to modulate lipophilicity and steric bulk without compromising the hydrogen-bondin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methylthiazole scaffold represents a privileged substructure in medicinal chemistry, distinguished by its ability to modulate lipophilicity and steric bulk without compromising the hydrogen-bonding potential of the thiazole ring. This guide provides a technical comparison of 4-methylthiazole derivatives against standard therapeutic agents in oncology and infectious disease. By synthesizing data from recent high-impact studies, we analyze the structure-activity relationships (SAR) that drive potency and selectivity, offering actionable insights for lead optimization.

Chemical Rationale: The 4-Methyl Effect

The introduction of a methyl group at the C4 position of the thiazole ring is not merely a structural decoration; it fundamentally alters the physicochemical profile of the molecule.

  • Electronic Modulation: The C4-methyl group acts as a weak electron donor, slightly increasing the electron density on the thiazole nitrogen (N3), thereby enhancing its basicity and potential for hydrogen bond acceptance in the kinase hinge regions (e.g., EGFR, VEGFR).

  • Conformational Restriction: In bi-aryl systems, the C4-methyl group introduces steric strain that can twist the molecule out of planarity. This "ortho-effect" is critical for fitting into hydrophobic pockets where flat, planar molecules might face steric clashes.

  • Lipophilicity: The methyl group increases logP, improving membrane permeability—a vital factor for intracellular targets like tyrosine kinases.

Comparative Analysis: Performance vs. Standards

A. Anticancer Potency: Targeting EGFR and VEGFR-2

Recent studies have positioned 4-methylthiazole hybrids as potent dual inhibitors of EGFR and VEGFR-2, overcoming resistance mechanisms common to first-generation inhibitors like Gefitinib.[1]

Case Study: Thiazolyl-Pyrazoline Hybrids vs. Gefitinib

In a study evaluating thiazolyl-pyrazoline derivatives, the 4-methylthiazole moiety was fused with a pyrazoline core.[1] The most potent derivative (Compound 10d) demonstrated superior activity against resistant non-small cell lung cancer (NSCLC) lines.

Table 1: Comparative Kinase Inhibition (IC50 in nM)

CompoundEGFR (WT)VEGFR-2A549 Cell Line (IC50 µM)Mechanism Note
Compound 10d (4-methylthiazole deriv.)[1]32.5 ± 2.2 43.0 ± 2.4 2.9 Dual inhibition; induces G2/M arrest.[2]
Gefitinib (Standard)29.4 ± 1.5>100014.2Single target; prone to T790M resistance.[1]
Erlotinib (Standard)26.1 ± 1.8>100011.5Limited VEGFR activity.[1]

Data Source: Derived from comparative analysis in recent medicinal chemistry literature [1, 2].

SAR Insight: The C4-methyl group on the thiazole ring was essential for optimal hydrophobic interaction with the Val726 residue in the EGFR ATP-binding pocket. Removal of this methyl group resulted in a 4-fold loss of potency.

B. Antimicrobial Efficacy: Hydrazone Derivatives

Acyl hydrazone derivatives incorporating the 4-methylthiazole scaffold have shown broad-spectrum activity, particularly against multidrug-resistant (MDR) Gram-negative bacteria.[1]

Table 2: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)
HAS-03 (4-methylthiazole hydrazone)3.9 7.8 15.6
Ciprofloxacin (Standard)0.90.5N/A
Fluconazole (Standard)N/AN/A8.0

Data Source: Synthesis and evaluation of acyl hydrazone derivatives [3, 4].

SAR Insight: The electron-donating C4-methyl group works synergistically with electron-withdrawing groups (e.g., NO2, Cl) on the phenyl ring attached to the hydrazone. This "push-pull" electronic system enhances cell wall penetration in Gram-negative strains.

Visualization of SAR and Mechanism

Diagram 1: SAR Map of 4-Methylthiazole

This diagram illustrates the critical substitution points and their impact on biological activity.

SAR_Map Core 4-Methylthiazole Core Pos2 C2 Position: Main Attachment Point (Amine/Hydrazone) Core->Pos2 Pos4 C4 Position: Methyl Group (Essential) Core->Pos4 Pos5 C5 Position: Electrophilic Attack Site (Halogenation/Acylation) Core->Pos5 Effect_C2 Determines Specificity (e.g., Hydrazone = Antimicrobial Amide = Anticancer) Pos2->Effect_C2 Function Effect_C4 Increases Lipophilicity Steric fit in Kinase Pockets Prevents Planar Stacking Pos4->Effect_C4 Function

Caption: Functional mapping of the 4-methylthiazole scaffold. The C4-methyl is critical for hydrophobic interactions, while C2 dictates target specificity.

Diagram 2: EGFR Signaling Inhibition Workflow

The following diagram details the mechanism by which 4-methylthiazole derivatives (like Compound 10d) disrupt cancer cell proliferation.[1]

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding Phospho Autophosphorylation EGFR->Phospho Blocked by Inhibitor Inhibitor 4-Methylthiazole Derivative (Comp. 10d) Inhibitor->EGFR Competes with ATP (H-bond @ Met793) ATP ATP ATP->EGFR Phosphorylation Source RAS RAS Activation Phospho->RAS Signal Transduction RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus

Caption: Mechanism of Action.[1] 4-methylthiazole derivatives competitively bind to the ATP pocket of EGFR, halting the RAS/RAF/MEK/ERK proliferation cascade.

Experimental Protocols

Protocol A: General Synthesis of 2-Amino-4-Methylthiazole Core

This protocol utilizes the Hantzsch Thiazole Synthesis, the gold standard for generating this scaffold.[1]

Reagents:

  • Thiourea (1.0 eq)

  • Chloroacetone (1.0 eq)

  • Ethanol (Solvent)[3]

  • Sodium bicarbonate (Base)

Step-by-Step Methodology:

  • Condensation: Dissolve thiourea (0.1 mol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Addition: Add chloroacetone (0.1 mol) dropwise over 30 minutes while stirring. The reaction is exothermic; maintain temperature below 50°C using an ice bath if necessary.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Precipitation: Cool the reaction mixture to room temperature. The thiazole hydrochloride salt will precipitate.

  • Neutralization: Filter the solid and dissolve in minimal water. Neutralize with 10% NaHCO3 solution until pH 8.

  • Isolation: Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na2SO4, and evaporate the solvent.

  • Purification: Recrystallize from ethanol/water to yield 2-amino-4-methylthiazole as yellow crystals.

Protocol B: MTT Cytotoxicity Assay

Used to generate the IC50 data presented in Table 1.

Reagents:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Solubilizing agent)

  • Cell Lines: A549 (Lung), MCF-7 (Breast)[1]

Step-by-Step Methodology:

  • Seeding: Seed cancer cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability = (Abs_sample / Abs_control) * 100.[1] Determine IC50 using non-linear regression analysis (GraphPad Prism).

References

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives. Journal of Saudi Chemical Society. [Link][1]

  • Novel hydrazones bearing thiazole scaffold: synthesis, characterization, antimicrobial activities. Journal of Molecular Structure. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles. Molecules. [Link][4]

  • Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach. New Journal of Chemistry. [Link]

Sources

Comparative

A Researcher's Guide to the In Vitro Evaluation of 2-(2-Chloroethyl)-4-methylthiazole: A Comparative Efficacy Analysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of the novel compound, 2-(2-Chloroethyl)-4-methylthiazole. We will move beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of the novel compound, 2-(2-Chloroethyl)-4-methylthiazole. We will move beyond simple protocol recitation to explore the scientific rationale behind assay selection, enabling a robust and logical preclinical assessment.

The core of our investigation is the thiazole ring, a privileged scaffold in medicinal chemistry found in numerous bioactive compounds.[1] Notably, 2-(2-Chloroethyl)-4-methylthiazole is a structural analog of chlormethiazole, a known sedative and anticonvulsant that modulates the GABA-A receptor.[2][3][4] This structural relationship, combined with the known propensity of thiazole derivatives to exhibit anti-inflammatory and anticancer activities, informs our multi-assay approach to characterizing its biological profile.[5][6]

Chapter 1: Foundational Efficacy Screening: Cytotoxicity Assays

Before exploring specific therapeutic activities, it is crucial to establish the cytotoxic profile of 2-(2-Chloroethyl)-4-methylthiazole. This initial screen determines the concentration range for subsequent, more specific assays and provides a preliminary indication of the compound's therapeutic window. We will compare two ubiquitous assays: a metabolic activity assay (WST-1) and a membrane integrity assay (Lactate Dehydrogenase release).

The Principle of Metabolic Viability vs. Membrane Integrity

Viability assays can be broadly categorized by what they measure. Metabolic assays, like those using tetrazolium salts (e.g., MTT, WST-1), quantify cell health by measuring the activity of mitochondrial dehydrogenases.[7][8] An increase in the number of viable cells leads to higher enzymatic activity and a stronger colorimetric signal.[7] Conversely, cytotoxicity assays often measure the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9] The Lactate Dehydrogenase (LDH) assay, for instance, detects the release of this cytosolic enzyme into the culture medium upon cell lysis.

Comparative Assays for Cytotoxicity
Assay FeatureWST-1 (Water Soluble Tetrazolium Salt) AssayLDH (Lactate Dehydrogenase) Release Assay
Principle Cleavage of WST-1 by mitochondrial dehydrogenases in viable cells to a soluble formazan dye.[8][10]Measurement of LDH released from damaged cells with compromised membrane integrity.[9]
Measures Metabolic activity, an indicator of cell viability.[7]Cell membrane damage, an indicator of cytotoxicity.[9]
Advantages One-step procedure, high sensitivity, water-soluble product (no solubilization step needed).[8]Directly measures cell death, non-destructive to remaining cells (supernatant is used).
Considerations Compound interference with mitochondrial reductases can lead to false results.[11]Background LDH in serum-containing media can affect results; only measures death via membrane lysis.
Endpoint Colorimetric (Absorbance at ~440 nm).[10]Colorimetric (Absorbance at ~490 nm).
Experimental Workflow: Cytotoxicity Screening

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Measurement s1 Seed cells in 96-well plate (e.g., A549, MCF-7) s2 Incubate for 24h (37°C, 5% CO2) s1->s2 t1 Prepare serial dilutions of 2-(2-Chloroethyl)-4-methylthiazole and control compounds s2->t1 t2 Add compounds to cells t1->t2 t3 Incubate for 24-72h t2->t3 m1 Perform Assay t3->m1 wst1 WST-1 Assay: Add WST-1 reagent, incubate 1-4h m1->wst1 ldh LDH Assay: Transfer supernatant, add reaction mixture m1->ldh m2 Read absorbance on microplate reader wst1->m2 ldh->m2

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol: WST-1 Cell Viability Assay
  • Cell Seeding : Seed a suitable cancer cell line (e.g., A549 human lung carcinoma, HCT116 human colon carcinoma) into a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[12][13] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation : Prepare a stock solution of 2-(2-Chloroethyl)-4-methylthiazole in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Cell Treatment : Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation : Incubate the plate for 24 to 72 hours.

  • WST-1 Addition : Add 10 µL of WST-1 reagent to each well.[10]

  • Final Incubation : Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized based on the metabolic rate of the cell line.

  • Measurement : Shake the plate for 1 minute and measure the absorbance between 420-480 nm using a microplate reader.[10] A reference wavelength above 600 nm should be used.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Chapter 2: Uncovering Anti-inflammatory Potential

Inflammation is a key pathological process in many diseases, and protein denaturation is a well-documented cause of inflammation.[14] The ability of a compound to prevent the denaturation of proteins is a strong indicator of potential anti-inflammatory activity.[14][15]

Comparative Assays for Anti-inflammatory Activity
Assay FeatureInhibition of Protein (Albumin) DenaturationHuman Red Blood Cell (HRBC) Membrane Stabilization
Principle Measures the ability of a compound to prevent heat-induced denaturation of a protein like egg albumin or bovine serum albumin (BSA).[16]Assesses the ability of a compound to protect the HRBC membrane from hypotonicity-induced lysis. The RBC membrane is analogous to the lysosomal membrane.[17]
Measures A direct measure of anti-denaturation capacity.[14]Stabilization of lysosomal membranes, preventing the release of pro-inflammatory enzymes.[17]
Advantages Simple, cost-effective, and provides a direct indication of a key inflammatory trigger.[15]Relevant to in vivo processes where lysosomal enzyme release contributes to inflammation.
Considerations An indirect and preliminary test for anti-inflammatory activity.Requires fresh human blood samples and appropriate ethical handling.
Endpoint Spectrophotometric (Absorbance at ~660 nm).[17]Spectrophotometric (Absorbance of released hemoglobin at 560 nm).
Experimental Workflow: Anti-Inflammatory Assays

G cluster_0 Preparation cluster_1 Protein Denaturation Assay cluster_2 HRBC Membrane Stabilization Assay p1 Prepare serial dilutions of 2-(2-Chloroethyl)-4-methylthiazole and Diclofenac (control) pd1 Mix compound with 0.5% w/v BSA solution p1->pd1 hrbc2 Mix compound with HRBC suspension and hypotonic buffer p1->hrbc2 pd2 Incubate at 37°C for 20 min pd1->pd2 pd3 Heat at 57°C for 30 min pd2->pd3 pd4 Cool and add PBS pd3->pd4 pd5 Measure turbidity (660 nm) pd4->pd5 hrbc1 Prepare 10% v/v HRBC suspension hrbc1->hrbc2 hrbc3 Incubate at 37°C for 30 min hrbc2->hrbc3 hrbc4 Centrifuge and collect supernatant hrbc3->hrbc4 hrbc5 Measure hemoglobin release (560 nm) hrbc4->hrbc5

Caption: Parallel workflows for two common in vitro anti-inflammatory assays.

Detailed Protocol: Inhibition of Protein Denaturation Assay
  • Reagent Preparation : Prepare a 0.5% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.3).

  • Reaction Mixture : In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of various concentrations (e.g., 10-500 µg/mL) of 2-(2-Chloroethyl)-4-methylthiazole. Diclofenac sodium can be used as a reference standard.[17]

  • Incubation : Incubate the tubes at 37°C for 20 minutes.

  • Heat Denaturation : Induce denaturation by heating the mixture at 57°C for 30 minutes in a water bath.[17]

  • Cooling & Dilution : After heating, cool the tubes to room temperature and add 2.5 mL of PBS.

  • Measurement : Measure the turbidity of the solutions spectrophotometrically at 660 nm.[17]

  • Analysis : The percentage inhibition of denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Chapter 3: Targeting Key Enzymes - Cyclooxygenase (COX) Inhibition

Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Given that many thiazole derivatives have been investigated as COX inhibitors, this is a logical next step in characterizing 2-(2-Chloroethyl)-4-methylthiazole.[1][5][18]

The Principle of COX Inhibition Assays

In vitro COX inhibition assays typically use purified COX-1 and COX-2 enzymes. The assay measures the ability of a test compound to block the peroxidase activity of COX. This is often done using a colorimetric or fluorometric probe that reacts with the products of the peroxidase reaction. By comparing the inhibitory activity against both isoforms, one can determine the compound's potency and selectivity.

Detailed Protocol: In Vitro COX Inhibition Assay (Colorimetric)
  • Enzyme Preparation : Use commercially available purified ovine or human COX-1 and COX-2 enzymes.

  • Compound Preparation : Prepare serial dilutions of 2-(2-Chloroethyl)-4-methylthiazole and a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in an appropriate buffer.

  • Reaction Setup : In a 96-well plate, add the reaction buffer, heme, the enzyme (COX-1 or COX-2), and the test compound or vehicle.

  • Pre-incubation : Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation : Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Measurement : Immediately read the absorbance kinetically over several minutes at a specified wavelength (e.g., 590 nm) using a plate reader. The rate of color development is proportional to the COX peroxidase activity.

  • Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity (Selectivity Index = IC₅₀ COX-1 / IC₅₀ COX-2).

Hypothetical Comparative Data

To contextualize potential results, the following tables present hypothetical data comparing 2-(2-Chloroethyl)-4-methylthiazole to standard reference compounds.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM after 48h)

CompoundCell Line: A549Cell Line: HCT116
2-(2-Chloroethyl)-4-methylthiazole 45.238.5
Doxorubicin (Positive Control)0.91.1
Vehicle (DMSO)>100>100

Table 2: Comparative Anti-inflammatory Activity (IC₅₀ in µg/mL)

CompoundProtein Denaturation InhibitionHRBC Membrane Stabilization
2-(2-Chloroethyl)-4-methylthiazole 125.6150.2
Diclofenac (Positive Control)45.860.5

Table 3: Comparative COX Enzyme Inhibition (IC₅₀ in µM)

CompoundCOX-1COX-2Selectivity Index (COX-1/COX-2)
2-(2-Chloroethyl)-4-methylthiazole 25.18.33.02
Celecoxib (COX-2 Selective)15.20.04380
Ibuprofen (Non-selective)12.520.10.62

Conclusion

This guide outlines a logical, multi-faceted in vitro strategy for the initial efficacy evaluation of 2-(2-Chloroethyl)-4-methylthiazole. By systematically assessing its cytotoxicity, anti-inflammatory potential, and specific enzyme inhibitory activity, researchers can build a comprehensive biological profile of the compound. The comparison with well-characterized reference drugs is essential for interpreting the significance of the obtained results. The structural similarity to chlormethiazole also suggests that future studies could explore its effects on neuronal targets, such as the GABA-A receptor, to fully elucidate its therapeutic potential.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Vertex AI Search.
  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio. (2024). NJ Bio.
  • Cell Cytotoxicity Screening & Profiling Services - BPS Bioscience. BPS Bioscience.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Publications.
  • Cell Proliferation Reagent WST-1 - Sigma-Aldrich. Sigma-Aldrich.
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.
  • WST-1 Assay Protocol for Cell Viability - Merck Millipore. Merck Millipore.
  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources.
  • Cell viability assays | Abcam. Abcam.
  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions.
  • WST-1 Assay: principles, protocol & best practices for cell viability. (2025). Abcam.
  • In Vitro Cytotoxicity Assay - Alfa Cytology. Alfa Cytology.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information.
  • Chlormethiazole--mode of action - PubMed. (1986). PubMed.
  • In-vitro COX-1 and COX-2 enzyme inhibition assay data. | Download Table. ResearchGate.
  • Advances in Microtechnology for Improved Cytotoxicity Assessment. (2020). Frontiers.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC.
  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. [No valid source found].
  • A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. JournalAgent.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.. (2024). Bioscience Biotechnology Research Communications.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.
  • Clomethiazole - Wikipedia. Wikipedia.
  • Comparative Efficacy of 2-Amino-5-bromo-4-t-butylthiazole: A Guide for Preclinical Evaluation. Benchchem.
  • The Pharmacology of Chlormethiazole: A Potential Neuroprotective Agent? - PMC. NIH.
  • NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. [No valid source found].
  • In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. (2015). [No valid source found].
  • 2-Chloro-4-methyl-thiazole - Chem-Impex. Chem-Impex.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC.

Sources

Validation

Head-to-head comparison of 2-(2-Chloroethyl)-4-methylthiazole with similar heterocyclic compounds

Executive Summary & Structural Clarification This guide provides a head-to-head technical analysis of 2-(2-Chloroethyl)-4-methylthiazole (Compound A) against its industry-standard isomer, 5-(2-Chloroethyl)-4-methylthiazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Clarification

This guide provides a head-to-head technical analysis of 2-(2-Chloroethyl)-4-methylthiazole (Compound A) against its industry-standard isomer, 5-(2-Chloroethyl)-4-methylthiazole (Clomethiazole), and related heterocyclic precursors.

Critical Scientific Note: While the user inquiry specifies the 2-isomer , the vast majority of commercial and pharmaceutical applications (including the sedative Clomethiazole and Vitamin B1 intermediates) utilize the 5-isomer . The 2-isomer is synthetically challenging and less stable due to the acidity of the C2 position and the propensity for elimination reactions. This guide will objectively compare the Target (2-isomer) against the Standard (5-isomer) to elucidate the structure-activity relationships (SAR) that drive their distinct reactivities.

The Comparator Panel
Compound IDChemical NameStructure NotePrimary Application
Target (A) 2-(2-Chloroethyl)-4-methylthiazole C2-substituted alkyl chlorideNiche intermediate; SAR studies.
Standard (B) 5-(2-Chloroethyl)-4-methylthiazole C5-substituted alkyl chlorideClomethiazole (Drug); Thiamine intermediate.
Precursor (C) 4-Methyl-5-thiazoleethanol C5-substituted alcoholPrecursor to Compound B; Flavoring agent (Sulfurol).
Analog (D) 2-(Chloromethyl)-4-methylthiazole C2-substituted methyl chlorideHigh-reactivity alkylating agent; Agrochem intermediate.

Physicochemical & Reactivity Profile[1][2]

The position of the chloroethyl side chain (C2 vs. C5) fundamentally alters the electronic environment and electrophilicity of the molecule.

Head-to-Head Data Comparison
FeatureTarget (2-Isomer)Standard (5-Isomer)
CAS Registry Not widely established (Theoretical/Niche)533-45-9
Molecular Weight 161.65 g/mol 161.65 g/mol
Predicted pKa (Conj. Acid) ~2.5 (Less basic N)~3.5 (More basic N)
C-H Acidity High (C2-H is acidic; C2-alkyl activated)Low (C5 position is relatively inert)
Stability Low: Prone to E2 elimination to vinylthiazole due to inductive effect of N/S.High: Stable as HCl salt; widely used in formulations.
Electrophilicity Moderate alkylator; Sterically accessible.High: Forms reactive sulfonium/ammonium spiro-intermediates.
Boiling Point ~95°C (Predicted @ 10 mmHg)105°C @ 7 mmHg
Mechanistic Insight: The "Nitrogen Mustard" Effect

The biological activity of the 5-isomer (Clomethiazole) is often attributed to its ability to modulate GABA receptors, but its chemical reactivity as an intermediate is driven by intramolecular cyclization.

  • 5-Isomer Pathway: The nitrogen lone pair can assist in displacing the chloride, forming a transient, highly reactive bicyclic quaternary ammonium species. This makes it a potent alkylating agent under specific conditions.

  • 2-Isomer Pathway: The nitrogen is exocyclic to the path of the side chain at C2. Cyclization would require a strained 4-membered ring or interaction with the sulfur, which is less favorable. Thus, the 2-isomer acts more like a standard primary alkyl chloride.

Reactivity C5 5-(2-Chloroethyl) (Standard) Int5 Reactive Spiro-Ammonium Intermediate C5->Int5 Intramolecular Assistance (N-pair) C2 2-(2-Chloroethyl) (Target) Elim2 Vinyl Thiazole (Elimination Product) C2->Elim2 Base-catalyzed Elimination Prod2 Direct Alkylation (Slower) C2->Prod2 Direct SN2 Prod5 Nucleophilic Substitution (High Yield) Int5->Prod5 Rapid Attack

Figure 1: Comparative reactivity pathways. The 5-isomer benefits from anchimeric assistance (neighboring group participation), enhancing its utility as an intermediate, whereas the 2-isomer is prone to side reactions like elimination.

Experimental Protocols

Protocol A: Synthesis of the Standard (5-Isomer)

This protocol converts the alcohol precursor (Sulfurol) to the chloride, the industry-standard method.

Reagents:

  • 4-Methyl-5-thiazoleethanol (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • Dichloromethane (DCM) or Chloroform (Solvent)

  • DMF (Catalytic amount)

Workflow:

  • Setup: Charge a reactor with 4-Methyl-5-thiazoleethanol and DCM under N₂ atmosphere. Cool to 0–5°C.

  • Addition: Add SOCl₂ dropwise over 60 minutes, maintaining temperature <10°C. (Exothermic gas evolution: HCl/SO₂).

  • Reaction: Warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

  • Workup: Quench excess SOCl₂ by slow addition of saturated NaHCO₃ (Caution: Effervescence).

  • Extraction: Separate organic layer, wash with brine, dry over MgSO₄.

  • Purification: Concentrate in vacuo. The product is often used as the crude hydrochloride salt or distilled (bp 105°C/7mmHg) for high purity.

Protocol B: Theoretical Synthesis of the Target (2-Isomer)

Since the 2-isomer is not standard, this protocol is adapted from general 2-alkylthiazole synthesis (Hantzsch method).

Reagents:

  • 3-Chloropropanethioamide (Unstable precursor)

  • Chloroacetone

  • Ethanol (Solvent)[1]

Workflow:

  • Cyclization: Dissolve 3-chloropropanethioamide in Ethanol.

  • Addition: Add Chloroacetone (1.0 eq) slowly at room temperature.

  • Reflux: Heat to reflux (78°C) for 6–12 hours. The mechanism involves S-alkylation followed by dehydration.

  • Risk Mitigation: The 2-(2-chloroethyl) side chain is prone to reacting with the thioamide sulfur during synthesis. High dilution is required to prevent polymerization.

Pharmaceutical & Industrial Applications[4][5]

Clomethiazole (5-Isomer)
  • Class: Sedative-hypnotic / Anticonvulsant.

  • Mechanism: Positive allosteric modulator of GABA_A receptors.

  • Metabolism: Extensively metabolized in the liver; the chloroethyl group is a handle for further functionalization or metabolic degradation (to 4-methyl-5-thiazoleacetic acid).

  • Key Advantage: The 5-position substitution mimics the thiazole moiety of Thiamine (Vitamin B1), allowing it to interact with specific biological enzymes and transporters.

2-Substituted Analogs (Target)
  • Status: Research Tools.

  • Utility: Used in SAR studies to determine the steric limits of the thiazole binding pocket.

  • Toxicity: 2-alkylthiazoles often exhibit higher hepatotoxicity compared to 5-substituted analogs due to metabolic activation (epoxidation) of the thiazole ring double bond, which is more exposed in the 2-isomer.

References

  • Clomethiazole (5-(2-Chloroethyl)-4-methylthiazole) . PubChem Database. National Center for Biotechnology Information. [Link]

  • Synthesis and Reactivity of Thiazoles . Journal of the Chemical Society, Perkin Transactions 1. (General reactivity of 2- vs 5-positions).[1][2] [Link]

  • Overview of the Chemistry of 2-Thiazolines . Chemical Reviews. (Discusses synthesis of 2-substituted thiazole derivatives). [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-(2-Chloroethyl)-4-methylthiazole

Part 1: Executive Safety & Technical Assessment[1][3][4] The Compound Profile 2-(2-Chloroethyl)-4-methylthiazole (often structurally identified as 5-(2-chloroethyl)-4-methylthiazole or Clomethiazole base ) is a halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety & Technical Assessment[1][3][4]

The Compound Profile

2-(2-Chloroethyl)-4-methylthiazole (often structurally identified as 5-(2-chloroethyl)-4-methylthiazole or Clomethiazole base ) is a halogenated thiazole derivative.[1][2][3] It functions as a critical intermediate in the synthesis of Vitamin B1 (thiamine) and sedative-hypnotic pharmaceuticals.[1][2][3]

Unlike standard organic solvents, this compound possesses a unique dual-hazard profile: it is a halogenated alkylating agent with potent neuropharmacological activity (sedative/anticonvulsant properties).[1][3] Improper disposal poses not just environmental risks, but immediate biological hazards to waste handling personnel.[2]

Technical Specifications & Hazard Identification
PropertySpecificationOperational Implication
CAS Number 533-45-9 (Free Base) 6001-74-7 (HCl Salt)Verify CAS on SDS to determine physical state (Liquid vs. Solid).[1][2][3]
Physical State Viscous Oil (Base) Crystalline Solid (HCl Salt)Dictates spill cleanup method (Absorbent vs. Wet Sweeping).[1][3]
Boiling Point ~92°C (at 7 mmHg)Low volatility but thermally stable; requires high-temp incineration.[1][2][3]
Primary Hazards Skin/Eye Irritant (H315, H319) Neurotoxic (Sedative)Do not treat as general organic waste.[1][3] Skin absorption can lead to systemic effects.[2][3]
Waste Class Halogenated Organic Strictly Segregate. Chlorine content requires specific incineration protocols to prevent dioxin formation.[1][3]

Part 2: Pre-Disposal Handling & Segregation[1][3][4]

The "Halogen Rule" (Critical)

The presence of the chloroethyl group mandates that this chemical be segregated into Halogenated Waste Streams .[1][2][3]

  • NEVER mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is designated for halogenated disposal.[1][2]

  • NEVER mix with strong oxidizers or acids, as this can liberate toxic chloride fumes or cause exothermic decomposition.[2][3]

Container Compatibility[1][2][3][4]
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][3]

  • Avoid: Low-grade metals (aluminum) which may react with the alkyl halide moiety over time.[1][3]

Part 3: Step-by-Step Disposal Protocol

Phase A: Waste Characterization

Before disposal, determine the state of your waste.[2] Is it the pure chemical, a reaction mixture, or contaminated debris?

Phase B: Operational Workflow
Scenario 1: Liquid Waste (Reaction Mixtures / Mother Liquors)[1][2][3]
  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids (common in thiazole synthesis), neutralize carefully with Sodium Bicarbonate before bottling.[2]

  • Segregation: Pour into a container explicitly labeled "HAZARDOUS WASTE - HALOGENATED SOLVENTS." [3]

  • Labeling: List the full chemical name. Do not use abbreviations like "CMTZ."

    • Add Warning: "Contains Halogenated Organics – Potential Neurotoxin."[2][3]

Scenario 2: Solid Waste (Expired Salts / Contaminated PPE)[1][2][3]
  • Double Bagging: Place the solid waste (or contaminated silica gel/filter paper) into a clear polyethylene bag (4 mil thickness minimum).[1][2][3]

  • Sealing: Zip-tie or tape the bag shut to prevent dust generation.[3]

  • Secondary Containment: Place the sealed bag into a rigid waste drum (fiber or poly drum) designated for "Solid Hazardous Waste (Halogenated)."

Scenario 3: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., Ethanol or Dichloromethane).[2][3]

  • Rinsate Disposal: Pour the rinsate into the Liquid Halogenated Waste container (see Scenario 1).

  • Defacing: Cross out the original label and mark as "Empty - Triple Rinsed."

Part 4: Emergency Protocols (Spill Management)

Immediate Action: Evacuate the immediate area if the spill exceeds 100 mL.

Spill TypeAbsorbent MaterialCleanup Procedure
Liquid Spill Vermiculite or Universal Polypropylene Pads1.[1][2][3] Don double nitrile gloves & respirator.2.[2][3] Dike the spill from the outside in.3.[2][3] Absorb and shovel into a hazardous waste pail.
Solid Spill Wet Paper Towels (to dampen)1. Avoid dry sweeping (dust hazard).2.[2][3] Cover with wet towels to suppress dust.3.[2][3] Scoop into a bag; seal immediately.

Part 5: Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for handling 2-(2-Chloroethyl)-4-methylthiazole waste streams.

DisposalProtocol Start Waste Generation: 2-(2-Chloroethyl)-4-methylthiazole CheckState Determine Physical State Start->CheckState Liquid Liquid / Solution CheckState->Liquid Reaction Mix/Oil Solid Solid / Debris / PPE CheckState->Solid Salts/Silica/Gloves CheckpH Check pH (Is it Acidic?) Liquid->CheckpH SegregateSol Double Bag (Polyethylene) Place in Rigid Drum Solid->SegregateSol Neutralize Neutralize with Sodium Bicarbonate CheckpH->Neutralize pH < 5 SegregateLiq Segregate into HALOGENATED Waste Stream CheckpH->SegregateLiq pH 6-8 Neutralize->SegregateLiq Label Labeling: 'Hazardous Waste - Halogenated' 'Toxic - Neuroactive' SegregateLiq->Label SegregateSol->Label Final Handover to EHS for High-Temp Incineration Label->Final

Figure 1: Decision matrix for the segregation and packaging of halogenated thiazole waste.

Part 6: References & Regulatory Grounding[1][3][4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10783, Clomethiazole.[2][3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1][2][3] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 5-(2-chloroethyl)-4-methylthiazole.[1][3][4] Retrieved from [Link][1][2][3]

Sources

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